molecular formula C9H9BrClNO2 B7978638 4-Bromo-2-chloro-D-phenylalanine

4-Bromo-2-chloro-D-phenylalanine

Cat. No.: B7978638
M. Wt: 278.53 g/mol
InChI Key: QXICTVGEEAEXIN-MRVPVSSYSA-N
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Description

4-Bromo-2-chloro-D-phenylalanine is a synthetic, non-canonical amino acid (NAA) of high value in biochemical and biotechnological research. As a D-stereoisomer of phenylalanine bearing halogen substitutions, it serves as a versatile building block for the site-specific incorporation of unique functionalities into proteins. Its primary research application lies in the field of protein engineering via genetic incorporation. Specialized orthogonal aminoacyl-tRNA synthetase/tRNA pairs can be evolved or utilized to incorporate this amino acid, and similar non-canonical analogs, in response to a specific codon (e.g., an amber stop codon) in E. coli and other expression systems . This technique allows for the precise installation of bioorthogonal functional groups—in this case, halogen atoms—into a protein's structure with minimal perturbation. The incorporated bromo and chloro groups can act as handles for further site-selective bioconjugation using reactions such as Sonogashira coupling or as probes for structural studies using techniques like X-ray crystallography. Furthermore, halogenated amino acids are of significant interest in pharmaceutical research for the development of novel peptide-based therapeutics and for studying structure-activity relationships (SAR). The distinct electronegativity and size of the bromo and chloro substituents on the aromatic ring can influence the peptide's backbone conformation, hydrophobicity, and interaction with biological targets, which is crucial for drug design . Researchers utilize these modified amino acids to create peptides with enhanced metabolic stability and rigid structures. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXICTVGEEAEXIN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of 4-Bromo-2-chloro-D-phenylalanine?

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-D-phenylalanine, an unnatural amino acid derivative utilized in biochemical research and pharmaceutical development. Its incorporation into peptides and proteins allows for the exploration of enzyme inhibition, receptor binding, and the modification of protein structure and function.

Core Physicochemical Data

The fundamental physicochemical identifiers and properties of 4-Bromo-D-phenylalanine are summarized below. This data is crucial for its application in experimental settings, including dosage calculations, solvent selection, and analytical characterization.

IdentifierValueSource
IUPAC Name 2-amino-3-(4-bromophenyl)propanoic acid[1]
CAS Number 62561-74-4[2][3]
Molecular Formula C9H10BrNO2[2][3]
SMILES Notation C1=CC(=CC=C1CC(C(=O)O)N)Br[1]
InChI Key PEMUHKUIQHFMTH-UHFFFAOYSA-N[1][4]
PropertyValueSource
Molecular Weight 244.1 g/mol [2][5]
Appearance White to off-white powder[2]
Melting Point 216 - 222 ºC[2]
Purity ≥ 99.9% (Chiral HPLC)[2]
Storage Conditions 0-8°C[2][5]

Experimental Protocols

The determination of the physicochemical properties of amino acid derivatives like 4-Bromo-D-phenylalanine involves a suite of standard analytical techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following are representative methodologies.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow prep Sample Preparation (finely powdered, dry sample) load Capillary Tube Loading prep->load instrument Melting Point Apparatus load->instrument heat Gradual Heating instrument->heat observe Observation (start and end of melting) heat->observe record Record Temperature Range observe->record

Melting Point Determination Workflow

A small, finely powdered sample of the amino acid is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is ramped up slowly, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point. A narrow melting range typically signifies high purity.

Chiral Purity by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric excess of a chiral compound like 4-Bromo-D-phenylalanine.

Chiral_HPLC_Workflow cluster_workflow Chiral HPLC Workflow sample_prep Sample Solubilization (in mobile phase) injection Sample Injection sample_prep->injection separation Chiral Stationary Phase Column injection->separation detection UV Detector separation->detection analysis Chromatogram Analysis (Peak Integration) detection->analysis

Chiral HPLC Workflow for Purity Analysis

A solution of the sample is injected into an HPLC system equipped with a chiral stationary phase column. The different enantiomers interact differently with the chiral column, leading to their separation. A detector, typically UV, measures the concentration of each eluting enantiomer, and the relative peak areas are used to calculate the chiral purity.

Role in Peptide Synthesis

4-Bromo-D-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS), where it is incorporated into a growing peptide chain to create novel peptides with modified properties. The bromine atom can serve as a handle for further chemical modifications or influence biological activity.

Peptide_Synthesis_Role cluster_pathway Role in Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin Coupling_1 Coupling Resin->Coupling_1 Amino_Acid_1 First Amino Acid Amino_Acid_1->Coupling_1 Deprotection_1 Deprotection Coupling_1->Deprotection_1 Coupling_2 Coupling Deprotection_1->Coupling_2 Br_Phe 4-Bromo-D-phenylalanine (Fmoc-protected) Br_Phe->Coupling_2 Deprotection_2 Deprotection Coupling_2->Deprotection_2 Coupling_3 Coupling Deprotection_2->Coupling_3 Amino_Acid_3 Next Amino Acid Amino_Acid_3->Coupling_3 Cleavage Cleavage from Resin Coupling_3->Cleavage Final_Peptide Final Peptide containing 4-Bromo-D-phenylalanine Cleavage->Final_Peptide

Incorporation of 4-Bromo-D-phenylalanine in SPPS

This diagram illustrates the cyclical nature of SPPS, highlighting the step where 4-Bromo-D-phenylalanine, typically with a temporary protecting group like Fmoc, is coupled to the growing peptide chain anchored to a solid resin. Repetitive cycles of deprotection and coupling allow for the assembly of a custom peptide sequence. The final step involves cleaving the completed peptide from the solid support.

References

Spectroscopic and Synthetic Overview of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Bromo-2-chloro-D-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring makes it a compound of interest for researchers in drug discovery and development. The bromine and chlorine substituents can significantly influence the molecule's steric and electronic properties, offering a scaffold for creating novel peptides with modified conformations, stability, and biological activity. This technical guide provides an overview of the spectroscopic data for closely related compounds, general experimental protocols for characterization, and a plausible synthetic route, addressing the current lack of publicly available data for this specific molecule.

Spectroscopic Data of Related Compounds

The following tables summarize the available spectroscopic data for 4-Bromo-L-phenylalanine and 4-Bromo-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Bromo-L-phenylalanine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.34d82 x Ar-H
7.00d82 x Ar-H
3.28 - 3.33mα-H
2.75dd16, 8β-H
2.65dd16, 8β-H
Solvent: D₂O + NaOH[1]

¹³C NMR Data for 4-Bromo-L-phenylalanine

Chemical Shift (δ) ppmAssignment
182.13C=O
137.39Ar-C
131.32Ar-C
131.22Ar-C
119.73Ar-C
57.28α-C
40.21β-C
Solvent: D₂O + NaOH[1]
Mass Spectrometry (MS)

LC-MS Data for 4-Bromo-L-phenylalanine

m/zIntensity (%)Ion
243.996969.10[M+H]⁺
226.970553.60
197.99144100
184.959884.00
119.0730613.50
Infrared (IR) Spectroscopy

A general IR spectrum of a phenylalanine derivative would be expected to show characteristic peaks for the amino acid functional groups. The data for 4-Bromophenylalanine is available and can be used as a reference. Key expected absorptions include:

  • ~3000-3300 cm⁻¹: N-H stretching of the amino group.

  • ~2500-3000 cm⁻¹: O-H stretching of the carboxylic acid.

  • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1500-1600 cm⁻¹: N-H bending of the amino group.

  • Aromatic C-H and C=C stretches: Typically observed in the fingerprint region.

  • C-Br and C-Cl stretches: Expected at lower wavenumbers, typically below 800 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for novel compounds like this compound would follow standard analytical chemistry procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) to determine the mass-to-charge ratio (m/z). High-resolution mass spectrometry is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthetic and Analytical Workflows

The synthesis of this compound would likely start from a commercially available substituted toluene or aniline. A plausible synthetic route and a general analytical workflow for characterization are depicted below.

G Proposed Synthetic Pathway for this compound cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start 4-Bromo-2-chlorotoluene step1 Bromination (e.g., NBS, AIBN) start->step1 Formation of benzyl bromide step2 Alkylation of Glycine Schiff Base step1->step2 Introduction of amino acid backbone step3 Acidic Hydrolysis step2->step3 Deprotection step4 Resolution of Enantiomers step3->step4 Separation of D/L isomers product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

G Analytical Workflow for Characterization cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output sample Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ir IR Spectroscopy sample->ir chiral_hplc Chiral HPLC sample->chiral_hplc structure Structural Confirmation nmr->structure formula Elemental Formula Confirmation ms->formula functional_groups Functional Group Identification ir->functional_groups purity Enantiomeric Purity chiral_hplc->purity

References

Potential biological activities of 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific biological activity data for 4-Bromo-2-chloro-D-phenylalanine. Extensive searches of scholarly databases, patent literature, and chemical supplier information did not yield any published studies detailing the pharmacology, mechanism of action, or experimental evaluation of this specific di-halogenated derivative of D-phenylalanine.

While direct information is unavailable for this compound, research on other halogenated phenylalanine analogs provides some context for its potential, albeit speculative, biological relevance. The introduction of halogen atoms to the phenyl ring of phenylalanine can significantly modify its biochemical properties and biological activity.

General Biological Activities of Halogenated Phenylalanine Derivatives

Halogenation of the phenylalanine scaffold has been explored in various research areas, leading to compounds with a range of biological activities. These activities are highly dependent on the nature of the halogen(s), their position on the phenyl ring, and the stereochemistry of the amino acid.

1. Enzyme Inhibition:

Certain halogenated phenylalanine analogs have been investigated as enzyme inhibitors. For example, p-Chlorophenylalanine is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] This inhibition leads to a depletion of serotonin in the brain, making it a valuable tool in neuroscience research to study the roles of this neurotransmitter. While no direct evidence exists, the structural similarity of this compound suggests it could potentially interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.

2. Amino Acid Transporter Selectivity:

The position and nature of halogen substituents on the phenyl ring of phenylalanine can influence its affinity and selectivity for different amino acid transporters. For instance, studies on halogenated L-phenylalanine analogs have shown that the position of the halogen can significantly impact their interaction with the L-type amino acid transporter 1 (LAT1), a transporter often overexpressed in cancer cells.[2] This suggests that halogenated phenylalanines could be explored for their potential in targeted drug delivery to tumors.

3. Neuroprotective and Neuromodulatory Effects:

Some halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties. These compounds can modulate excitatory glutamatergic synaptic transmission, which is implicated in various neurological disorders.[3] This raises the possibility that other halogenated phenylalanines could possess similar neuromodulatory activities.

4. Building Blocks for Novel Therapeutics:

Halogenated amino acids, including derivatives of phenylalanine, serve as important building blocks in the synthesis of novel pharmaceutical compounds.[4] The incorporation of halogens can alter the conformational properties, metabolic stability, and binding interactions of peptides and small molecule drugs.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, one could speculate that if this compound were to exhibit biological activity, it might involve pathways related to amino acid metabolism or neurotransmitter signaling. The following diagram illustrates a hypothetical workflow for investigating such potential activities.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based_Assays Enzyme_Assays Enzyme Assays (e.g., Tryptophan Hydroxylase) Compound->Enzyme_Assays Transporter_Binding Transporter Binding Assays (e.g., LAT1) Compound->Transporter_Binding Active_Hit Identification of Biological Activity Cell_Based_Assays->Active_Hit Enzyme_Assays->Active_Hit Transporter_Binding->Active_Hit Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Active_Hit->Signaling_Pathway_Analysis In_Vivo_Models In Vivo Animal Models (e.g., Neurological Disease Models) Active_Hit->In_Vivo_Models Signaling_Pathway_Analysis->In_Vivo_Models

Caption: Hypothetical experimental workflow for characterizing the biological activity of this compound.

Conclusion

References

A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated derivatives of the essential amino acid phenylalanine have emerged as pivotal tools in chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly influences its physicochemical and biological properties. This alteration can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for bioorthogonal chemistry and medical imaging. This technical guide provides an in-depth review of the synthesis, applications, and experimental protocols associated with these versatile compounds.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The introduction of halogens to the phenylalanine scaffold alters key molecular properties such as size, hydrophobicity, and electronic character. These changes are fundamental to the diverse applications of these derivatives.

DerivativeMolecular Weight ( g/mol )LogP (Calculated)Notes
L-Phenylalanine165.19-1.4Parent amino acid
4-Fluoro-L-phenylalanine183.18[1][2]-1.9[1][2]Minimal steric perturbation, alters electronic properties.[3][4]
3-Fluoro-L-phenylalanine183.18[5]-1.9[5]Isomer with different electronic distribution.
4-Chloro-L-phenylalanine199.63[6]-Used as an inhibitor of tryptophan hydroxylase.[6]
4-Bromo-L-phenylalanine244.09-Intermediate in organic synthesis.[7]
4-Iodo-L-phenylalanine291.09[8]-0.9[8]Used in peptide synthesis and for radiolabeling.[9][10]

Synthesis of Halogenated Phenylalanine Derivatives

A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.

Chemical Synthesis

A common approach for the synthesis of 4-Bromo-L-phenylalanine involves the deprotection of a protected starting material.[7] For instance, (S)-acetyl-protected 4-bromophenylalanine can be deprotected using hydrochloric acid.[7]

Experimental Protocol: Synthesis of 4-Bromo-L-phenylalanine [7]

  • Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).

  • Heat the mixture to 95-100°C for 6 hours with stirring.

  • Neutralize the pH with triethylamine.

  • Collect the resulting solid by filtration.

  • Wash the solid with water (40 mL) to obtain the final product.

This method yields 4-Bromo-L-phenylalanine as a white solid with a reported yield of 68.4% and an enantiomeric purity of 99.77% as determined by HPLC.[7]

Fluorinated phenylalanine derivatives can be synthesized through various methods, including Negishi cross-coupling reactions, which involve the coupling of aryl halides with organozinc compounds catalyzed by palladium.[3][4] Another method is the Stille coupling reaction for the synthesis of ortho-substituted derivatives.[3][4]

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of halogenated phenylalanine derivatives.[11][12][13] For example, isotopically labeled halogenated L-phenylalanine can be synthesized by the addition of ammonia to a halogenated derivative of (E)-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase.[11][12]

Experimental Protocol: Enzymatic Synthesis of Halogenated L-Phenylalanine [11][12]

  • Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.

  • Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.

  • Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.

  • The resulting halogenated phenylpyruvic acid can be obtained by the conversion of the corresponding L-phenylalanine isotopomer in the presence of phenylalanine dehydrogenase.[11][12]

This enzymatic approach provides good yields and high isotopic abundance.[11][12]

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_product1 Product 1 cluster_conversion Conversion cluster_product2 Product 2 Halogenated_Cinnamic_Acid Halogenated (E)-Cinnamic Acid PAL Phenylalanine Ammonia Lyase (PAL) Halogenated_Cinnamic_Acid->PAL Ammonia Ammonia (from buffer) Ammonia->PAL Halogenated_L_Phe Halogenated L-Phenylalanine PAL->Halogenated_L_Phe PDH Phenylalanine Dehydrogenase (PDH) Halogenated_L_Phe->PDH Halogenated_PPA Halogenated Phenylpyruvic Acid PDH->Halogenated_PPA

Caption: Enzymatic synthesis of halogenated phenylalanine derivatives.

Applications in Drug Discovery and Development

Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.

Enzyme Inhibition

  • p-Chlorophenylalanine (PCPA) : This compound is a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[6] This property has led to its experimental use in treating conditions like carcinoid syndrome, although side effects have limited its clinical development.[6]

PCPA_Mechanism_of_Action Tryptophan Tryptophan Tryptophan_Hydroxylase Tryptophan Hydroxylase Tryptophan->Tryptophan_Hydroxylase Substrate 5_HTP 5-Hydroxytryptophan Tryptophan_Hydroxylase->5_HTP Catalyzes Serotonin Serotonin 5_HTP->Serotonin -> Biosynthesis PCPA p-Chlorophenylalanine (PCPA) PCPA->Tryptophan_Hydroxylase Irreversibly Inhibits

Caption: Inhibition of serotonin synthesis by PCPA.

Peptide and Protein Engineering

The incorporation of halogenated phenylalanine into peptides and proteins is a powerful strategy to enhance their properties.[14] Fluorinated amino acids, for instance, can increase the metabolic stability of therapeutic proteins and peptide-based vaccines.[3][4] The introduction of iodine, on the other hand, facilitates radiolabeling for imaging studies and can be used in bioconjugation.[9][10]

  • Boc-D-4-Iodophenylalanine and Fmoc-4-iodo-L-phenylalanine : These protected forms of 4-iodophenylalanine are crucial building blocks in solid-phase peptide synthesis.[9][10] The iodine atom serves as a handle for attaching imaging agents or drugs for targeted delivery.[9]

Neuroprotection

Recent studies have shown that halogenated derivatives of L-phenylalanine, such as 3,5-dibromo-l-tyrosine (DBrT), exhibit neuroprotective effects in models of brain ischemia.[15][16] These compounds can attenuate excitatory glutamatergic synaptic transmission, suggesting a potential therapeutic avenue for conditions characterized by glutamate overactivation.[15][16] In a rat model of stroke, DBrT was found to decrease brain infarct volume and improve neurological deficit scores.[15][16]

Analytical Techniques

The analysis of halogenated phenylalanine derivatives often involves standard chromatographic and spectroscopic methods.

Experimental Protocol: HPLC Analysis [17]

  • Sample Preparation : Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After further centrifugation, dry the resulting supernatant.

  • Reconstitution : Reconstitute the residue in a sodium borate buffer.

  • HPLC Analysis : Inject the reconstituted sample into an HPLC system for separation and quantification.

This protocol is a general guideline, and specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.

Future Perspectives

The field of halogenated phenylalanine derivatives continues to expand, with ongoing research into novel synthetic methods, particularly those employing enzymatic and biocatalytic approaches. The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools. The continued exploration of the structure-activity relationships of these compounds will be crucial for unlocking their full potential in various scientific and medical applications.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Phenylalanine Derivatives, with a Focus on 4-Bromo-2-chloro-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the discovery, history, and scientific details of halogenated phenylalanine derivatives. It is important to note that specific research and historical data for 4-Bromo-2-chloro-D-phenylalanine are scarce in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on available information for closely related compounds, including the L-enantiomer, the DL-racemic mixture, and other relevant halogenated phenylalanine analogues.

Introduction

Unnatural amino acids (UAAs) are pivotal tools in chemical biology, drug discovery, and materials science. Their incorporation into peptides and proteins allows for the modulation of biological activity, enhancement of stability, and introduction of novel functionalities. Among the vast array of UAAs, halogenated phenylalanine derivatives have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as altered steric bulk, lipophilicity, and electronic character. This guide delves into the scientific landscape of these compounds, with a particular focus on the synthesis and properties of 4-bromo-2-chloro-phenylalanine isomers.

Discovery and Developmental History

  • Biophysical Probes: The heavy atoms (bromine and chlorine) can serve as useful probes in X-ray crystallography for phasing purposes.

  • Pharmacological Modulators: Halogenation can significantly alter the binding affinity and selectivity of peptide-based drugs for their biological targets.

  • Metabolic Stability Enhancers: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo half-life of therapeutic peptides.

The L-enantiomer, often protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is commercially available, indicating its use in solid-phase peptide synthesis. The DL-racemic mixture is also available and has been noted as an irreversible inhibitor of tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. This suggests its application in neuroscience research to study the effects of serotonin depletion.

Physicochemical Properties

The introduction of bromine and chlorine atoms onto the phenylalanine scaffold significantly alters its physical and chemical properties compared to the parent amino acid. A summary of available data for relevant compounds is presented below.

Property4-Bromo-L-phenylalanine4-Chloro-L-phenylalanine4-Chloro-DL-phenylalanineL-Phenylalanine
Molecular Formula C₉H₁₀BrNO₂[1]C₉H₁₀ClNO₂[2]C₉H₁₀ClNO₂[3]C₉H₁₁NO₂[4]
Molecular Weight 244.08 g/mol [1]199.63 g/mol [2]199.63 g/mol [3]165.19 g/mol [4]
Melting Point Not available263 °C (dec.)[5]~265°C (decomposition)[6]Not available
Appearance White or off-white solid[7]Not availablePowder or crystals or crystalline powder[6]Odorless white crystalline powder[4]
Solubility Not availableNot availableSoluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming.[3]Not available
CAS Number 24250-84-8[1]14173-39-8[5]7424-00-2[3]Not available

Experimental Protocols

The synthesis of specific enantiomers of halogenated phenylalanine derivatives often requires asymmetric synthesis or chiral resolution techniques. Below are generalized experimental protocols based on published methodologies for similar compounds.

Asymmetric Synthesis of Halogenated Phenylalanine Derivatives

A common strategy for the asymmetric synthesis of unnatural α-amino acids is the alkylation of a chiral glycine enolate equivalent. Phase-transfer catalysis has emerged as a powerful method for this transformation.[8]

General Workflow for Asymmetric Synthesis:

G cluster_0 Preparation of Glycine Schiff Base cluster_1 Asymmetric Alkylation cluster_2 Deprotection glycine Glycine tert-butyl ester schiff_base N-(diphenylmethylene)glycine tert-butyl ester glycine->schiff_base benzophenone Benzophenone imine benzophenone->schiff_base alkylated_product Protected Halogenated Phenylalanine schiff_base->alkylated_product benzyl_bromide Substituted Benzyl Bromide (e.g., 4-bromo-2-chlorobenzyl bromide) benzyl_bromide->alkylated_product phase_catalyst Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) phase_catalyst->alkylated_product base Base (e.g., CsOH·H₂O) base->alkylated_product acid_hydrolysis Acid Hydrolysis (e.g., HCl) alkylated_product->acid_hydrolysis final_product Halogenated Phenylalanine (e.g., 4-Bromo-2-chloro-phenylalanine) acid_hydrolysis->final_product

Figure 1: Asymmetric synthesis workflow for halogenated phenylalanines.

Detailed Methodology:

  • Preparation of the Glycine Schiff Base: N-(diphenylmethylene)glycine tert-butyl ester is prepared by the condensation of glycine tert-butyl ester with benzophenone imine.

  • Asymmetric Phase-Transfer Catalyzed Alkylation: The glycine Schiff base is alkylated with the corresponding substituted benzyl bromide (e.g., 4-bromo-2-chlorobenzyl bromide) in a biphasic system (e.g., toluene/water) in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, and a base (e.g., cesium hydroxide). The choice of catalyst dictates the stereochemistry of the product (either D or L).[8]

  • Deprotection: The resulting protected amino acid is deprotected under acidic conditions (e.g., by heating with hydrochloric acid) to yield the final halogenated phenylalanine.

Synthesis of 4-Bromo-L-phenylalanine (Alternative Method)

An alternative approach involves the deacetylation of an acetyl-protected starting material.[7]

  • Reaction Setup: The (S)-acetyl-protected starting material is dissolved in 10% hydrochloric acid.

  • Hydrolysis: The mixture is heated at 95-100°C for 6 hours with stirring.

  • Neutralization and Isolation: The pH is neutralized with triethylamine. The resulting solid product is collected by filtration and washed with water to yield 4-Bromo-L-phenylalanine.[7]

Biological Activity and Signaling Pathways

Halogenated phenylalanine derivatives can interact with various biological systems. A notable example is their interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a particularly important target, as it is overexpressed in many cancer cells and is responsible for the transport of large neutral amino acids. The affinity of phenylalanine analogs for LAT1 and LAT2 can be modulated by the position and nature of the halogen substituent.[9]

Hypothesized Interaction with Amino Acid Transporters:

G cluster_cell Cell cluster_cytoplasm Cytoplasm LAT1 LAT1 Transporter amino_acid_pool Amino Acid Pool LAT1->amino_acid_pool LAT2 LAT2 Transporter LAT2->amino_acid_pool extracellular_phe Halogenated Phenylalanine extracellular_phe->LAT1 High Affinity (Position Dependent) extracellular_phe->LAT2 Variable Affinity

Figure 2: Cellular uptake via LAT1 and LAT2 transporters.

As previously mentioned, 4-chloro-DL-phenylalanine is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[3]

Inhibition of the Serotonin Synthesis Pathway:

G tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph five_htp 5-Hydroxytryptophan aadc Aromatic L-amino acid decarboxylase five_htp->aadc serotonin Serotonin (5-HT) tph->five_htp aadc->serotonin inhibitor 4-Chloro-DL-phenylalanine inhibitor->tph Inhibits

Figure 3: Inhibition of tryptophan hydroxylase by 4-Chloro-DL-phenylalanine.

Conclusion

While specific historical and discovery details for this compound are not prominent in the scientific literature, the broader class of halogenated phenylalanine derivatives represents a significant area of chemical and pharmaceutical research. The available data on related isomers and analogues highlight their importance as tools for peptide modification, drug design, and neurochemical research. The synthetic methodologies are well-established, allowing for the creation of specific enantiomers with tailored properties. The biological activity of these compounds, particularly their interaction with amino acid transporters and enzymes involved in neurotransmitter synthesis, underscores their potential for further investigation and application in the life sciences. Future research may yet uncover more specific roles and a richer history for the D-enantiomer of 4-Bromo-2-chloro-phenylalanine.

References

Navigating the Physicochemical Landscape of 4-Bromo-2-chloro-D-phenylalanine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Bromo-2-chloro-D-phenylalanine, a halogenated derivative of the amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Given the limited publicly available data for this specific substituted phenylalanine, this guide establishes a framework for its characterization by presenting detailed experimental protocols and analogous data from structurally related compounds.

Core Physicochemical Properties: An Overview

Solubility Profile: Insights from Analogs

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in peer-reviewed literature. However, data from analogous compounds, such as 4-Chloro-DL-phenylalanine and the parent amino acid L-phenylalanine, can offer a predictive baseline.

A datasheet for 4-Chloro-DL-phenylalanine indicates a solubility of 2 mg/mL in Dimethyl Sulfoxide (DMSO) and insolubility in water and ethanol.[3] This suggests that this compound is also likely to exhibit preferential solubility in polar aprotic solvents. The increased halogenation may further enhance its solubility in organic solvents compared to singly halogenated analogs.

For comparative purposes, the solubility of L-phenylalanine in various solvents is presented below. It is anticipated that the solubility of this compound in aqueous and protic solvents will be considerably lower than that of L-phenylalanine due to the hydrophobic nature of the halogen substituents.

Table 1: Solubility of L-Phenylalanine in Various Solvents at 298.15 K

SolventMolal Solubility (mol/kg)
Water0.179
Methanol0.012
Ethanol0.005
Dimethyl Sulfoxide (DMSO)0.135
Acetonitrile0.002
Acetone0.001
N,N-Dimethylformamide (DMF)0.034

Source: Data adapted from scientific literature.[4]

Table 2: Qualitative and Quantitative Solubility of a Halogenated Analog

CompoundSolventSolubility
4-Chloro-DL-phenylalanineDMSO2 mg/mL (10.01 mM)
WaterInsoluble
EthanolInsoluble

Source: Data from a supplier datasheet.[3]

Stability Considerations and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is critical for its development and formulation.[5] For this compound, stability should be assessed under various conditions, including temperature, humidity, pH, and light.

Product datasheets for the related compound, 4-Bromo-D-phenylalanine, recommend storage at 0-8°C, suggesting potential thermal lability at room temperature.[6] Halogenated organic compounds can also be susceptible to photolytic degradation and hydrolysis under certain pH conditions.

Research on peptides incorporating halogenated amino acids suggests that halogenation can, in some contexts, enhance proteolytic stability.[2] This could be a beneficial attribute for peptide-based therapeutics incorporating this compound.

Table 3: General Stability Profile of Halogenated Phenylalanine Derivatives

ConditionPotential Impact
Temperature Likely requires refrigerated storage (0-8°C) to minimize degradation.
pH Susceptibility to hydrolysis at pH extremes should be investigated.
Light Potential for photolytic degradation; storage in light-resistant containers is recommended.
Oxidation The phenyl ring may be susceptible to oxidative degradation.

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following established experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter. The shake-flask method is a reliable technique for this determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC-UV) E->F G Determine solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing: A Stress-Testing Protocol

Stress testing is crucial to identify potential degradation pathways and intrinsic stability.

Stability_Workflow cluster_setup Experimental Setup cluster_conditions Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation Start Prepare solutions or solid samples of this compound Thermal Elevated Temperature (e.g., 40°C, 60°C) Start->Thermal Expose to Humidity High Humidity (e.g., 75% RH) Start->Humidity Expose to Photolytic Light Exposure (ICH Q1B) Start->Photolytic Expose to Hydrolytic Aqueous solutions at various pH (e.g., 2, 7, 10) Start->Hydrolytic Expose to Oxidative Exposure to oxidizing agent (e.g., H2O2) Start->Oxidative Expose to Timepoints Collect samples at defined time points (e.g., 0, 1, 2, 4 weeks) Thermal->Timepoints Humidity->Timepoints Photolytic->Timepoints Hydrolytic->Timepoints Oxidative->Timepoints Analysis Analyze by stability-indicating HPLC method Timepoints->Analysis Assess Assess for degradation (loss of parent compound, appearance of impurities) Analysis->Assess Identify Identify major degradation products (e.g., LC-MS) Assess->Identify

References

Navigating the Landscape of High-Purity 4-Bromo-2-chloro-D-phenylalanine for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Commercial Landscape and Sourcing Strategies

High-purity 4-Bromo-2-chloro-D-phenylalanine is a specialized chemical not commonly listed in off-the-shelf supplier catalogs. Researchers seeking to procure this compound will likely need to engage with companies offering custom synthesis services. Several chemical suppliers specialize in the synthesis of complex amino acid derivatives and can be contracted to produce this compound to desired purity specifications.

For reference and comparison, several mono-halogenated D-phenylalanine derivatives are commercially available. These compounds can serve as benchmarks for expected purity, analytical characterization, and potential biological activity.

Table 1: Commercial Availability of Related Halogenated D-Phenylalanine Derivatives

CompoundSupplier(s)PurityAnalytical Method(s)
4-Bromo-D-phenylalanineChem-Impex, SynQuest Labs≥99.9%Chiral HPLC
4-Chloro-D-phenylalanineThermo Scientific95%Not specified
4-Bromo-DL-phenylalanineThermo Scientific, CymitQuimica98+%HPLC, Titration
4-Chloro-DL-phenylalanineThermo Scientific, Sigma-Aldrich≥98.0%HPLC

Physicochemical and Quality Specifications

While specific data for this compound is not published, the expected specifications can be inferred from its mono-halogenated counterparts. High-purity grades required for pharmaceutical research and peptide synthesis would necessitate rigorous quality control.

Table 2: Inferred Physicochemical and Quality Specifications for High-Purity this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (HPLC) ≥98%HPLC
Enantiomeric Purity ≥99% D-isomerChiral HPLC
Solubility Soluble in aqueous baseVisual Inspection
Residual Solvents To be specified (e.g., <0.5%)GC-HS
Heavy Metals To be specified (e.g., <10 ppm)ICP-MS

Experimental Protocols

The synthesis and analysis of this compound would involve multi-step chemical synthesis followed by stringent purification and characterization.

Plausible Synthetic Protocol: Asymmetric Synthesis from 4-Bromo-2-chlorobenzaldehyde

A plausible route for the enantioselective synthesis of this compound could start from 4-bromo-2-chlorobenzaldehyde. This method is adapted from established procedures for the synthesis of other unnatural amino acids.

  • Strecker Synthesis: Reaction of 4-bromo-2-chlorobenzaldehyde with ammonia and cyanide to form the corresponding aminonitrile.

  • Chiral Resolution: Enantioselective hydrolysis of the aminonitrile using a chiral acid or enzymatic resolution to isolate the D-enantiomer.

  • Hydrolysis: Acid hydrolysis of the resolved aminonitrile to yield this compound.

  • Purification: The final product would be purified by recrystallization or preparative chromatography to achieve high purity.

Key Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Purpose: To determine the chemical purity of the final compound.

2. Chiral HPLC for Enantiomeric Purity Determination

  • Column: A chiral stationary phase column designed for amino acid enantiomer separation (e.g., based on cyclodextrin or ligand-exchange).

  • Mobile Phase: Isocratic mixture of a buffered aqueous solution and an organic modifier (e.g., copper (II) sulfate solution and methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: To confirm the high enantiomeric excess of the D-isomer.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable base.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

  • Purpose: To confirm the chemical structure and identify the positions of the bromine and chlorine substituents on the phenyl ring.

4. Mass Spectrometry (MS) for Molecular Weight Verification

  • Technique: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Purpose: To verify the molecular weight of this compound.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Quality Control

The following diagram illustrates a typical workflow for the custom synthesis and quality control of high-purity this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start 4-Bromo-2-chlorobenzaldehyde strecker Strecker Synthesis start->strecker resolution Chiral Resolution (D-isomer) strecker->resolution hydrolysis Acid Hydrolysis resolution->hydrolysis crude Crude this compound hydrolysis->crude recrystallization Recrystallization / Prep. HPLC crude->recrystallization pure Purified Product recrystallization->pure hplc Purity (HPLC) pure->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) pure->chiral_hplc nmr Structure (NMR) pure->nmr ms Molecular Weight (MS) pure->ms final High-Purity Product hplc->final chiral_hplc->final nmr->final ms->final

Caption: A logical workflow for the synthesis and quality control of the target compound.

Hypothetical Signaling Pathway Application

Halogenated phenylalanines are often incorporated into peptides to modulate their interaction with biological targets. For instance, a peptide containing this compound could be designed as a potent and selective antagonist for a G-protein coupled receptor (GPCR). The halogen atoms could enhance binding affinity through halogen bonding or by altering the peptide's conformation to better fit the receptor's binding pocket.

G Peptide Peptide with 4-Br-2-Cl-D-Phe GPCR GPCR Peptide->GPCR Antagonistic Binding G_protein G-Protein GPCR->G_protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Inhibited Cellular_Response Cellular Response Second_Messenger->Cellular_Response Pathway Blocked

Caption: Hypothetical antagonistic action of a modified peptide on a GPCR signaling pathway.

In-Depth Technical Guide: Theoretical and Computational Studies on 4-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-L-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its unique halogenation pattern on the phenyl ring suggests its potential as a valuable tool in biochemical research and as a building block in drug discovery. The presence of both bromine and chlorine atoms is expected to significantly influence its physicochemical properties, including lipophilicity, electronic distribution, and conformational preferences, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Bromo-2-chloro-L-phenylalanine, alongside a proposed synthetic protocol and a discussion of its potential biological significance based on studies of related halogenated phenylalanine analogs.

Physicochemical Properties

Property4-Bromo-2-chloro-DL-phenylalanineFmoc-2-chloro,4-bromo-L-phenylalanineReference
CAS Number 444727-07-51998643-74-5[1][2]
Molecular Weight 278.53 g/mol 500.77 g/mol [1][2]
Molecular Formula C₉H₉BrClNO₂C₂₄H₁₉BrClNO₄[1][2]
Appearance Not specifiedOff-white powder[2]
Purity Not specified≥ 99.5% (Chiral HPLC)[2]
Storage Conditions Not specified0 - 8 °C[2]

Proposed Synthesis

A definitive, published synthetic route specifically for 4-Bromo-2-chloro-L-phenylalanine is not currently available. However, based on established methods for the synthesis of halogenated and other unnatural phenylalanine derivatives, a plausible multi-step synthesis can be proposed.[3][4][5] A common strategy involves the asymmetric alkylation of a protected glycine Schiff base with a substituted benzyl bromide.[4]

Experimental Protocol: Proposed Asymmetric Synthesis

Objective: To synthesize enantiomerically pure 4-Bromo-2-chloro-L-phenylalanine.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • 4-Bromo-2-chlorobenzyl bromide (requires synthesis from 4-bromo-2-chlorotoluene)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (phase-transfer catalyst)

  • Toluene

  • 50% Aqueous potassium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 4-Bromo-2-chlorobenzyl bromide: This starting material can be synthesized from 4-bromo-2-chlorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification.

  • Asymmetric Phase-Transfer Catalyzed Alkylation:

    • To a solution of N-(diphenylmethylene)glycine tert-butyl ester and the phase-transfer catalyst in toluene, add 50% aqueous potassium hydroxide.

    • Cool the mixture to 0-5 °C and add a solution of 4-bromo-2-chlorobenzyl bromide in toluene dropwise.

    • Stir the reaction mixture vigorously at low temperature for several hours until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup to isolate the protected product.

  • Deprotection:

    • Hydrolyze the resulting protected amino acid ester with aqueous hydrochloric acid under reflux.

    • This step will remove both the N-(diphenylmethylene) and the tert-butyl ester protecting groups.

  • Purification:

    • Isolate the crude 4-Bromo-2-chloro-L-phenylalanine.

    • Purify the final product by recrystallization or ion-exchange chromatography to achieve high purity.

dot

SynthesisWorkflow start 4-Bromo-2-chlorotoluene step1 Radical Bromination (NBS, AIBN) start->step1 intermediate1 4-Bromo-2-chlorobenzyl bromide step1->intermediate1 step2 Asymmetric Alkylation (Glycine Schiff Base, PTC) intermediate1->step2 intermediate2 Protected 4-Bromo-2-chloro-L-phenylalanine step2->intermediate2 step3 Acid Hydrolysis (HCl) intermediate2->step3 final_product 4-Bromo-2-chloro-L-phenylalanine step3->final_product SAR_Logic Core L-Phenylalanine Core Structure Halogenation Halogenation (Br at C4, Cl at C2) Core->Halogenation Properties Altered Physicochemical Properties Halogenation->Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity Electronic Modified Electronic Profile Properties->Electronic Steric Altered Steric Hindrance Properties->Steric Bioactivity Potential Biological Activity Properties->Bioactivity Inhibition Enzyme Inhibition Bioactivity->Inhibition Antimicrobial Antimicrobial Activity Bioactivity->Antimicrobial Neuroactivity Neuroactivity Bioactivity->Neuroactivity Transport Amino Acid Transporter Interaction Bioactivity->Transport

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino acid (UAA) 4-Bromo-2-chloro-D-phenylalanine in protein engineering. While specific data for this di-halogenated D-amino acid is emerging, this document extrapolates from studies on related halogenated phenylalanines to provide practical guidance and protocols.

Introduction to this compound

This compound is a synthetic amino acid that can be site-specifically incorporated into proteins using genetic code expansion technologies. Its unique properties, including the presence of two different halogen atoms (bromine and chlorine) and its D-chiral configuration, make it a valuable tool for various applications in protein engineering and drug development.

Key Features:

  • Heavy Atoms for Phasing in X-ray Crystallography: The bromine and chlorine atoms provide significant electron density, making this UAA an excellent tool for solving the phase problem in X-ray crystallography.

  • Probing Protein Structure and Function: The bulky and hydrophobic nature of the substituted phenyl ring can be used to probe steric and electronic interactions within a protein's active site or at protein-protein interfaces.

  • Enhanced Protein Stability: Halogen bonds can contribute to the overall stability of a protein structure.

  • Modulator of Biological Activity: As an analog of phenylalanine, it can be used to modify the activity of enzymes or the binding affinity of receptors.[1][2]

  • D-Configuration for Proteolytic Resistance: The incorporation of a D-amino acid can render the peptide backbone at that position resistant to cleavage by common proteases, which is highly desirable for therapeutic proteins and peptides.

Applications in Protein Engineering and Drug Development

The site-specific incorporation of this compound opens up a range of possibilities for protein design and therapeutic development.

  • Structural Biology: The primary application is in X-ray crystallography as a phasing tool. The anomalous scattering from the bromine atom is particularly useful for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments.

  • Enzyme Engineering: By replacing a key phenylalanine residue in an enzyme's active site, it is possible to alter substrate specificity or catalytic activity.[3] The altered electronic properties of the phenyl ring can influence transition state stabilization.

  • Receptor-Ligand Interaction Studies: Incorporating this UAA into a receptor's ligand-binding pocket can provide insights into the binding mode of small molecules or other proteins. This is particularly relevant for G-protein coupled receptors (GPCRs) and other membrane proteins.[4][5]

  • Therapeutic Protein Development: The introduction of a D-amino acid can significantly increase the in vivo half-life of a therapeutic protein or peptide by making it resistant to proteolytic degradation.[1][6] This is a critical consideration in the development of biopharmaceuticals.

  • Probing Protein-Protein Interactions: The UAA can be placed at a protein-protein interface to study the contribution of specific residues to the binding affinity and specificity of the interaction.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained when incorporating halogenated phenylalanine analogs into proteins. Note that specific values for this compound will need to be determined empirically for each target protein.

Table 1: Protein Stability Effects of Halogenated Phenylalanine Analogs

Unnatural Amino AcidProteinChange in Melting Temperature (ΔTm, °C)Reference
4-Bromo-L-phenylalanineVillin Headpiece Subdomain+1.2[7]
4-Fluoro-L-phenylalanineVillin Headpiece Subdomain+0.6[7]
3,4-Dichloro-L-phenylalanineα2D+2.8[7]
This compoundHypothetical Protein XTo be determined

Table 2: Kinetic Parameters of an Enzyme with an Incorporated Halogenated Phenylalanine

Enzyme VariantSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Wild-Type P99 CephalosporinaseNitrocefin50167[3]
P99 Cephalosporinase (Phe->4-Bromo-Phe)NitrocefinTo be determinedTo be determined
P99 Cephalosporinase (Phe->4-Bromo-2-chloro-D-Phe)NitrocefinTo be determinedTo be determined

Experimental Protocols

The site-specific incorporation of this compound is typically achieved using the amber stop codon (TAG) suppression methodology in a suitable expression host.

General Workflow for UAA Incorporation

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Plasmid_Construction 1. Construct Plasmids: - Target gene with TAG codon - Orthogonal tRNA/Synthetase Host_Transformation 2. Transform Expression Host (e.g., E. coli, Mammalian Cells) Plasmid_Construction->Host_Transformation Cell_Culture 3. Culture cells in minimal media supplemented with This compound Host_Transformation->Cell_Culture Induce_Expression 4. Induce protein expression (e.g., with IPTG or change of medium) Cell_Culture->Induce_Expression Harvest_and_Lyse 5. Harvest cells and lyse Induce_Expression->Harvest_and_Lyse Purification 6. Purify target protein (e.g., Ni-NTA, Strep-Tactin) Harvest_and_Lyse->Purification Verification 7. Verify incorporation (Mass Spectrometry, Western Blot) Purification->Verification

Workflow for site-specific incorporation of this compound.

Protocol for Incorporation in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound.

  • This compound (sterile-filtered stock solution).

  • Minimal media (e.g., M9) supplemented with necessary antibiotics, glucose, and amino acids (except phenylalanine).

  • IPTG for induction.

Procedure:

  • Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Select colonies on LB agar plates containing the appropriate antibiotics.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 500 mL of minimal medium with the overnight culture to an OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Harvest the cells by centrifugation.

  • Purify the protein using standard chromatography techniques.

  • Verify the incorporation of the UAA by mass spectrometry.

Protocol for Incorporation in Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO).

  • Expression plasmid for the target protein with an in-frame TAG codon.

  • Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair.

  • Transfection reagent.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound (sterile-filtered stock solution).

Procedure:

  • Seed the mammalian cells in a culture dish to be 70-80% confluent on the day of transfection.

  • Co-transfect the cells with the target protein plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent.

  • 24 hours post-transfection, replace the medium with fresh medium containing 1 mM this compound.

  • Incubate the cells for 48-72 hours to allow for protein expression.

  • Harvest the cells and lyse them to extract the protein.

  • Purify the target protein using affinity chromatography.

  • Confirm the incorporation of the UAA via mass spectrometry or Western blot analysis with an antibody that recognizes a tag on the protein.

Application Example: Probing a GPCR Ligand Binding Pocket

This diagram illustrates a hypothetical scenario where this compound is incorporated into a GPCR to study its interaction with a novel ligand.

G cluster_GPCR GPCR Signaling Pathway cluster_analysis Biophysical Analysis Ligand Novel Ligand GPCR GPCR with 4-Br-2-Cl-D-Phe Ligand->GPCR Binding G_protein G-protein GPCR->G_protein Activation Xray X-ray Crystallography (Structure of Ligand-Receptor Complex) GPCR->Xray SPR Surface Plasmon Resonance (Binding Kinetics: kd, ka) GPCR->SPR NMR NMR Spectroscopy (Conformational Changes) GPCR->NMR Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Studying GPCR-ligand interactions using an engineered receptor.

Conclusion

This compound is a powerful tool for protein engineers and drug developers. Its unique combination of properties allows for novel approaches to protein structure determination, functional analysis, and the development of more stable and effective therapeutic proteins. While the protocols provided here are based on established methods for UAA incorporation, optimization will be required for each specific protein of interest. The continued development of genetic code expansion technologies will undoubtedly lead to even broader applications for this and other unnatural amino acids in the future.

References

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-D-phenylalanine in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid offers a valuable tool for creating novel peptides with unique structural and functional properties, beneficial for drug discovery and development.

The presence of halogen atoms on the phenyl ring can introduce specific steric and electronic effects, potentially enhancing binding affinity, metabolic stability, and providing a handle for further chemical modification. This document outlines the necessary materials, equipment, and step-by-step procedures for the successful synthesis of peptides containing this compound.

Physicochemical Properties of Fmoc-4-Bromo-2-chloro-D-phenylalanine

Effective solid-phase peptide synthesis begins with a thorough understanding of the building block's properties. The following table summarizes the key characteristics of the N-α-Fmoc protected this compound.

PropertyValueReference
Synonyms Fmoc-D-Phe(4-Br, 2-Cl)-OHInferred from similar compounds
Molecular Formula C₂₄H₁₉BrClNO₄Chem-Impex[1]
Molecular Weight 500.77 g/mol Chem-Impex[1]
Appearance Off-white powderChem-Impex[1]
Purity (Chiral HPLC) ≥ 99.5%Chem-Impex[1]
Storage Conditions Store at 0 - 8 °CChem-Impex[1][2]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[3][4] Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride or Wang resin is recommended.[5]

  • Materials:

    • Rink Amide resin (or other appropriate resin)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Solid-phase synthesis vessel

  • Procedure:

    • Place the desired amount of resin in a solid-phase synthesis vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature.

    • Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Materials:

    • 20% (v/v) piperidine in DMF

    • DMF

  • Procedure:

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine solution and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Amino Acid Coupling

This protocol describes the coupling of Fmoc-4-Bromo-2-chloro-D-phenylalanine to the deprotected N-terminus of the resin-bound peptide.

  • Materials:

    • Fmoc-4-Bromo-2-chloro-D-phenylalanine

    • Coupling reagent (e.g., HBTU, HATU, or PyBOP)

    • Base (e.g., N,N-Diisopropylethylamine - DIEA)

    • DMF

  • Procedure:

    • Dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed.[6] If the test is positive (indicating free amines), the coupling step should be repeated.

    • After successful coupling, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Materials:

    • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Cold diethyl ether

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

    • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

ParameterTypical Conditions
Purification Column C18 reverse-phase column
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5-65% B over 30 minutes) is commonly used.[3]
Detection UV absorbance at 214 nm and 280 nm. The presence of the brominated and chlorinated phenyl ring may also allow for detection at other wavelengths.
Analysis Mass spectrometry to confirm the molecular weight of the purified peptide.

Visualized Workflows and Concepts

To further clarify the experimental process and conceptual framework, the following diagrams are provided.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Coupling_Reaction cluster_activation Activation cluster_coupling Coupling ResinPeptide Resin-Peptide-NH₂ Free N-terminus CoupledProduct Resin-Peptide-NH-CO-D-Phe(4-Br, 2-Cl)-Fmoc Peptide Bond Formed ResinPeptide->CoupledProduct FmocAA Fmoc-4-Br-2-Cl-D-Phe-COOH Carboxylic Acid ActivatedAA Activated Ester FmocAA->ActivatedAA Reagents HBTU + DIEA Activation Reagents->ActivatedAA ActivatedAA->CoupledProduct

Caption: Key steps in the amino acid coupling reaction.

Application_Concept Peptide Peptide with 4-Br-2-Cl-D-Phe Target Biological Target (e.g., Protease, Receptor) Peptide->Target interacts with Properties Improved Properties Peptide->Properties Interaction Enhanced Binding/ Inhibition Target->Interaction Probe Molecular Probe Interaction->Probe Stability Increased Metabolic Stability Properties->Stability Affinity Higher Binding Affinity Properties->Affinity

Caption: Conceptual applications of peptides with unnatural amino acids.

Applications and Considerations

The incorporation of this compound into peptides can be leveraged for several applications in research and drug development:

  • Drug Development: The unique stereochemistry (D-amino acid) and halogenation can confer resistance to proteolytic degradation, a common challenge with peptide-based therapeutics.[7] The modified phenyl ring can also explore different binding pockets in target proteins, potentially leading to increased potency and selectivity.[2]

  • Biochemical Probes: The bromo and chloro substituents can serve as handles for further chemical modifications, such as cross-linking to target proteins or the attachment of fluorescent or radioactive labels for use as molecular probes.[8]

  • Structural Biology: Peptides containing this amino acid can be used in structural studies (e.g., X-ray crystallography or NMR) to probe the interactions between a peptide and its target. The heavy halogen atoms can also aid in solving crystal structures.

Important Considerations:

  • Steric Hindrance: The di-substituted phenyl ring may introduce steric bulk, which could potentially slow down the coupling reaction. It is crucial to monitor the coupling efficiency and, if necessary, perform a double coupling.

  • Side Reactions: While the bromo and chloro groups are generally stable under standard SPPS conditions, it is important to be aware of potential side reactions, especially during the final cleavage step with strong acids. The use of scavengers like TIS is recommended to prevent side-product formation.

  • Purity of the Building Block: The purity of the Fmoc-4-Bromo-2-chloro-D-phenylalanine is critical for the successful synthesis of the target peptide. Ensure that the amino acid derivative is of high purity to avoid the incorporation of impurities into the peptide sequence.

References

Application Notes and Protocols for Site-Specific Incorporation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the site-specific incorporation of unnatural amino acids (Uaas) into proteins. The methodologies described herein are essential for advanced protein engineering, enabling the introduction of novel chemical functionalities to study protein structure and function, develop new therapeutics, and create novel biomaterials. The primary method detailed is the amber stop codon suppression technique, a widely adopted and robust strategy for expanding the genetic code in both prokaryotic and eukaryotic systems, as well as in cell-free protein synthesis platforms.

Overview of Amber Stop Codon Suppression

The site-specific incorporation of Uaas is most commonly achieved through the reassignment of a nonsense codon, typically the amber stop codon (UAG).[1] This strategy relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA).[1][2] This orthogonal pair functions independently of the host cell's endogenous translational machinery.[1]

The process can be summarized in the following key steps:

  • Gene Mutagenesis: The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of Uaa incorporation.[3]

  • Expression of Orthogonal Components: The orthogonal aaRS and suppressor tRNA are co-expressed with the mutant gene of interest.[4]

  • Supplementation with Uaa: The unnatural amino acid is added to the cell culture medium or cell-free reaction.[4]

  • Uaa Incorporation: The orthogonal aaRS specifically recognizes and charges its cognate suppressor tRNA with the Uaa. This acylated tRNA then recognizes the amber codon on the mRNA and incorporates the Uaa into the growing polypeptide chain, allowing for the synthesis of a full-length protein containing the Uaa at the specified position.[1]

Experimental Workflows and Signaling Pathways

General Workflow for Uaa Incorporation in E. coli

Uaa_Incorporation_Ecoli cluster_prep Preparation cluster_expression Expression & Purification cluster_analysis Analysis Plasmid_Construction 1. Plasmid Construction - Gene of Interest (with TAG) - Orthogonal aaRS/tRNA Ecoli_Transformation 2. E. coli Transformation Plasmid_Construction->Ecoli_Transformation Cell_Culture 3. Cell Culture & Uaa Supplementation Ecoli_Transformation->Cell_Culture Protein_Expression 4. Induction of Protein Expression Cell_Culture->Protein_Expression Harvest_Lysis 5. Cell Harvest & Lysis Protein_Expression->Harvest_Lysis Purification 6. Protein Purification Harvest_Lysis->Purification SDS_PAGE 7. SDS-PAGE Analysis Purification->SDS_PAGE Mass_Spec 8. Mass Spectrometry Purification->Mass_Spec

Caption: Workflow for Uaa incorporation in E. coli.

Uaa Incorporation Pathway via Amber Suppression

Amber_Suppression_Pathway cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System Ribosome Ribosome Protein Full-length Protein with Uaa Ribosome->Protein 5. Incorporation mRNA mRNA with TAG codon mRNA->Ribosome Uaa Unnatural Amino Acid aaRS Orthogonal aaRS Uaa->aaRS 1. Recognition Charged_tRNA Charged tRNA-Uaa aaRS->Charged_tRNA 3. Charging tRNA Suppressor tRNA (tRNACUA) tRNA->aaRS 2. Recognition Charged_tRNA->Ribosome 4. Delivery to Ribosome

Caption: Amber suppression pathway for Uaa incorporation.

Quantitative Data Summary

The efficiency of Uaa incorporation and the yield of the resulting protein can vary depending on the expression system, the specific Uaa, the orthogonal pair used, and the position of the UAG codon. Below is a summary of reported yields for different systems.

Expression SystemProtein ModelUnnatural Amino AcidReported YieldReference
E. coliGFP reporterp-azido-L-phenylalanine (pAzF)~1-5 mg/L[5]
E. coliMyoglobinp-azido-L-phenylalanine (pAzF)~0.5-2 mg/L[1]
Mammalian Cells (HEK293T)eGFPp-azido-L-phenylalanine (AzF)Not explicitly quantified, but successful incorporation shown by Western blot.[6][6]
Mammalian CellsDihydrofolate ReductaseDansyl-alanine~0.1-0.5 mg/L[4]
Cell-Free (E. coli S30)sfGFPp-propargyloxyphenylalanine (pPaF)~1 mg/mL[7][8]
Cell-Free (E. coli S30)Dihydrofolate ReductaseN-acetyl-lysine~0.2-0.8 mg/mL[8]

Detailed Experimental Protocols

Protocol 1: Site-Specific Uaa Incorporation in E. coli

This protocol is adapted for the incorporation of a Uaa into a target protein expressed in E. coli using an amber suppressor plasmid system.

Materials:

  • Expression vector for the gene of interest with an amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).

  • Chemically competent E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) agar plates and broth.

  • Appropriate antibiotics for plasmid selection.

  • Unnatural amino acid (Uaa).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).

  • Protein purification resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

  • Transformation:

    • Co-transform the expression vector containing the gene of interest and the orthogonal pair plasmid into chemically competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics.

    • Incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add the Uaa to a final concentration of 1-2 mM.[9]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.

    • Confirm the incorporation of the Uaa by mass spectrometry.

Protocol 2: Site-Specific Uaa Incorporation in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a protein containing a Uaa.[3][4]

Materials:

  • Mammalian expression vector for the gene of interest with an in-frame amber (TAG) codon.

  • Expression vector for the orthogonal aaRS and suppressor tRNA.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine).

  • Unnatural amino acid.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

Procedure:

  • Cell Culture and Transfection:

    • Plate the mammalian cells in a suitable culture dish and grow to 70-90% confluency.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common plasmid ratio for the protein of interest, aaRS, and tRNA is 1:1:1.[6]

    • Add the complexes to the cells.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • Replace the transfection medium with fresh culture medium containing the Uaa (e.g., 100-500 µM).[6]

  • Protein Expression and Harvest:

    • Incubate the cells for 48-72 hours to allow for protein expression.

    • Wash the cells with PBS and harvest them.

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Analysis:

    • Analyze the cell lysate by Western blotting using an antibody against the protein of interest or an affinity tag to confirm the expression of the full-length protein.

    • For purification, the protein can be isolated from the lysate using affinity chromatography.

Protocol 3: Cell-Free Protein Synthesis (CFPS) with Uaa Incorporation

This protocol outlines a general procedure for Uaa incorporation using an E. coli S30 extract-based cell-free protein synthesis system.[7][10]

Materials:

  • E. coli S30 cell extract.

  • Reaction mixture containing buffers, salts, amino acids (excluding the one to be replaced), and an energy source.

  • Plasmid or linear DNA template encoding the gene of interest with an amber codon.

  • Purified orthogonal aaRS and suppressor tRNA.

  • Unnatural amino acid.

Procedure:

  • Reaction Setup:

    • Thaw all components on ice.

    • In a microcentrifuge tube, combine the S30 extract, reaction mixture, DNA template, orthogonal aaRS, suppressor tRNA, and the Uaa.

    • The final concentration of the Uaa is typically in the range of 1-2 mM.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours. For higher yields, a dialysis-based CFPS system can be used for up to 24 hours.[8]

  • Analysis:

    • Analyze the reaction mixture directly by SDS-PAGE and Western blotting.

    • If the protein is fluorescent (like sfGFP), the incorporation can be monitored by measuring the fluorescence intensity.[7][10]

    • The synthesized protein can be purified using standard chromatography techniques.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no full-length protein expression Inefficient amber suppression.- Increase the concentration of the Uaa. - Optimize the ratio of the gene of interest plasmid to the orthogonal pair plasmid.[6] - Use a different orthogonal pair. - In E. coli, use a strain with a modified release factor 1 (RF1) to reduce competition at the amber codon.[1]
Toxicity of the Uaa or the expressed protein.- Lower the induction temperature and/or IPTG concentration for E. coli expression. - Use a cell-free system to bypass cell viability issues.[7]
Truncated protein observed Amber codon is being recognized as a stop codon.- Increase the expression level of the suppressor tRNA and aaRS. - Ensure the Uaa is stable in the culture medium.
Misincorporation of natural amino acids The orthogonal aaRS is not entirely specific for the Uaa.- Re-engineer the aaRS for higher specificity. - Use a structurally distinct Uaa.

These protocols and notes provide a comprehensive guide for researchers to successfully incorporate unnatural amino acids into proteins for a wide range of applications. The flexibility of this technology opens up new avenues for protein engineering and drug discovery.

References

Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of November 2025, detailed experimental data and established applications for the specific compound 4-Bromo-2-chloro-D-phenylalanine in peer-reviewed literature are limited. This document provides a generalized framework based on the known applications of related halogenated D-phenylalanine derivatives. The protocols and potential applications described herein are extrapolations and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a synthetic, non-proteinogenic amino acid. Its structure, featuring both bromine and chlorine atoms on the phenyl ring of D-phenylalanine, suggests its potential utility as a unique building block in medicinal chemistry and drug discovery. The incorporation of halogens can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic profile and biological activity.

The D-configuration of the amino acid offers resistance to proteolytic degradation, a desirable characteristic for peptide-based therapeutics. This, combined with the electronic effects of the halogen substituents, makes this compound an intriguing candidate for the development of novel therapeutic agents, particularly in neuroscience and oncology.

Potential Applications in Drug Discovery

Based on the activities of structurally similar compounds, this compound is hypothesized to be a valuable tool in the following areas:

  • Neuropharmacology: Halogenated phenylalanine derivatives have been investigated for their ability to modulate neurotransmitter systems.[1] The unique substitution pattern of this compound may confer selectivity for specific receptors or transporters in the central nervous system (CNS), making it a candidate for developing treatments for neurological and psychiatric disorders.

  • Oncology: The L-type amino acid transporter 1 (LAT1) is often overexpressed in cancer cells and is responsible for the uptake of essential amino acids.[2] Halogenated phenylalanine analogs can act as substrates or inhibitors of LAT1, suggesting that this compound could be explored as a vehicle for targeted drug delivery to tumors or as a direct anti-cancer agent.

  • Peptide and Peptidomimetic Synthesis: The incorporation of this unnatural amino acid into peptides can enhance their stability and potency.[3] The bromo- and chloro-substituents can serve as handles for further chemical modification or influence peptide conformation and binding to target proteins.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that would be crucial to generate for this compound to establish its pharmacological profile. These values are based on typical assays for related compounds.

ParameterAssay TypeHypothetical ValueSignificance
IC50 LAT1 Inhibition Assay10 - 100 µMIndicates potency in blocking amino acid transport in cancer cells.
EC50 Neuronal Receptor Binding1 - 50 µMMeasures the effective concentration for eliciting a response at a specific neuronal receptor.
LogP Octanol-Water Partition2.5 - 3.5Predicts lipophilicity and potential for blood-brain barrier penetration.
Metabolic Stability Liver Microsome Assayt1/2 > 60 minEstimates the in vitro metabolic half-life, indicating resistance to degradation.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

Protocol 1: In Vitro LAT1 Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the L-type amino acid transporter 1 (LAT1).

Materials:

  • LAT1-expressing cancer cell line (e.g., A549, PC-3)

  • This compound

  • [3H]-L-Leucine (radiolabeled substrate)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and counter

Methodology:

  • Cell Culture: Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.

  • Inhibition Assay: a. Wash the cells with PBS. b. Prepare a series of dilutions of this compound in transport buffer. c. Pre-incubate the cells with the different concentrations of the test compound for 15 minutes. d. Add [3H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes). e. Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Quantification: a. Lyse the cells and collect the lysate. b. Add scintillation fluid to the lysate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Evaluation of Neuroprotective Effects in a Cell-Based Ischemia Model

Objective: To assess the potential neuroprotective activity of this compound against ischemic damage in vitro.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Oxygen-Glucose Deprivation (OGD) medium

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture: Culture neuronal cells in appropriate media and conditions.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Ischemia: a. Replace the culture medium with OGD medium. b. Place the cells in an anaerobic chamber with a gas mixture of 95% N2 and 5% CO2 for a period sufficient to induce cell death (e.g., 2-4 hours).

  • Reperfusion: After the OGD period, replace the OGD medium with normal culture medium and return the cells to normoxic conditions for 24 hours.

  • Assessment of Cell Viability and Cytotoxicity: a. Measure LDH release into the culture medium as an indicator of cell death. b. Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability and cytotoxicity in treated groups to the untreated OGD control group to determine the neuroprotective effect of the compound.

Visualizations

experimental_workflow_lat1_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Culture LAT1-expressing cells seed Seed cells in 24-well plate start->seed wash1 Wash cells with PBS seed->wash1 prepare_compound Prepare dilutions of this compound pre_incubate Pre-incubate cells with compound prepare_compound->pre_incubate add_radiolabel Add [3H]-L-Leucine pre_incubate->add_radiolabel wash2 Stop uptake with cold PBS add_radiolabel->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity lyse->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for LAT1 Inhibition Assay.

signaling_pathway_neuroprotection cluster_stress Ischemic Stress cluster_compound Therapeutic Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome OGD Oxygen-Glucose Deprivation (OGD) Excitotoxicity Glutamate Excitotoxicity OGD->Excitotoxicity induces OxidativeStress Oxidative Stress OGD->OxidativeStress induces Compound 4-Bromo-2-chloro- D-phenylalanine Compound->Excitotoxicity inhibits Compound->OxidativeStress inhibits Apoptosis Apoptotic Pathways Compound->Apoptosis inhibits Neuroprotection Neuroprotection Compound->Neuroprotection Excitotoxicity->Apoptosis OxidativeStress->Apoptosis NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath

Caption: Hypothesized Neuroprotective Signaling.

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-2-chloro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing various palladium-catalyzed cross-coupling reactions on the non-canonical amino acid 4-Bromo-2-chloro-L-phenylalanine. This versatile building block, possessing two distinct halogen atoms on the phenyl ring, offers a valuable scaffold for the synthesis of complex and novel amino acid derivatives, peptidomimetics, and pharmaceutical drug candidates. The differential reactivity of the bromine and chlorine substituents can allow for selective and sequential functionalization, opening avenues for creating diverse molecular architectures.

Introduction to Cross-Coupling Reactions on 4-Bromo-2-chloro-L-phenylalanine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For 4-Bromo-2-chloro-L-phenylalanine, these reactions enable the introduction of a wide array of functional groups at the aryl halide positions, leading to the synthesis of novel biaryl, alkynyl, vinyl, and amino-substituted phenylalanine analogs. The presence of both a bromo and a chloro substituent allows for potential regioselective couplings, typically targeting the more reactive C-Br bond first under appropriate conditions. These modified amino acids can then be incorporated into peptides or used as standalone molecules in drug discovery programs.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenylalanine Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide.[2] This reaction is widely used for the synthesis of biaryl compounds. For 4-Bromo-2-chloro-L-phenylalanine, this allows for the introduction of various aryl and heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the Suzuki-Miyaura cross-coupling of Fmoc-protected bromophenylalanines.[3]

Materials:

  • Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl phenylalanine derivative.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100892
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄THF/H₂O801278

Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary for the specific substrate.

Sonogashira Coupling: Synthesis of Alkynyl Phenylalanine Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This method is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations such as click chemistry or as components of biologically active compounds.

Experimental Protocol: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[5][6]

Materials:

  • Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask, dissolve Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent) and the terminal alkyne (1.5 equivalents) in degassed THF or DMF.

  • Add triethylamine or DIPEA (3.0 equivalents) to the solution.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.05 equivalents) to the reaction mixture under a counterflow of inert gas.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the alkynyl-substituted phenylalanine derivative.

Data Summary: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEATHF251290
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF50888
31-HexynePd(OAc)₂/XPhos (2)CuI (4)TEAToluene601882

Note: Yields are representative of Sonogashira reactions with similar substrates and may differ for 4-Bromo-2-chloro-L-phenylalanine.

Heck Reaction: Synthesis of Vinylic Phenylalanine Derivatives

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is a powerful method for the synthesis of vinyl-substituted aromatic compounds.

Experimental Protocol: Heck Reaction

This protocol is adapted from Heck-Matsuda reactions of phenylalanine-derived arenediazonium salts and general Heck reaction procedures.[8]

Materials:

  • Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equivalents)

  • Triethylamine (TEA) or Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas

Procedure:

  • Combine Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent), the alkene (1.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and P(o-tol)₃ (0.1 equivalents) in a dry reaction vessel.

  • Add the base, either triethylamine (2.0 equivalents) or sodium acetate (2.0 equivalents).

  • Add degassed DMF or acetonitrile as the solvent.

  • Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture to remove any precipitated palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)TEADMF1001675
2StyrenePdCl₂(PPh₃)₂ (3)-NaOAcMeCN802468
3Ethyl vinyl etherHerrmann's catalyst (2)-K₂CO₃Dioxane1101270

Note: The provided yields are estimates based on similar Heck reactions and are subject to variation.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Phenylalanine Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[9] This reaction is highly valuable for synthesizing arylamines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[5][6]

Materials:

  • Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (NaOtBu or Cs₂CO₃, 1.4 equivalents) to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane, followed by Fmoc-4-Bromo-2-chloro-L-phenylalanine methyl ester (1 equivalent) and the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001289
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101881
3BenzylamineG3-XPhos (1)-LHMDSTHF801093

Note: Yields are based on literature for similar substrates and may need optimization for the specific target molecule.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Palladium-Catalyzed Cross-Coupling A Reactant Preparation (4-Bromo-2-chloro-L-phenylalanine derivative, Coupling Partner, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Catalyst & Ligand Addition (e.g., Pd(PPh3)4, Xantphos) B->C D Solvent Addition (Degassed) C->D E Reaction (Heating & Stirring) D->E F Work-up (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Ar'-B(OH)2 Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Relationship between Cross-Coupling Reactions and Products

Reaction_Products Cross-Coupling Reactions and Resulting Phenylalanine Derivatives Substrate 4-Bromo-2-chloro-L-phenylalanine Suzuki Suzuki-Miyaura (+ Arylboronic Acid) Substrate->Suzuki Sonogashira Sonogashira (+ Terminal Alkyne) Substrate->Sonogashira Heck Heck (+ Alkene) Substrate->Heck Buchwald Buchwald-Hartwig (+ Amine) Substrate->Buchwald Product_Biaryl Biaryl Phenylalanine Suzuki->Product_Biaryl Product_Alkynyl Alkynyl Phenylalanine Sonogashira->Product_Alkynyl Product_Vinyl Vinyl Phenylalanine Heck->Product_Vinyl Product_Amino N-Aryl Phenylalanine Buchwald->Product_Amino

Caption: Relationship between cross-coupling reactions and products.

References

Application Notes and Protocols for the Detection of 4-Bromo-2-chloro-D-phenylalanine in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads into proteins. 4-Bromo-2-chloro-D-phenylalanine is a halogenated derivative of phenylalanine that can be used to probe protein structure and function, or to create proteins with novel catalytic or binding properties. Its detection and quantification within a protein sequence are critical for verifying its incorporation and for subsequent downstream applications.

This document provides detailed application notes and protocols for the analytical methods used to detect and quantify this compound in protein samples. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Strategies Overview

The detection of this compound in proteins typically involves a multi-step process that begins with protein hydrolysis to break it down into its constituent amino acids. This is followed by chromatographic separation and detection. For chiral analysis to differentiate between D- and L-isomers, specific chiral columns or derivatization agents are required.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Specific Techniques ProteinSample Protein Sample containing This compound Hydrolysis Protein Hydrolysis (Acid or Enzymatic) ProteinSample->Hydrolysis Derivatization Amino Acid Derivatization (e.g., OPA, FMOC, Marfey's Reagent) Hydrolysis->Derivatization Optional for LC-MS Chromatography Chromatographic Separation Hydrolysis->Chromatography For underivatized LC-MS Derivatization->Chromatography Detection Detection Chromatography->Detection HPLC HPLC-UV/Fluorescence Chromatography->HPLC LCMS LC-MS/MS Chromatography->LCMS Chiral Chiral Analysis Chromatography->Chiral Quantification Quantification Detection->Quantification Confirmation Structural Confirmation Detection->Confirmation G ProteinHydrolysate Protein Hydrolysate Derivatization Derivatization with OPA/FMOC ProteinHydrolysate->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification against Standard Curve Fluorescence->Quantification G ProteinHydrolysate Protein Hydrolysate LC Reversed-Phase or HILIC Separation ProteinHydrolysate->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Q1): Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) MS1->CID MS2 Quadrupole 3 (Q3): Product Ion Selection CID->MS2 Detector Detector MS2->Detector

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-D-phenylalanine is a non-proteinogenic amino acid that serves as a versatile building block in organic synthesis, particularly in the design and synthesis of novel peptides and peptidomimetics. Its unique di-halogenated phenyl ring offers orthogonal reactivity, enabling selective modifications through cross-coupling reactions, while the D-configuration of the chiral center provides resistance to enzymatic degradation, a desirable property for therapeutic peptides. These characteristics make it a valuable tool for introducing conformational constraints, creating complex molecular architectures, and developing potent and stable bioactive molecules.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) and its subsequent modification via Suzuki-Miyaura cross-coupling.

Key Applications

The primary applications of this compound as a building block include:

  • Synthesis of Constrained Peptides: The bulky and rigid nature of the 4-bromo-2-chlorophenyl side chain can be used to restrict the conformational freedom of a peptide backbone. This is crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helical motifs, which are often involved in biological recognition processes.

  • Development of Bioactive Peptides: The D-configuration of this amino acid enhances the metabolic stability of peptides by making them less susceptible to proteolysis. This can lead to a longer in vivo half-life and improved pharmacokinetic properties of peptide-based drug candidates.

  • Site-Specific Modification and Labeling: The bromine and chlorine substituents on the phenyl ring exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the aromatic ring, providing a powerful tool for introducing probes, labels, or other functionalities at a specific position within a peptide. The bromine atom is particularly well-suited for Suzuki-Miyaura cross-coupling reactions.

  • Creation of Novel Biaryl-Linked Peptides: Through Suzuki-Miyaura cross-coupling, the bromo- C-X bond can be used to form a new carbon-carbon bond with a variety of boronic acids or esters. This enables the synthesis of peptides containing biaryl linkages, which can act as isosteres of peptide bonds or as unique structural motifs to explore new chemical space in drug discovery.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-4-Bromo-2-chloro-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating a single this compound residue into a peptide chain.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Bromo-2-chloro-D-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Experimental Workflow:

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat n-1 cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Figure 1: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • To couple Fmoc-4-Bromo-2-chloro-D-phenylalanine-OH, extend the coupling time to 4 hours or perform a double coupling to ensure complete reaction due to the steric hindrance of the side chain.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether (3x).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and/or MALDI-TOF mass spectrometry.

Quantitative Data (Representative):

ParameterValue
Resin Loading0.5 mmol/g
Scale0.1 mmol
Coupling Efficiency (per step)>99% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC)65-80%
Purified Peptide Yield15-30%

Note: Yields and purity are highly dependent on the peptide sequence and length.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing this compound

This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 4-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing this compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF/H₂O or Dioxane/H₂O)

Experimental Workflow:

Suzuki_Workflow PeptideResin Peptide-Resin with 4-Br-2-Cl-D-Phe Swell Swell Resin (DMF) PeptideResin->Swell Degas Degas with N2/Ar Swell->Degas AddReagents Add Boronic Acid, Pd Catalyst, Ligand, and Base Degas->AddReagents Reaction Heat at 60-80°C (2-12 h) AddReagents->Reaction Wash Wash (DMF, H2O, DCM) Reaction->Wash Cleavage Cleavage from Resin Wash->Cleavage Purification Purification & Characterization Cleavage->Purification

Figure 2: General workflow for on-resin Suzuki-Miyaura cross-coupling.

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with nitrogen or argon for 15 minutes to remove oxygen.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid (5 eq.), palladium catalyst (0.1 eq.), ligand (0.2 eq.), and base (5 eq.) in the reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by LC-MS.

  • Washing: After the reaction is complete, cool the resin to room temperature and wash thoroughly with DMF (3x), water (3x), DMF (3x), and DCM (3x) to remove residual catalyst and reagents.

  • Cleavage, Purification, and Characterization: Cleave the modified peptide from the resin and purify and characterize it as described in Protocol 1 (steps 8-10).

Quantitative Data (Representative):

ParameterValue
Reactant Equivalents (Boronic Acid)5 eq.
Catalyst Loading (Pd(PPh₃)₄)0.1 eq.
Reaction Temperature70°C
Reaction Time6 hours
Conversion Rate (by LC-MS)>90%
Purified Yield of Biaryl Peptide10-25% (from starting resin)

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathways are directly attributed to peptides containing this compound in the available literature, such modified peptides are often designed as inhibitors or modulators of protein-protein interactions (PPIs). Below is a hypothetical diagram illustrating how a constrained peptide could inhibit a generic signaling pathway.

Signaling_Pathway Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Binding Downstream Downstream Signaling ProteinB->Downstream Signal Transduction Inhibitor Constrained Peptide (contains 4-Br-2-Cl-D-Phe) Inhibitor->ProteinA Inhibition

Figure 3: Hypothetical inhibition of a signaling pathway by a constrained peptide.

This diagram illustrates a common strategy in drug development where a synthetic peptide, conformationally constrained by the inclusion of a building block like this compound, is designed to bind to a key protein (Protein A) and disrupt its interaction with a downstream partner (Protein B), thereby inhibiting the signaling cascade.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex and biologically active peptides. Its unique structural and chemical properties enable the creation of conformationally constrained peptides with enhanced metabolic stability. The presence of a bromine atom provides a handle for further site-specific modifications through Suzuki-Miyaura cross-coupling, allowing for the generation of diverse peptide libraries and the introduction of various functionalities. The protocols and data presented here provide a foundation for researchers to utilize this valuable tool in their organic synthesis and drug discovery efforts.

Application Notes and Protocols for Labeling Proteins with 4-Bromo-2-chloro-D-phenylalanine for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the unnatural amino acid (UAA) 4-Bromo-2-chloro-D-phenylalanine into proteins for advanced structural biology applications. The protocols detailed below are based on established methodologies for the incorporation of similar unnatural amino acids and are intended to serve as a foundational guide for researchers.

Introduction

The site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for probing protein structure and function. This compound is a particularly interesting probe for several reasons. The presence of bromine, a heavy atom, can significantly facilitate phase determination in X-ray crystallography. Both bromine and chlorine atoms can serve as sensitive NMR probes to investigate the local environment within a protein. Furthermore, the use of a D-amino acid can introduce unique conformational constraints and increase the proteolytic stability of the labeled protein.

However, the incorporation of a D-amino acid into a protein is a non-trivial task due to the inherent stereospecificity of the cellular translational machinery, which has evolved to exclusively utilize L-amino acids. This challenge can be overcome through the use of engineered orthogonal translation systems and modified ribosomes.

Principle of Incorporation: Amber Stop Codon Suppression

The most common method for the site-specific incorporation of UAAs is through the suppression of an amber stop codon (UAG). This process requires two key engineered components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) and tRNA Pair: This pair functions independently of the host cell's endogenous synthetases and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the desired UAA (in this case, this compound) onto its cognate orthogonal tRNA.

  • An Engineered Ribosome: The natural ribosome is a major barrier to D-amino acid incorporation. Mutations in the 23S rRNA, particularly within the peptidyltransferase center, can relax the stereochemical constraints of the ribosome, allowing it to accept a D-aminoacyl-tRNA at the A-site and catalyze peptide bond formation.

Applications in Structural Biology

X-ray Crystallography

The bromine atom in this compound is an effective anomalous scatterer of X-rays. This property can be leveraged to solve the phase problem in X-ray crystallography using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD). Incorporating this heavy atom at a specific site provides a powerful tool for de novo structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The halogen atoms on the phenyl ring of this compound can serve as useful NMR probes. Although not as commonly used as ¹⁹F, both ⁷⁹Br and ³⁵Cl are quadrupolar nuclei and can provide information about the local dynamics and electrostatic environment within the protein. More subtly, the presence of these bulky, electronegative atoms will perturb the chemical shifts of nearby nuclei, providing valuable structural restraints.

Quantitative Data Summary

The successful incorporation of any UAA is dependent on the efficiency of the orthogonal translation system and the tolerance of the host expression system. As there is no published data specifically for this compound, the following tables provide representative data from studies on the incorporation of other halogenated phenylalanine analogs and D-amino acids to offer an expected range of outcomes.

Table 1: Representative Protein Yields and Incorporation Efficiencies for Halogenated Phenylalanine Analogs (L-isomers)

Unnatural Amino AcidExpression SystemProteinYield (mg/L of culture)Incorporation Efficiency (%)Reference Compound
p-Bromo-L-phenylalanineE. coliMyoglobin~5>95Analogue
p-Iodo-L-phenylalanineE. coliT4 Lysozyme1-2>95Analogue
p-Fluoro-L-phenylalanineE. coliThioredoxin10-15>98Analogue

Table 2: Reported Efficiencies for D-Amino Acid Incorporation

D-Amino AcidExpression SystemRibosome ModificationSuppression Efficiency (%)Reference Compound
D-PhenylalanineIn vitro (E. coli S30)23S rRNA mutations12Analogue
D-MethionineIn vitro (E. coli S30)23S rRNA mutations23Analogue

Note: The data presented are for analogous compounds and should be considered as a general guide. Actual yields and efficiencies for this compound may vary and will need to be empirically determined.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol outlines the general steps for the in vivo incorporation of a D-amino acid using an engineered E. coli strain.

1.1. Required Components:

  • An E. coli expression strain (e.g., BL21(DE3)) harboring a plasmid for a modified ribosome with enhanced D-amino acid incorporation capacity.[1][2]

  • A plasmid encoding the protein of interest with an amber (TAG) stop codon at the desired incorporation site.

  • A plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for this compound. Note: This synthetase will likely need to be evolved through directed evolution techniques as a specific one for this UAA may not be publicly available.

  • This compound.

1.2. Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL plasmid containing the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1-2 mM. Induce the expression of the orthogonal synthetase/tRNA pair with L-arabinose (final concentration ~0.02%) and the target protein with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration ~1 mM).

  • Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 20-25°C) to improve protein folding and UAA incorporation.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

Protocol 2: Verification of Incorporation by Mass Spectrometry
  • Sample Preparation: Digest the purified protein with a sequence-specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against the protein sequence, including a modification at the target residue corresponding to the mass of this compound. The mass shift will confirm the successful incorporation of the UAA.

Protocol 3: Protein Crystallization

This is a generalized protocol for hanging-drop vapor diffusion.

  • Protein Preparation: Concentrate the purified protein to 5-15 mg/mL in a low ionic strength buffer.

  • Crystallization Screen: Use a commercial or in-house crystallization screen to test a wide range of precipitant conditions.

  • Hanging Drop Setup:

    • Pipette 1 µL of the protein solution onto a siliconized glass coverslip.

    • Add 1 µL of the reservoir solution to the protein drop.

    • Invert the coverslip and seal it over the corresponding well of the crystallization plate.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.

Protocol 4: NMR Sample Preparation and Analysis
  • Isotope Labeling: For detailed NMR studies, express the protein in a minimal medium supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to achieve uniform isotopic labeling.

  • Sample Preparation: Exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. Concentrate the protein to 0.1-1.0 mM.

  • NMR Spectroscopy:

    • Acquire a series of standard NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HNCOCA, HNCACB, CBCA(CO)NH) for backbone and sidechain resonance assignments.

    • The presence of the this compound will likely cause chemical shift perturbations in the spectra, which can be used to identify residues in its spatial proximity.

    • Specific NMR experiments targeting the halogen nuclei can be performed if the necessary hardware is available.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis & Application Plasmids Plasmids: 1. Target Protein (TAG) 2. Orthogonal aaRS/tRNA 3. Modified Ribosome Transformation Co-transformation into E. coli Plasmids->Transformation UAA 4-Bromo-2-chloro- D-phenylalanine Growth Cell Growth & Induction UAA->Growth Transformation->Growth Harvest Cell Harvesting Growth->Harvest Purification Protein Purification Harvest->Purification Verification Mass Spectrometry Verification Purification->Verification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy Purification->NMR

Caption: Overall experimental workflow for the incorporation and analysis of this compound.

Amber_Suppression cluster_components Engineered Components cluster_process Translational Process aaRS Orthogonal aaRS Charging Aminoacylation: tRNA charged with UAA aaRS->Charging catalyzes tRNA Orthogonal tRNA(CUA) tRNA->aaRS UAA 4-Bromo-2-chloro-D-Phe UAA->aaRS Ribosome Modified Ribosome Charging->Ribosome Protein Full-length Protein with UAA Ribosome->Protein translates mRNA mRNA with TAG codon mRNA->Ribosome

Caption: The mechanism of amber stop codon suppression for UAA incorporation.

Ribosome_Polymerization Ribosome Modified Ribosome E_site E-site (Exit) P_site P-site (Peptidyl) A_site A-site (Aminoacyl) mRNA mRNA ...NNN-UAG-NNN... P_site->E_site Translocation A_site->P_site Peptide_tRNA Peptidyl-tRNA A_site->Peptide_tRNA Peptide bond formation DAminoacyl_tRNA D-Aminoacyl-tRNA(CUA)

Caption: D-Aminoacyl-tRNA accommodation in the modified ribosome.

References

Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine as a Probe for Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-2-chloro-D-phenylalanine is a specialized synthetic amino acid. The following application notes and protocols are based on the established principles of using halogenated amino acids as probes for enzyme-substrate interactions and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a non-natural amino acid derivative designed for the investigation of enzyme-substrate interactions. The incorporation of bromine and chlorine atoms onto the phenyl ring of D-phenylalanine offers unique physicochemical properties that make it a valuable tool in enzymology, drug discovery, and protein engineering. The D-configuration provides resistance to degradation by common proteases that recognize L-amino acids.

The halogen substituents alter the steric, electronic, and hydrophobic properties of the amino acid side chain. These modifications can be exploited to:

  • Probe Active Site Architecture: The bulky and electronegative halogen atoms can serve as sensitive reporters of the steric and electronic environment of an enzyme's active site.

  • Modulate Binding Affinity: The altered side chain can enhance or decrease the binding affinity for a target enzyme, providing insights into the key interactions driving substrate recognition.

  • Act as a Potential Inhibitor: Due to its modified structure, this compound can act as a competitive or non-competitive inhibitor of enzymes that process natural phenylalanine or related substrates.[1]

  • Serve as a Spectroscopic Probe: The bromine atom can be used as a heavy atom for X-ray crystallography to aid in phase determination, facilitating the structural elucidation of enzyme-substrate complexes.

Applications

  • Enzyme Inhibition Studies: To characterize the inhibition mechanism and determine the inhibition constant (Kᵢ) for enzymes such as phenylalanine hydroxylase, amino acid transporters, and various metabolic enzymes.[2][3]

  • Active Site Mapping: To understand the spatial and electronic constraints of an enzyme's active site by comparing the binding and activity of the halogenated analog to the natural substrate.

  • Drug Design and Development: To serve as a lead compound or a tool for validating enzyme targets in the development of novel therapeutics.[4]

  • Protein Engineering: To be incorporated into proteins to modify their stability, catalytic activity, or substrate specificity.[4]

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound interacting with a putative enzyme, "Phenylalanine-Utilizing Enzyme X (PUE-X)". This data is illustrative and should be determined experimentally for any specific enzyme system.

ParameterValueEnzymeConditions
Kₘ (for D-phenylalanine) 150 µMPUE-X25°C, pH 7.4
Vₘₐₓ (for D-phenylalanine) 10 µmol/min/mgPUE-X25°C, pH 7.4
Kᵢ (this compound) 25 µMPUE-X25°C, pH 7.4
Inhibition Type CompetitivePUE-X25°C, pH 7.4
IC₅₀ 45 µMPUE-X[S] = 150 µM

Experimental Protocols

Protocol 1: Determining the Inhibition Profile of this compound

Objective: To determine the type of inhibition and the inhibition constant (Kᵢ) of this compound for a target enzyme.

Materials:

  • Purified target enzyme (e.g., PUE-X)

  • Natural substrate (e.g., D-phenylalanine)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well plates

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to a parallel set of reactions. Include a control set with no inhibitor.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the enzyme. Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Plot V₀ versus substrate concentration for reactions with and without the inhibitor.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot to visualize the inhibition type.[5]

    • For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.[5][6]

    • Calculate the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor.

    • Determine the Kᵢ using the appropriate equation for the observed inhibition type. For competitive inhibition: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ).

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_rxn Set up Reactions (Varying [S] and [I]) prep_enzyme->setup_rxn prep_substrate Prepare Substrate Stock prep_substrate->setup_rxn prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->setup_rxn initiate_rxn Initiate with Enzyme setup_rxn->initiate_rxn measure_v0 Measure Initial Velocity (V₀) initiate_rxn->measure_v0 plot_data Plot V₀ vs. [S] measure_v0->plot_data lineweaver_burk Generate Lineweaver-Burk Plot plot_data->lineweaver_burk determine_inhibition Determine Inhibition Type lineweaver_burk->determine_inhibition calculate_ki Calculate Kᵢ determine_inhibition->calculate_ki

Fig. 1: Workflow for determining enzyme inhibition kinetics.
Protocol 2: Synthesis of Di-halogenated Phenylalanine Derivatives

Objective: To provide a general synthetic route for di-halogenated phenylalanine derivatives, which can be adapted for this compound. The synthesis of such specific unnatural amino acids often involves multi-step chemical synthesis.[7][8]

Note: This is a generalized protocol and requires a specialized organic chemistry laboratory.

General Synthetic Approach (Example based on literature for similar compounds):

The synthesis could potentially be achieved through a multi-step process starting from a commercially available substituted benzaldehyde.

synthesis_pathway start 4-Bromo-2-chlorobenzaldehyde step1 Condensation (e.g., with N-acetylglycine) start->step1 intermediate1 Azlactone Intermediate step1->intermediate1 step2 Asymmetric Hydrogenation intermediate1->step2 intermediate2 Protected Amino Acid step2->intermediate2 step3 Deprotection intermediate2->step3 final_product This compound step3->final_product

Fig. 2: A plausible synthetic pathway for this compound.

Logical Relationships in Enzyme Inhibition

The interaction of this compound with a target enzyme can be visualized as a set of equilibria, particularly in the case of competitive inhibition where the inhibitor and substrate compete for the same active site.

inhibition_logic E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Fig. 3: Competitive inhibition of an enzyme by this compound.

Conclusion

This compound represents a powerful chemical tool for elucidating the intricacies of enzyme-substrate interactions. Its unique halogenation pattern provides a means to probe active site environments, modulate binding affinities, and potentially act as a specific inhibitor. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and execute experiments aimed at understanding enzyme mechanisms and for professionals in the field of drug development to explore new therapeutic avenues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-2-chloro-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges include:

  • Multi-step synthesis: The synthesis is not a single-step process and involves several transformations, each with its own potential for yield loss.

  • Regioselectivity: Introducing the bromo and chloro groups at the correct positions (4 and 2, respectively) on the phenyl ring requires careful selection of starting materials and reaction conditions to avoid the formation of isomers.

  • Enantioselectivity: Obtaining the desired D-enantiomer with high purity is a critical and often difficult step. This typically involves either asymmetric synthesis using a chiral catalyst or resolution of a racemic mixture.

  • Purification: The intermediates and the final product may be challenging to purify due to similar polarities of byproducts or starting materials.

Q2: What are the common starting materials for the synthesis of this compound?

Common starting materials can include 2-chloro-4-bromoaniline or 2-chloro-4-bromotoluene, which can be further functionalized to introduce the alanine side chain. Another approach involves starting with D-phenylalanine and performing electrophilic halogenation, though this can present challenges with regioselectivity and protection/deprotection steps.

Q3: What methods can be used to achieve the desired D-enantiomer?

  • Enzymatic Resolution: Enzymes like D-amino acid oxidase or certain lipases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired D-enantiomer.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate the D- and L-enantiomers of the final product or a late-stage intermediate.

  • Asymmetric Synthesis: Utilizing chiral auxiliaries or chiral phase-transfer catalysts during the synthesis can directly lead to the preferential formation of the D-enantiomer. For instance, asymmetric alkylation of a glycine Schiff base with a suitable 4-bromo-2-chlorobenzyl halide in the presence of a chiral catalyst can be employed.[1]

Q4: Are there any specific safety precautions to consider during the synthesis?

Yes, halogenated aromatic compounds and reagents used in their synthesis can be toxic and require careful handling. Specifically:

  • Use of bromine and chlorine sources should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Many of the solvents used, such as dichloromethane and acetonitrile, are volatile and have associated health risks.

  • Reactions involving strong acids or bases should be handled with care to avoid chemical burns.

Troubleshooting Guides

Problem 1: Low yield in the bromination/chlorination step.
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.
Suboptimal temperatureOptimize the reaction temperature. Some halogenation reactions require cooling to control selectivity, while others may need heating to proceed at a reasonable rate.
Inactive halogenating agentUse a fresh or newly opened bottle of the halogenating agent (e.g., N-Bromosuccinimide, N-Chlorosuccinimide).
Competing side reactionsAlter the solvent or catalyst to improve the selectivity of the desired halogenation.
Problem 2: Poor enantioselectivity (low enantiomeric excess).
Possible Cause Suggested Solution
Inefficient chiral catalyst/auxiliaryScreen different chiral catalysts or auxiliaries. The choice of catalyst can be highly substrate-dependent.
Racemization during a reaction stepCheck the pH and temperature of each step, as harsh conditions (e.g., strong acid or base, high temperature) can lead to racemization.
Incomplete enzymatic resolutionOptimize the enzyme concentration, substrate concentration, pH, and temperature for the enzymatic resolution step. Ensure the reaction has reached completion.
Inaccurate ee determinationUse a validated chiral HPLC or GC method with a suitable chiral column to accurately determine the enantiomeric excess.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-elution of impurities in chromatographyOptimize the mobile phase and stationary phase for column chromatography. A gradient elution might be necessary. Consider using a different purification technique like preparative HPLC.
Presence of diastereomeric salts that are difficult to separateIf using classical resolution with a chiral resolving agent, screen different resolving agents to find one that forms diastereomeric salts with better crystallization properties.
Product is an oil and does not crystallizeTry different solvent systems for crystallization. If the product remains an oil, purification by chromatography is the primary option. Protecting the amine and/or carboxylic acid group can sometimes facilitate crystallization.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 4-Bromo-2-chloro-benzyl bromide from 2-chloro-4-bromotoluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-bromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Asymmetric synthesis of Boc-4-Bromo-2-chloro-D-phenylalanine.

This step can be achieved via asymmetric alkylation of a glycine equivalent using a chiral phase-transfer catalyst.

  • Catalyst and Substrate Preparation: In a reaction vessel, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1 equivalent) and a chiral phase-transfer catalyst (e.g., a cinchonidinium-derived catalyst) (0.1 equivalents) in a mixture of toluene and dichloromethane.[1]

  • Alkylation: Cool the mixture to a low temperature (e.g., -40 °C). Add the 4-bromo-2-chlorobenzyl bromide (1.2 equivalents) from Step 1.

  • Base Addition: Slowly add a solution of a strong base, such as 50% aqueous potassium hydroxide, while vigorously stirring.

  • Reaction: Allow the reaction to proceed at low temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction with water and extract the product with an organic solvent. The Schiff base and tert-butyl ester protecting groups can be removed by acidic hydrolysis (e.g., with aqueous HCl) to yield the desired amino acid.

  • Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Asymmetric Alkylation cluster_final Final Product start 2-Chloro-4-bromotoluene step1 Radical Bromination start->step1 NBS, Initiator intermediate 4-Bromo-2-chlorobenzyl bromide step1->intermediate step2 Asymmetric Phase-Transfer Catalysis intermediate->step2 Glycine Schiff Base, Chiral Catalyst final This compound step2->final

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Enantioselectivity start Low Enantiomeric Excess (ee) q1 Is the chiral catalyst active? start->q1 sol1 Use fresh or alternative chiral catalyst. q1->sol1 No q2 Are reaction conditions (temp, solvent) optimal? q1->q2 Yes ans1_yes Yes ans1_no No sol2 Screen different temperatures and solvents. q2->sol2 No q3 Is there potential for racemization during work-up? q2->q3 Yes ans2_yes Yes ans2_no No sol3 Use milder conditions for protecting group removal. q3->sol3 Yes final Consider alternative synthetic route or chiral resolution. q3->final No ans3_yes Yes ans3_no No

References

Optimizing coupling efficiency of 4-Bromo-2-chloro-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 4-Bromo-2-chloro-L-phenylalanine and other sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Bromo-2-chloro-L-phenylalanine considered a "difficult" or "sterically hindered" amino acid to couple in SPPS?

A1: 4-Bromo-2-chloro-L-phenylalanine is classified as a sterically hindered amino acid due to the presence of two bulky halogen substituents (Bromo and Chloro) on the phenyl ring at positions 2 and 4. This substitution creates significant steric hindrance around the alpha-carbon and the carboxyl group, which can physically obstruct the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support. This hindrance slows down the reaction kinetics, often leading to incomplete coupling reactions with standard protocols.[1][2][3]

Q2: What are the most common issues encountered when coupling 4-Bromo-2-chloro-L-phenylalanine?

A2: The most common issues are low coupling efficiency and failed coupling reactions. This results in a significant amount of deletion sequences (peptides missing the intended amino acid) in the crude product, which complicates purification and reduces the overall yield. These problems are often first detected by a positive Kaiser test after the coupling step, indicating the presence of unreacted free primary amines.[4][5]

Q3: Can I use standard coupling reagents like DCC/HOBt?

A3: While not impossible, standard carbodiimide activators like DCC/HOBt are often inefficient for coupling sterically hindered amino acids and may result in very low yields.[3] It is highly recommended to use more potent coupling reagents to overcome the steric barrier.

Q4: How does microwave-assisted SPPS help with coupling hindered amino acids?

A4: Microwave energy can significantly accelerate chemical reactions, including peptide bond formation. For sterically hindered amino acids, microwave-enhanced SPPS drives difficult couplings to completion more quickly and efficiently than conventional room-temperature methods.[1] This is a preferred method for challenging sequences.

Q5: What is "capping" and when should I use it?

A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step has failed to go to completion. This is typically done using acetic anhydride. Capping terminates the extension of these failure sequences, preventing the formation of further deletion impurities. This makes the final purification of the desired full-length peptide easier. It is recommended to cap unreacted amines if a repeated coupling step (double coupling) is still unsuccessful.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis.

Issue 1: Positive Kaiser Test After Coupling

A positive Kaiser test (blue or violet beads) indicates the presence of free primary amines, meaning the coupling was incomplete.[7][8]

Logical Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Recouple (Double Coupling) start->strategy1 recouple_action Wash resin. Repeat the coupling step using fresh reagents. Optionally, increase coupling time (e.g., to 4 hours or overnight). strategy1->recouple_action kaiser_test2 Perform Kaiser Test again recouple_action->kaiser_test2 negative_result Negative Result (Yellow Beads) Proceed with Synthesis kaiser_test2->negative_result Success positive_result2 Positive Result (Blue Beads) kaiser_test2->positive_result2 Failure strategy2 Strategy 2: Cap & Continue positive_result2->strategy2 cap_action Wash resin. Treat with a capping mixture (e.g., Ac2O/DIPEA in NMP). Wash and proceed to the next deprotection step. strategy2->cap_action

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: Crude Peptide Shows Significant Deletion Impurity at the Hindered Residue

Even with a negative Kaiser test, some deletion can occur. If HPLC/MS analysis of the crude product shows a major peak corresponding to the mass of your target peptide minus 4-Bromo-2-chloro-L-phenylalanine, your coupling conditions need optimization.

Optimization Strategies
  • Change Coupling Reagent: Switch to a more powerful onium-salt-based reagent.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.).

  • Elevate Temperature: If not using a microwave synthesizer, running the coupling reaction at an elevated temperature (e.g., 50°C) can improve efficiency.

  • Increase Time: Extend the coupling time significantly (e.g., 4 hours to overnight).

  • Solvent Choice: For hydrophobic or aggregation-prone sequences, switching from DMF to NMP or using a solvent mixture like NMP/DMSO can improve resin swelling and reaction kinetics.[9]

Data & Reagent Comparison

Choosing the right coupling reagent is critical for success. Onium-salt based reagents are highly recommended for incorporating sterically hindered amino acids.[2]

Coupling Reagent ClassExamplesRecommended for Hindered AA?Key Characteristics
Carbodiimides DCC, DICNot recommended aloneStandard, cost-effective. DIC is preferred over DCC as the urea byproduct is soluble. Often inefficient for hindered couplings.[3]
Aminium/Uronium HBTU, HCTU, HATU, TBTUHighly Recommended Fast reaction rates. HATU is particularly effective for hindered couplings due to the reactivity of the HOAt active ester. HCTU is a common, effective alternative.[3]
Phosphonium PyBOP, PyBrOPHighly Recommended Very powerful activators. PyBrOP is especially useful for the most difficult couplings, including N-methylated amino acids, but is more expensive.

Key Experimental Protocols

Protocol 1: Optimized Coupling for 4-Bromo-2-chloro-L-phenylalanine

This protocol uses a powerful coupling reagent and is a good starting point for optimization.

  • Deprotection: Swell the resin-bound peptide in DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation (Pre-activation):

    • In a separate vessel, dissolve 4-Bromo-2-chloro-L-phenylalanine (4 eq.), HATU (3.9 eq.), and DIPEA or NMM (8 eq.) in DMF or NMP.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For very difficult couplings, extend the time to 4 hours or perform the reaction in a microwave peptide synthesizer (e.g., 30 minutes at 75°C).[1][10]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times) to remove excess reagents.

  • Recouple or Cap (If Necessary): If the Kaiser test is positive, repeat steps 3-7 (double coupling). If it remains positive, cap the unreacted amines with acetic anhydride.

Protocol 2: The Kaiser (Ninhydrin) Test

The Kaiser test is used to detect free primary amines on the resin.[4][11][12]

Reagents:
  • Solution A: 1 g Ninhydrin in 20 mL n-butanol.

  • Solution B: 40 g Phenol in 20 mL n-butanol.

  • Solution C: 1 mL of 0.001 M KCN (aq) diluted in 49 mL of pyridine.

Procedure:
  • Place 15-20 beads of washed and dried peptide-resin into a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[4][7]

  • Observe the color of the beads and the solution.

Interpretation of Results:

G cluster_results Kaiser Test Results cluster_interpretation Interpretation yellow Yellow Beads & Solution complete Coupling Complete (No free amines) yellow->complete Indicates blue Dark Blue Beads & Solution incomplete Coupling Incomplete (Free amines present) blue->incomplete Indicates

Caption: Interpretation of Kaiser test results.

References

Side reactions and byproducts in 4-Bromo-2-chloro-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-L-phenylalanine. The information provided is based on established principles of organic chemistry and data from the synthesis of analogous compounds, as direct literature on the synthesis of this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 4-Bromo-2-chloro-L-phenylalanine?

A1: The main challenges include controlling the regioselectivity of the halogenation steps to obtain the desired 4-bromo-2-chloro substitution pattern, preventing the formation of isomeric byproducts, avoiding racemization of the chiral center, and the need for robust purification methods to isolate the target compound with high purity.

Q2: What are the most likely synthetic routes for 4-Bromo-2-chloro-L-phenylalanine?

A2: Two plausible synthetic routes are:

  • Electrophilic Bromination: Starting with 2-chloro-L-phenylalanine, an electrophilic bromination reaction can be performed to introduce the bromine atom at the 4-position of the phenyl ring. The amino and carboxyl groups would require protection prior to this step.

  • Sandmeyer Reaction: This route would involve the diazotization of an amino group on the phenyl ring, followed by displacement with a bromide. For instance, starting from a suitably protected 4-amino-2-chloro-L-phenylalanine, the amino group can be converted to a diazonium salt and then reacted with a copper(I) bromide catalyst.[1][2]

Q3: What are the common impurities found in the final product?

A3: Common impurities may include regioisomers (e.g., 6-bromo-2-chloro-L-phenylalanine), poly-halogenated byproducts, starting materials, and enantiomeric impurities (D-phenylalanine derivative) if racemization occurs.

Q4: How can I purify the final product?

A4: Purification can be achieved through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the synthesis and the nature of the impurities. For amino acids, ion-exchange chromatography can also be an effective purification method.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Bromo-2-chloro-L-phenylalanine
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is run for a sufficient amount of time and at the optimal temperature.
Suboptimal Reaction Conditions Optimize the reaction parameters, including temperature, solvent, and catalyst concentration. For electrophilic bromination, the choice of brominating agent and Lewis acid catalyst is critical.[4]
Side Reactions The formation of significant amounts of byproducts will lower the yield of the desired product. Refer to the side reaction troubleshooting guide below.
Product Loss During Work-up and Purification Minimize product loss by using appropriate extraction and purification techniques. Ensure complete extraction from the aqueous phase and use optimized chromatography conditions.
Issue 2: Presence of Isomeric Byproducts
Possible Cause Suggested Solution
Lack of Regiocontrol in Electrophilic Bromination The directing effects of the substituents on the phenyl ring influence the position of bromination. The chloro and the protected amino acid side chain will direct the incoming electrophile. Carefully select the reaction conditions (temperature, catalyst) to favor substitution at the desired 4-position. A patent for the synthesis of 4-bromo-2-chlorophenols suggests that the choice of catalyst can significantly reduce the formation of undesired isomers.[5]
Isomer Formation During Sandmeyer Reaction While generally regioselective, side reactions can lead to other products. Ensure complete diazotization and controlled decomposition of the diazonium salt.
Co-elution During Chromatography Isomers can be difficult to separate. Use a high-resolution chromatography column and optimize the mobile phase to achieve better separation. Chiral HPLC can be used to separate enantiomers.[6]
Issue 3: Racemization of the Chiral Center
Possible Cause Suggested Solution
Harsh Reaction Conditions Both strongly acidic or basic conditions, as well as high temperatures, can lead to racemization of the α-carbon. Use milder reaction conditions where possible.
Prolonged Reaction Times Minimize the time the product is exposed to harsh conditions.
Deprotection Steps Some deprotection methods can be harsh. Choose protecting groups that can be removed under mild conditions.

Summary of Potential Byproducts and Side Reactions

Reaction Type Side Reaction Potential Byproduct(s) Mitigation Strategy
Electrophilic Bromination Over-bromination Di-bromo-2-chloro-L-phenylalanineUse a stoichiometric amount of the brominating agent and control the reaction time and temperature.
Isomer Formation 6-bromo-2-chloro-L-phenylalanine, 3-bromo-2-chloro-L-phenylalanineOptimize catalyst and reaction conditions to enhance regioselectivity.[5]
Sandmeyer Reaction Phenol Formation 4-hydroxy-2-chloro-L-phenylalanineUse a non-aqueous solvent and ensure the absence of water.
Biaryl Formation Dimerized phenylalanine derivativesThis is a known byproduct of the radical mechanism of the Sandmeyer reaction.[1] Optimization of catalyst and reaction conditions can minimize this.
General Racemization 4-Bromo-2-chloro-D-phenylalanineUse mild reaction conditions and minimize exposure to high temperatures and extreme pH.
Incomplete Deprotection Protected 4-Bromo-2-chloro-L-phenylalanineEnsure deprotection reactions go to completion by monitoring with TLC or LC-MS.

Experimental Protocols (Hypothetical)

Note: These are generalized protocols based on the synthesis of similar compounds and should be optimized for the specific synthesis of 4-Bromo-2-chloro-L-phenylalanine.

Protocol 1: Electrophilic Bromination of N-acetyl-2-chloro-L-phenylalanine
  • Protection: Protect the amino group of 2-chloro-L-phenylalanine, for example, through acetylation with acetic anhydride.

  • Bromination: Dissolve the N-acetyl-2-chloro-L-phenylalanine in a suitable solvent (e.g., acetic acid). Add a Lewis acid catalyst (e.g., FeBr₃). Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine.

  • Work-up: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield 4-Bromo-2-chloro-L-phenylalanine.

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2-chloro-L-phenylalanine.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Electrophilic Bromination cluster_route2 Route 2: Sandmeyer Reaction 2-Chloro-L-phenylalanine 2-Chloro-L-phenylalanine Protected_2_Chloro_Phe Protected_2_Chloro_Phe 2-Chloro-L-phenylalanine->Protected_2_Chloro_Phe Protection Crude_Product_1 Crude_Product_1 Protected_2_Chloro_Phe->Crude_Product_1 Bromination (e.g., Br2, FeBr3) 4-Bromo-2-chloro-L-phenylalanine 4-Bromo-2-chloro-L-phenylalanine Crude_Product_1->4-Bromo-2-chloro-L-phenylalanine Deprotection 4-Amino-2-chloro-L-Phe 4-Amino-2-chloro-L-Phe Protected_4_Amino_Phe Protected_4_Amino_Phe 4-Amino-2-chloro-L-Phe->Protected_4_Amino_Phe Protection Diazonium_Salt Diazonium_Salt Protected_4_Amino_Phe->Diazonium_Salt Diazotization (NaNO2, HBr) Crude_Product_2 Crude_Product_2 Diazonium_Salt->Crude_Product_2 Sandmeyer Reaction (CuBr) Crude_Product_2->4-Bromo-2-chloro-L-phenylalanine Deprotection

Caption: Hypothetical synthetic routes to 4-Bromo-2-chloro-L-phenylalanine.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check for incomplete reaction (TLC/LC-MS) Low_Yield->Incomplete_Reaction Yes Side_Reactions_Present Significant side reactions? Low_Yield->Side_Reactions_Present No Optimize_Conditions Optimize reaction time/temperature Incomplete_Reaction->Optimize_Conditions End End Optimize_Conditions->End Identify_Byproducts Identify byproducts (MS/NMR) Side_Reactions_Present->Identify_Byproducts Yes Purification_Issues Check for loss during work-up/purification Side_Reactions_Present->Purification_Issues No Modify_Protocol Modify protocol to minimize side reactions Identify_Byproducts->Modify_Protocol Modify_Protocol->End Optimize_Purification Optimize extraction and chromatography Purification_Issues->Optimize_Purification Optimize_Purification->End

Caption: A troubleshooting workflow for addressing low product yield.

Side_Reactions Protected_2_Chloro_Phe Protected 2-Chloro-L-phenylalanine Starting Material Desired_Product 4-Bromo-2-chloro-L-phenylalanine Desired Product Protected_2_Chloro_Phe->Desired_Product Desired Reaction Isomeric_Byproduct 6-Bromo-2-chloro-L-phenylalanine Isomeric Byproduct Protected_2_Chloro_Phe->Isomeric_Byproduct Side Reaction Polybrominated_Byproduct Di-bromo-2-chloro-L-phenylalanine Polybrominated Byproduct Protected_2_Chloro_Phe->Polybrominated_Byproduct Side Reaction Racemized_Product This compound Racemized Product Desired_Product->Racemized_Product Racemization

Caption: Potential side reactions in the synthesis of 4-Bromo-2-chloro-L-phenylalanine.

References

Technical Support Center: Purification of Peptides Containing 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-Bromo-2-chloro-D-phenylalanine. This resource aims to address common challenges encountered during the purification of these hydrophobic and sterically hindered peptides.

I. Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the purification of this compound containing peptides.

Issue 1: Poor Peptide Solubility

Peptides containing this compound often exhibit poor solubility in standard aqueous buffers used for chromatography due to the increased hydrophobicity imparted by the halogenated aromatic ring.

Symptoms:

  • Difficulty dissolving the crude peptide pellet.

  • Precipitation of the peptide upon injection onto the HPLC column.

  • Low recovery of the peptide from the column.

Troubleshooting Steps:

StepActionRationale
1 Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before dilution with the initial mobile phase.
2 Use of Chaotropic Agents Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent and mobile phase A. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.
3 pH Adjustment Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.
4 Test a Range of Co-solvents Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.

Experimental Workflow for Solubility Testing:

G cluster_0 Solubility Troubleshooting Workflow A Crude Peptide B Test Dissolution in Minimal Organic Solvent (e.g., DMF, DMSO) A->B C Dilute with Mobile Phase A B->C D Observe for Precipitation C->D E Proceed to Injection D->E No Precipitation F Add Chaotropic Agent (e.g., GuHCl) D->F Precipitation Occurs G Adjust pH D->G Precipitation Occurs H Test Alternative Co-solvents (e.g., Isopropanol) D->H Precipitation Occurs F->C G->C H->C

Caption: Workflow for troubleshooting poor peptide solubility.

Issue 2: Poor Peak Shape and Resolution in RP-HPLC

The hydrophobicity of this compound can lead to strong interactions with the stationary phase, resulting in broad peaks, tailing, and co-elution with impurities.

Symptoms:

  • Broad, asymmetric peaks.

  • Peak tailing or fronting.

  • Incomplete separation of the target peptide from closely eluting impurities.

Troubleshooting Steps:

StepActionRationale
1 Optimize the Gradient Employ a shallower gradient to improve the separation of closely eluting species. For highly hydrophobic peptides, a gradient starting at a higher initial percentage of organic solvent may be necessary.
2 Change the Stationary Phase If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column. Shorter alkyl chains or different aromatic interactions can reduce the strong hydrophobic retention.
3 Increase Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
4 Modify the Mobile Phase Use a different ion-pairing agent, such as formic acid (FA) instead of trifluoroacetic acid (TFA), which can sometimes improve peak shape. The use of alternative organic modifiers like isopropanol or n-propanol can also alter selectivity.

Logical Diagram for RP-HPLC Optimization:

G cluster_0 RP-HPLC Optimization Strategy A Poor Peak Shape/Resolution B Adjust Gradient Slope A->B C Change Stationary Phase (e.g., C8, Phenyl) A->C D Increase Column Temperature A->D E Modify Mobile Phase (e.g., different ion-pairing agent, organic modifier) A->E F Improved Separation B->F C->F D->F E->F

Caption: Strategy for optimizing RP-HPLC separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying peptides containing this compound?

The primary challenge is the significantly increased hydrophobicity due to the presence of the halogenated phenyl ring. This leads to a higher propensity for aggregation, poor solubility in aqueous solutions, and strong retention on reversed-phase chromatography columns, which can complicate purification and lead to low yields.

Q2: Which HPLC column is best suited for these types of peptides?

While a C18 column is a common starting point for peptide purification, for highly hydrophobic peptides containing this compound, a less retentive stationary phase may be more suitable.[1] Consider using a C8, C4, or a phenyl-based column to reduce the strong hydrophobic interactions and improve peak shape.

Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column?

To improve recovery, ensure complete dissolution of your peptide before injection. Using a stronger organic solvent in the mobile phase, such as isopropanol or n-propanol in addition to or as a replacement for acetonitrile, can help elute the tightly bound peptide.[2] Running a "wash" with a high percentage of organic solvent after your gradient can also help recover any remaining peptide from the column.

Q4: Are orthogonal purification methods necessary?

For achieving high purity (>98%), an orthogonal purification strategy is highly recommended.[3][4] Reversed-phase HPLC separates based on hydrophobicity. Combining this with a technique that separates based on a different property, such as charge (ion-exchange chromatography), can effectively remove impurities that co-elute during the initial RP-HPLC step.[5]

Q5: What are the expected changes in mass spectrometry for a peptide containing this compound?

The incorporation of this compound will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This unique isotopic signature can be used to confirm the successful incorporation of the unnatural amino acid.

III. Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) - Representative Method

This protocol provides a starting point for the purification of a peptide containing this compound. Optimization will likely be required based on the specific peptide sequence.

Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • C8 or Phenyl-Hexyl semi-preparative HPLC column (e.g., 10 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMF or DMSO.

    • Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.

  • Chromatographic Conditions:

    • Flow Rate: 4 mL/min

    • Column Temperature: 40 °C

    • Detection: 220 nm and 280 nm

    • Gradient:

      • 20-50% B over 30 minutes (This is a starting point; a shallower gradient may be necessary for better resolution).

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the fractions with the desired purity (>95%).

    • Lyophilize to obtain the purified peptide as a powder.

Protocol 2: Orthogonal Purification - Cation Exchange Chromatography (CIEX)

This protocol is for a second purification step to remove impurities that co-eluted during RP-HPLC. This method is suitable for peptides with a net positive charge at the operating pH.

Materials:

  • RP-HPLC purified peptide

  • CIEX column (e.g., PolySULFOETHYL A™)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic

  • Potassium chloride

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM potassium phosphate in 25% ACN, pH 3.0.

    • Mobile Phase B: 5 mM potassium phosphate, 1 M KCl in 25% ACN, pH 3.0.

  • Sample Preparation:

    • Dissolve the peptide from the first purification step in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min

    • Detection: 220 nm and 280 nm

    • Gradient:

      • 0-50% B over 40 minutes.

  • Fraction Collection and Desalting:

    • Collect fractions containing the target peptide.

    • Desalt the collected fractions using a C18 solid-phase extraction (SPE) cartridge or a short RP-HPLC run with a volatile buffer system (e.g., ammonium formate).

  • Lyophilization:

    • Lyophilize the desalted peptide to obtain the final high-purity product.

IV. Data Presentation

The following table provides a representative comparison of expected outcomes from different purification strategies for a hydrophobic peptide. Actual results will vary depending on the specific peptide sequence and crude purity.

Purification StrategyExpected Purity (%)Expected Recovery (%)Key AdvantagesKey Disadvantages
Single-Step RP-HPLC (C18) 85-9540-60Fast, single stepPotential for co-elution of hydrophobic impurities, lower purity
Single-Step RP-HPLC (C4/Phenyl) 90-9750-70Better selectivity for hydrophobic peptides, improved peak shapeMay require more method development
Two-Step: RP-HPLC -> CIEX >9830-50High final purity, effective removal of charged impuritiesMore time-consuming, potential for sample loss in the second step

V. Visualization of Workflows

General Purification Workflow:

G cluster_0 Peptide Purification and Analysis A Crude Peptide Synthesis B Primary Purification (RP-HPLC) A->B C Purity Analysis (Analytical HPLC/MS) B->C D < 98% Purity C->D Purity Check E > 98% Purity C->E Purity Check F Orthogonal Purification (e.g., Ion Exchange) D->F H Lyophilization E->H G Final Purity Analysis F->G G->H I Pure Peptide H->I

Caption: A general workflow for the purification of synthetic peptides.

References

Technical Support Center: Improving Peptide Synthesis Yield with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield of peptide synthesis, particularly when incorporating unnatural amino acids.

Frequently Asked Questions (FAQs)

General Synthesis Challenges

Q1: My peptide synthesis with an unnatural amino acid is resulting in a low yield. What are the common causes?

A1: Low yields in peptide synthesis involving unnatural amino acids can stem from several factors:

  • Incomplete Coupling Reactions: Steric hindrance from bulky unnatural amino acid side chains or secondary structures in the growing peptide can prevent complete coupling.[1][2]

  • Peptide Aggregation: Hydrophobic unnatural amino acids can lead to the aggregation of the peptide chain on the solid support, making reactive sites inaccessible.[3][4]

  • Side Reactions: The unique functionalities of unnatural amino acids can sometimes lead to unintended side reactions during coupling or deprotection steps.[5]

  • Poor Solubility: The growing peptide chain, especially with hydrophobic unnatural amino acids, may have poor solubility in the synthesis solvents.[4]

  • Suboptimal Cleavage: The final cleavage of the peptide from the resin might be incomplete or cause degradation of the peptide.

Q2: I am observing a significant number of deletion sequences in my final product. How can I minimize these impurities?

A2: Deletion sequences are a common impurity resulting from incomplete coupling reactions.[2] To minimize them:

  • Optimize Coupling Time and Temperature: Increasing the coupling reaction time or temperature can help drive the reaction to completion, especially for sterically hindered amino acids.[5]

  • Double Coupling: For particularly difficult couplings, performing the coupling step twice (double coupling) can significantly increase the incorporation of the amino acid.[1]

  • Use a More Potent Coupling Reagent: Switching to a more reactive coupling reagent can improve efficiency.[6][7]

  • Capping: After the coupling step, you can "cap" any unreacted amino groups with acetic anhydride. This terminates the extension of deletion sequences, making them easier to separate during purification.[2]

Coupling Reagents and Protocols

Q3: Which coupling reagent is best for incorporating a sterically hindered unnatural amino acid?

A3: For sterically hindered amino acids, including many unnatural ones, standard coupling reagents may be inefficient. More potent activating reagents are often required.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for difficult couplings.[6]

  • Aminium/Uronium Salts: HATU, HCTU, and COMU are known for their high reactivity and are excellent choices for hindered couplings.[6][7] HATU is often considered one of the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the resulting active ester.[6]

  • Carbodiimides with Additives: While DCC and DIC are common, their reactivity can be boosted by additives like HOAt or OxymaPure for challenging couplings.[7][8]

Below is a comparison of commonly used coupling reagents for difficult couplings:

Coupling ReagentClassKey FeaturesRecommended for
HATU Aminium SaltHighly reactive, low racemization with HOAt.[6]Sterically hindered and N-methyl amino acids.[7]
HCTU Aminium SaltMore reactive than HBTU due to the 6-chloro-HOBt moiety.[7]Difficult peptide sequences.[7]
COMU Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[7]General use, microwave-assisted SPPS.[7]
PyBOP Phosphonium SaltGenerates OBt esters, widely used for difficult couplings.[6]Routine SPPS and solution synthesis.[6]
DEPBT OrganophosphorousHigh resistance to racemization.[7]Racemization-prone amino acids like Fmoc-His(Trt)-OH.[7]

Q4: Can I use the same coupling protocol for all unnatural amino acids?

A4: No, a one-size-fits-all approach is often not effective. The optimal protocol depends on the specific properties of the unnatural amino acid.

  • Steric Hindrance: For bulky amino acids, longer coupling times, higher temperatures (microwave synthesis), and more potent coupling reagents are often necessary.[4][5]

  • Electronic Effects: Electron-withdrawing or -donating groups on the unnatural amino acid side chain can affect the reactivity of the carboxyl group, potentially requiring adjustments to the activation time or reagent.

  • Side Chain Reactivity: If the unnatural amino acid has a reactive side chain, an appropriate orthogonal protecting group is crucial to prevent side reactions.[9]

Troubleshooting Aggregation and Solubility

Q5: My peptide is aggregating on the resin, leading to failed synthesis. What strategies can I use to overcome this?

A5: Peptide aggregation is a major cause of synthesis failure, especially with hydrophobic sequences.[3] Several strategies can mitigate this:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structure formation.

  • "Difficult Sequence" Solvents: Using solvent mixtures like DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.

  • Backbone Modifications:

    • Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide can disrupt aggregation by introducing a "kink" in the peptide backbone. The original Ser, Thr, or Cys residue is regenerated during final cleavage.[3]

    • DMB/HMB Amino Acids: These backbone-protected amino acids can improve solubility and prevent aggregation.

  • Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can help overcome aggregation and improve reaction kinetics.[4][5]

Protecting Group Strategies

Q6: How do I choose the right protecting group for the side chain of my unnatural amino acid?

A6: The choice of a side-chain protecting group is critical and must be orthogonal to the N-terminal protecting group (e.g., Fmoc) and the resin linker.[10][11] This means it should be stable during the entire synthesis and selectively removable only during the final cleavage step, or under specific conditions if side-chain modification is desired.[9]

Protecting GroupRemoved ByStable ToUse Case
tBu (tert-Butyl) Strong acid (e.g., TFA)[10]Piperidine, Pd(0), HydrazineProtecting Asp, Glu, Ser, Thr side chains in Fmoc SPPS.[10][12]
Trt (Trityl) Mild acid (e.g., 1% TFA in DCM)Piperidine, Pd(0), HydrazineProtecting Asn, Gln, His side chains to improve solubility and prevent side reactions.[9]
Boc (tert-Butoxycarbonyl) Strong acid (e.g., TFA)Piperidine, Pd(0), HydrazineProtecting Lys, Orn, Dap, Dab side chains.[9][12]
Pbf (Pentamethyldihydrobenzofuran-sulfonyl) Strong acid (e.g., TFA)[12]PiperidineProtecting the guanidino group of Arginine.[12]
ivDde 2% Hydrazine in DMFTFA, Piperidine, Pd(0)Orthogonal protection for on-resin side-chain modification (e.g., cyclization).
Alloc Pd(Ph₃P)₄TFA, Piperidine, HydrazineOrthogonal protection for on-resin side-chain modification.

Experimental Protocols & Workflows

Protocol 1: Standard Coupling for a Non-Hindered Unnatural Amino Acid

This protocol is suitable for incorporating an unnatural amino acid that is not sterically demanding.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Enhanced Protocol for a Sterically Hindered Unnatural Amino Acid

This protocol incorporates strategies to improve the coupling of a bulky unnatural amino acid.

  • Resin Swelling: Swell the resin in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow to pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin. Perform the coupling at 50°C for 30 minutes or use a microwave synthesizer with a program optimized for difficult couplings (e.g., 5 minutes at 75°C).

  • Washing: Wash the resin with NMP (5 times) and DCM (3 times).

  • Confirmation and Capping:

    • Perform a Kaiser test.

    • If the test is positive, perform a second coupling (double coupling) with a fresh solution of activated amino acid.

    • If the test is still positive after the second coupling, cap the remaining free amines with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

Workflow for Troubleshooting Low Peptide Yield

Troubleshooting_Workflow start Low Peptide Yield or High Impurity Profile check_ms Analyze Crude Product by LC-MS start->check_ms deletion_seq Predominant Deletion Sequences? check_ms->deletion_seq Mass Spectra Available no_product No Target Product Mass? check_ms->no_product No Clear Product improve_coupling Improve Coupling Efficiency deletion_seq->improve_coupling Yes check_aggregation Investigate Potential Aggregation deletion_seq->check_aggregation No check_synthesis Review Synthesis Protocol no_product->check_synthesis Yes double_couple Implement Double Coupling improve_coupling->double_couple stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) improve_coupling->stronger_reagent increase_temp Increase Temperature / Use Microwave improve_coupling->increase_temp capping Introduce Capping Step improve_coupling->capping resynthesize Re-synthesize Peptide double_couple->resynthesize stronger_reagent->resynthesize increase_temp->resynthesize capping->resynthesize check_reagents Verify Reagent Quality and Concentration check_synthesis->check_reagents check_cleavage Optimize Cleavage Cocktail and Time check_synthesis->check_cleavage check_synthesis->check_aggregation check_reagents->resynthesize check_cleavage->resynthesize aggregation_solutions Address Aggregation check_aggregation->aggregation_solutions Suspected change_solvent Use 'Difficult Sequence' Solvents aggregation_solutions->change_solvent add_chaotropes Add Chaotropic Salts aggregation_solutions->add_chaotropes use_psp Incorporate Pseudoproline Dipeptides aggregation_solutions->use_psp change_solvent->resynthesize add_chaotropes->resynthesize use_psp->resynthesize

Caption: A logical workflow for troubleshooting low peptide synthesis yield.

Diagram of Orthogonal Protecting Group Strategy

This diagram illustrates the concept of an orthogonal protecting group strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which is essential when working with functionalized unnatural amino acids.

Caption: Orthogonal protection scheme in Fmoc Solid-Phase Peptide Synthesis.

Analytical Characterization

Q7: How can I confirm the identity and purity of my synthesized peptide containing an unnatural amino acid?

A7: A combination of analytical techniques is essential for proper characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary method for assessing the purity of the crude peptide.[13][14][15] It separates the target peptide from impurities like deletion sequences, truncated sequences, and products of side reactions.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[13][14][16] This confirms the successful incorporation of the unnatural amino acid and the overall sequence integrity. Techniques like ESI-MS or MALDI-TOF are commonly used.[14] Tandem MS (MS/MS) can be used for sequence verification.[16]

  • Amino Acid Analysis (AAA): This technique determines the amino acid composition of the peptide, providing quantitative data to confirm the presence and ratio of the unnatural amino acid relative to the natural ones.[13]

By using these troubleshooting guides and protocols, researchers can more effectively address the challenges associated with synthesizing peptides containing unnatural amino acids, ultimately leading to improved yields and higher purity products.

References

Technical Support Center: Incorporation of 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the incorporation of 4-Bromo-2-chloro-D-phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing extremely low or no incorporation of this compound into my protein?

A1: The primary challenge is the stereochemistry of the amino acid. 4-Bromo-2-chloro-D -phenylalanine is a D-amino acid. The natural protein synthesis machinery in virtually all organisms is evolved to exclusively incorporate L-amino acids. The ribosome itself strongly discriminates against D-aminoacyl-tRNAs.[1] Therefore, standard in vivo expression systems using amber suppression are highly unlikely to yield significant incorporation of a D-amino acid.

Q2: What specialized methods are required to incorporate a D-amino acid like this compound?

A2: Successful incorporation of D-amino acids typically requires one or more of the following advanced techniques:

  • Engineered Ribosomes: Utilizing ribosomes with specific mutations in the 23S rRNA can increase their tolerance for D-aminoacyl-tRNAs.[1][2] This is a complex undertaking and not a commercially available solution.

  • In Vitro Cell-Free Protein Synthesis (CFPS): Cell-free systems provide an open environment that is more amenable to manipulation and can be optimized for D-amino acid incorporation.[3]

  • D-aminoacyl-tRNA Deacylase (DTD) Knockout Strains: DTD is an enzyme that removes D-amino acids from tRNAs, acting as a key quality control mechanism.[4][5] Using an E. coli strain where the dtd gene is knocked out can prevent the removal of your D-amino acid from the tRNA, thereby increasing its chances of being incorporated.

  • A Highly Specific Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase that efficiently and specifically charges the suppressor tRNA with this compound is essential. This aaRS must be evolved or designed to accept the D-isomer of this bulky, halogenated amino acid.

Q3: Is there a commercially available, pre-engineered system for incorporating this compound?

A3: Currently, there are no commercially available, plug-and-play kits specifically designed for the incorporation of this compound. Researchers typically need to develop and optimize these specialized systems in-house.

Q4: Can I use a standard Phenylalanyl-tRNA synthetase (PheRS) or an evolved synthetase for a similar L-amino acid?

A4: It is highly improbable. The active site of an aaRS is stereospecific. A synthetase evolved for an L-amino acid will not efficiently recognize and charge a D-amino acid. A new synthetase must be specifically engineered for this compound.

Troubleshooting Guides

Issue 1: Low or No Protein Yield in a Cell-Free System

If you are using a cell-free protein synthesis (CFPS) system and observe low or no yield of your target protein, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Ribosomal Inhibition Standard ribosomes are inefficient at incorporating D-amino acids. If possible, use a cell extract prepared from a strain with engineered ribosomes tolerant to D-amino acids.[1][6]
Suboptimal aaRS Activity The engineered aaRS for this compound may have low efficiency. Increase the concentration of the purified aaRS in the CFPS reaction. Consider further directed evolution of the synthetase to improve its catalytic efficiency.[7][8][9]
Low Concentration of Charged tRNA Increase the concentration of both the suppressor tRNA and this compound in the reaction mix. Ensure the UAA is fully dissolved.
Toxicity of the UAA Although less of a concern in cell-free systems, high concentrations of the UAA might inhibit components of the translation machinery. Perform a titration experiment to find the optimal concentration of this compound.
General CFPS Conditions Optimize standard CFPS parameters such as energy source concentration, magnesium and potassium ion concentrations, and incubation temperature and time.[10][11][12]
Issue 2: High Levels of Truncated Protein

High levels of truncated protein suggest that translation is terminating at the amber (UAG) codon instead of incorporating this compound.

Potential Cause Recommended Solution
Competition with Release Factor 1 (RF1) If using a standard E. coli cell extract, RF1 will compete with the suppressor tRNA at the UAG codon. Use a cell extract from an RF1 knockout (prfA knockout) strain.
Inefficient Suppressor tRNA The expression level or activity of your suppressor tRNA may be low. Increase the amount of suppressor tRNA plasmid in your expression system or the amount of purified tRNA in your CFPS reaction.
Poor Recognition by aaRS The engineered aaRS may not be efficiently charging the suppressor tRNA with the D-amino acid. This leads to a low concentration of acylated suppressor tRNA available for translation. Further optimization of the aaRS is necessary.[13]
Codon Context The nucleotides surrounding the UAG codon can influence suppression efficiency. If possible, mutate the nucleotides downstream of the UAG codon, as certain sequences can enhance readthrough.
Issue 3: Suspected Misincorporation of Natural Amino Acids

Even with an evolved synthetase, there's a risk of misincorporation of natural amino acids at the target UAG codon.

Potential Cause Recommended Solution
Lack of aaRS Specificity The engineered aaRS may still have some affinity for natural amino acids, particularly L-phenylalanine. Perform negative selection during the directed evolution of the aaRS to select against the recognition of natural amino acids.[9]
Contamination of UAA Stock Your this compound stock may be contaminated with L-amino acids. Use a high-purity source of the UAA.
Confirmation of Incorporation To confirm the specific incorporation of this compound, purify the protein and analyze it by mass spectrometry. Digestion of the protein followed by MS/MS analysis of the peptide containing the UAA will confirm its mass and therefore its identity.

Experimental Protocols & Visualizations

General Workflow for D-Amino Acid Incorporation

The successful incorporation of a D-amino acid is a multi-step process that requires careful optimization at each stage. The following diagram illustrates a typical workflow.

D_Amino_Acid_Incorporation_Workflow cluster_0 Component Engineering cluster_1 Expression System Setup cluster_2 Protein Expression & Analysis aaRS 1. Evolve aaRS for This compound tRNA 2. Design Orthogonal Suppressor tRNA ribosome 3. Engineer Ribosome (Optional) strain 4. Prepare RF1/DTD Knockout Strain ribosome->strain cfps 5. Prepare Cell-Free Extract expression 6. In Vitro Translation with UAA cfps->expression purification 7. Purify Target Protein analysis 8. Mass Spectrometry Verification

Caption: General workflow for incorporating D-amino acids.
Signaling Pathway: The Challenge of D-Amino Acid Incorporation

The following diagram illustrates the key obstacles the translational machinery faces when attempting to incorporate a D-amino acid.

D_Amino_Acid_Challenge UAA This compound aaRS Engineered D-aaRS UAA->aaRS charged_tRNA D-aminoacyl-tRNA aaRS->charged_tRNA Charging tRNA Suppressor tRNA tRNA->aaRS DTD D-aminoacyl-tRNA Deacylase (DTD) charged_tRNA->DTD Hydrolysis ribosome Ribosome (A-site) charged_tRNA->ribosome Delivery to Ribosome protein Nascent Protein ribosome->protein Peptide Bond Formation (Inefficient)

Caption: Hurdles in ribosomal D-amino acid incorporation.
Logical Relationship: Troubleshooting Low Incorporation Rates

This diagram outlines the logical steps to troubleshoot low incorporation rates of this compound.

Troubleshooting_Logic start Low/No Protein Incorporation q1 Are you using a D-amino acid? start->q1 a1_yes Standard methods are insufficient. Implement specialized techniques. q1->a1_yes Yes q2 Using a cell-free system? a1_yes->q2 a2_no In vivo incorporation is extremely challenging. Switch to a cell-free system. q2->a2_no No q3 Using an RF1/DTD knockout extract? q2->q3 Yes a3_no Prepare extract from an RF1/DTD knockout strain. q3->a3_no No q4 Is the aaRS specific and active for the D-amino acid? q3->q4 Yes a4_no Perform directed evolution of the aaRS with positive and negative selection. q4->a4_no No success Optimized Incorporation q4->success Yes

Caption: Decision tree for troubleshooting low incorporation.

References

Stability issues of 4-Bromo-2-chloro-D-phenylalanine under cleavage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-Bromo-2-chloro-L-phenylalanine during solid-phase peptide synthesis (SPPS), with a focus on cleavage conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the cleavage of peptides containing 4-Bromo-2-chloro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Is 4-Bromo-2-chloro-L-phenylalanine stable under standard TFA cleavage conditions?

A1: While specific quantitative stability data for 4-Bromo-2-chloro-L-phenylalanine is limited in publicly available literature, halogenated phenylalanines are generally considered to be relatively stable under standard TFA cleavage conditions (e.g., TFA/TIPS/H₂O 95:2.5:2.5). However, the presence of two halogen substituents on the aromatic ring may increase the potential for side reactions, such as dehalogenation, particularly under prolonged exposure to strong acids.

Q2: What are the potential side reactions involving 4-Bromo-2-chloro-L-phenylalanine during cleavage?

A2: The primary concern is the potential for dehalogenation , where one or both halogen atoms are removed from the phenyl ring. This can lead to the formation of peptides containing 4-Bromo-phenylalanine, 2-Chloro-phenylalanine, or even Phenylalanine. The likelihood of this side reaction may increase with longer cleavage times and higher temperatures. Another potential, though less common, side reaction could be the modification of the aromatic ring by carbocations generated from protecting groups, although the electron-withdrawing nature of the halogens offers some protection against this.

Q.3: Which cleavage cocktail is recommended for peptides containing 4-Bromo-2-chloro-L-phenylalanine?

A3: A standard and effective cleavage cocktail for peptides containing halogenated phenylalanine derivatives is a mixture of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5, v/v/v) . TIPS acts as a scavenger to quench carbocations generated during the cleavage of other protecting groups, which can help minimize side reactions. For peptides with other sensitive residues (e.g., Met, Cys, Trp), a more comprehensive cocktail like Reagent K may be considered, but it's important to first assess its compatibility.

Q4: How can I detect potential dehalogenation of my peptide?

A4: The most effective method for detecting dehalogenation is mass spectrometry (MS) . You should observe peaks corresponding to the mass of the desired peptide, as well as potential side products with mass shifts corresponding to the loss of bromine (-79.9 Da), chlorine (-35.5 Da), or both (-115.4 Da). High-performance liquid chromatography (HPLC) can also be used to separate these byproducts, which will likely have different retention times from the target peptide.

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Presence of unexpected peaks in Mass Spectrometry corresponding to dehalogenated peptide. 1. Prolonged cleavage time. 2. Elevated cleavage temperature. 3. Inefficient scavenging.1. Optimize the cleavage time. Start with a shorter duration (e.g., 2 hours) and monitor the reaction. 2. Perform the cleavage at room temperature or on ice. 3. Ensure fresh, high-quality scavengers like TIPS are used in the correct proportion.
Low yield of the desired peptide. 1. Incomplete cleavage from the resin. 2. Precipitation issues. 3. Adsorption of the halogenated peptide to labware.1. Extend the cleavage time cautiously, monitoring for dehalogenation. 2. Optimize the precipitation solvent and temperature. 3. Use low-adsorption labware.
Broad or tailing peaks in HPLC. 1. Presence of closely related impurities (e.g., partially dehalogenated species). 2. On-resin aggregation.1. Optimize the HPLC gradient to improve separation. 2. Use aggregation-disrupting additives during synthesis and cleavage if suspected.

Experimental Protocols

Standard Cleavage Protocol for Peptides Containing 4-Bromo-2-chloro-L-phenylalanine

  • Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL/g resin) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water in a ratio of 95:2.5:2.5 (v/v/v). For 1 gram of resin, prepare approximately 10 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2 hours.

    • Note: For peptides with multiple sensitive residues or known cleavage difficulties, the reaction time can be extended to 3-4 hours. It is recommended to perform a small-scale trial cleavage to optimize the time.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL/g resin).

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample by HPLC and Mass Spectrometry to confirm the identity and purity of the peptide and to check for any dehalogenated byproducts.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with 4-Br-2-Cl-Phe) Reaction Cleavage Reaction (2h, RT) Resin->Reaction Cleavage Cleavage Cocktail (TFA/TIPS/H2O) Cleavage->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Isolation Isolation & Drying Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide Analysis HPLC & Mass Spec Analysis Pure_Peptide Pure Peptide Analysis->Pure_Peptide Side_Products Potential Side Products (Dehalogenated) Analysis->Side_Products Crude_Peptide->Analysis

Troubleshooting_Logic Start Start Analysis of Crude Peptide Check_MS Mass Spec Analysis: Check for Dehalogenation Start->Check_MS Dehalogenation Dehalogenation Detected? Check_MS->Dehalogenation No_Dehalogenation Purity Acceptable? Dehalogenation->No_Dehalogenation No Optimize_Cleavage Optimize Cleavage: - Reduce Time - Lower Temperature - Check Scavengers Dehalogenation->Optimize_Cleavage Yes Optimize_HPLC Optimize HPLC Purification No_Dehalogenation->Optimize_HPLC No End_Success Successful Cleavage & Purification No_Dehalogenation->End_Success Yes Optimize_Cleavage->Start Optimize_HPLC->End_Success End_Reevaluate Re-evaluate Synthesis Strategy

Preventing racemization during the coupling of 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the peptide coupling of 4-Bromo-2-chloro-D-phenylalanine.

Troubleshooting Guide: Minimizing Racemization

The coupling of this compound presents a unique challenge due to the steric hindrance and electron-withdrawing nature of the halogen substituents on the phenyl ring. These factors can increase the acidity of the α-proton, making the amino acid more susceptible to racemization through both oxazolone formation and direct enolization. Below is a guide to troubleshoot and mitigate common issues.

Problem Potential Cause Recommended Solution & Rationale
High levels of L-enantiomer detected post-coupling 1. Racemization during activation: The chosen coupling reagent and conditions are promoting the formation of a stable oxazolone intermediate or direct enolization.Employ modern coupling reagents with additives: Utilize uronium/aminium salts like HATU/HOAt or COMU , or phosphonium salts like PyAOP or DEPBT . These reagents, in the presence of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), form active esters that react rapidly with the amine component, minimizing the time for racemization to occur.[1][2][3] DEPBT is particularly noted for its ability to suppress racemization, even in challenging couplings.[2]
2. Inappropriate base: The base used for neutralization or to facilitate the coupling is too strong or not sterically hindered, leading to abstraction of the α-proton.Use a sterically hindered, weaker base: Replace stronger bases like diisopropylethylamine (DIPEA) with a weaker, more sterically hindered base such as 2,4,6-collidine . This reduces the rate of α-proton abstraction.[2]
3. Prolonged reaction time: The activated amino acid exists for an extended period before coupling, increasing the opportunity for racemization.Optimize reaction time and consider pre-activation: Monitor the reaction closely to determine the minimum time required for complete coupling. For some reagents, a short pre-activation of the amino acid before adding it to the amine component can be beneficial, but this should be kept brief.
4. High reaction temperature: Elevated temperatures can accelerate the rate of racemization.Maintain low reaction temperatures: Perform the coupling at 0°C or room temperature . Avoid heating unless necessary to overcome severe steric hindrance, and if so, use microwave synthesis with caution and optimized, short reaction times.[4]
Incomplete coupling reaction 1. Steric hindrance: The bulky halogen substituents on the phenylalanine ring and potentially on the coupling partner are impeding the reaction.Select a highly reactive coupling reagent: Reagents like HATU , COMU , or PyBrOP are known to be effective for coupling sterically hindered amino acids.[2] Increase reagent equivalents: A moderate increase in the equivalents of the coupling reagent and the protected amino acid may be necessary.
2. Poor solvent choice: The solvent may not be optimal for the solubility of reagents or for promoting the reaction.Use appropriate solvents: N,N-Dimethylformamide (DMF) is a standard choice. For challenging couplings, consider using a solvent mixture or switching to N-methyl-2-pyrrolidone (NMP) .
Side reactions observed 1. Guanidinylation: Excess uronium/aminium reagent (e.g., HBTU, HATU) can react with the N-terminal amine of the peptide chain.Use a slight excess of the amino acid: Ensure the amino acid is in slight molar excess relative to the coupling reagent. Alternatively, use a phosphonium-based reagent like PyBOP or DEPBT , which do not cause this side reaction.[2][5]
2. Diketopiperazine formation: If this compound is the second amino acid being coupled in a solid-phase synthesis, cyclization to form a diketopiperazine can occur.Couple a dipeptide: If possible, synthesize the dipeptide containing this compound and the subsequent amino acid in solution and then couple it to the resin.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization?

A1: The bromine and chlorine atoms are electron-withdrawing groups. This electronic effect increases the acidity of the α-proton on the stereocenter, making it more susceptible to abstraction by a base. This can lead to racemization via direct enolization or through the formation of an oxazolone intermediate. Additionally, the substituents may introduce steric hindrance, potentially slowing down the desired coupling reaction and allowing more time for racemization to occur.

Q2: Which coupling reagent is the best choice to minimize racemization for this amino acid?

A2: While no single reagent is universally "best" for all conditions, uronium/aminium reagents combined with additives that suppress racemization are highly recommended. HATU with HOAt or COMU are excellent choices due to their high reactivity and racemization-suppressing properties.[1][2] For particularly challenging cases, phosphonium salt reagents like DEPBT have shown remarkable resistance to racemization.[2] It is advisable to perform small-scale test couplings with a few different reagents to determine the optimal choice for your specific peptide sequence.

Q3: What is the role of additives like HOBt, HOAt, and Oxyma?

A3: These additives act as racemization suppressors.[6] When used with a coupling reagent (like a carbodiimide or a uronium/aminium salt), they form an activated ester intermediate with the carboxylic acid of the amino acid. These active esters are more reactive towards the amine component of the coupling partner than the initial activated species, leading to a faster peptide bond formation. This rapid coupling outcompetes the pathways that lead to racemization. HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[2]

Q4: How does the choice of base affect racemization?

A4: The base plays a crucial role in racemization. Stronger bases and less sterically hindered bases can more readily abstract the acidic α-proton of the activated amino acid, leading to loss of stereochemical integrity. Therefore, it is recommended to use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA), especially when coupling racemization-prone amino acids.[2]

Q5: Can I use microwave-assisted peptide synthesis for coupling this compound?

A5: Microwave energy can accelerate peptide coupling, which can be beneficial for sterically hindered amino acids. However, the associated increase in temperature can also increase the rate of racemization. If you choose to use microwave synthesis, it is critical to carefully control the temperature and use short irradiation times. It may be necessary to perform the coupling at a lower temperature (e.g., 50°C) to minimize racemization.[4]

Q6: How can I detect and quantify the extent of racemization?

A6: The most common method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[7][8][9] This involves hydrolyzing the synthesized peptide to its constituent amino acids and then analyzing the D/L ratio of 4-Bromo-2-chloro-phenylalanine using a chiral column. Alternatively, the diastereomeric peptides formed due to racemization can sometimes be separated by reverse-phase HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine the enantiomeric excess.[10][11][12][13][14]

Experimental Protocols & Workflows

Below are generalized protocols for recommended coupling methods. It is advised to optimize these for your specific peptide sequence.

Protocol 1: Coupling using HATU/HOAt
  • Resin Preparation (for SPPS): Swell the resin in DMF. Perform the N-terminal deprotection of the growing peptide chain on the solid support and wash thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Coupling: Add a sterically hindered base such as 2,4,6-collidine (6 eq.) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until a negative ninhydrin test is obtained.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH and proceed to the next step in the synthesis.

Protocol 2: Coupling using COMU
  • Resin Preparation (for SPPS): As described in Protocol 1.

  • Coupling Solution: In a separate vessel, dissolve Fmoc-4-Bromo-2-chloro-D-phenylalanine (3 eq.) and COMU (3 eq.) in DMF. Add a sterically hindered base like 2,4,6-collidine (6 eq.).

  • Coupling: Add the coupling solution to the resin.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress.

  • Washing: Wash the resin as described in Protocol 1.

A detailed, generalized procedure for using COMU can be found in the literature.[15]

Visualizing the Workflow

Experimental Workflow for Racemization Suppression

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling start Start: Fmoc-deprotected peptide-resin aa_prep Prepare solution of Fmoc-4-Bromo-2-chloro-D-Phe start->aa_prep combine Combine amino acid, coupling reagent, and base aa_prep->combine reagent_prep Prepare solution of Coupling Reagent (e.g., HATU/HOAt) reagent_prep->combine add_base Add hindered base (e.g., 2,4,6-collidine) add_base->combine add_to_resin Add mixture to peptide-resin combine->add_to_resin react React at room temperature (monitor with Ninhydrin test) add_to_resin->react wash Wash resin (DMF, DCM, MeOH) react->wash next_cycle Proceed to next coupling cycle wash->next_cycle cleavage Cleave peptide from resin next_cycle->cleavage analysis Analyze for racemization (Chiral HPLC) cleavage->analysis

Caption: Recommended workflow for coupling this compound.

Decision Tree for Optimal Coupling Strategy

G cluster_yes cluster_no start Start: Couple 4-Bromo-2-chloro-D-Phe q1 Is significant racemization observed with standard conditions (e.g., HBTU/DIPEA)? start->q1 change_reagent Switch to HATU/HOAt or COMU q1->change_reagent Yes proceed Proceed with standard protocol q1->proceed No q2 Is racemization still >2%? change_reagent->q2 use_depbt Use DEPBT as coupling reagent q2->use_depbt Yes change_base Change base to 2,4,6-collidine q2->change_base No use_depbt->change_base lower_temp Lower reaction temperature to 0°C change_base->lower_temp

References

Technical Support Center: Overcoming Solubility Challenges with Peptides Containing 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with peptides incorporating the non-canonical amino acid, 4-Bromo-2-chloro-D-phenylalanine. This highly hydrophobic, halogenated amino acid can significantly decrease peptide solubility and increase the propensity for aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound insoluble in aqueous buffers?

A1: The presence of this compound dramatically increases the hydrophobicity of your peptide. The bromo and chloro substitutions on the phenyl ring contribute to a larger, nonpolar surface area, which leads to unfavorable interactions with water and a tendency to aggregate to minimize this exposure. Peptides with a high content of such hydrophobic residues often exhibit poor solubility in aqueous solutions like PBS or Tris buffers.

Q2: What is the first solvent I should try to dissolve my peptide?

A2: For a peptide with a high hydrophobic content due to this compound, it is recommended to start with a small amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water. Dimethylformamide (DMF) is a suitable alternative, especially if your peptide contains cysteine or methionine residues that can be oxidized by DMSO.

Q3: How can I determine the overall charge of my peptide to guide solvent selection?

A3: You can estimate the overall charge of your peptide at a given pH by following these steps:

  • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if not acetylated).

  • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if not amidated).

  • Sum the values to get an approximate net charge.

A net positive charge suggests that an acidic solvent may aid solubility, while a net negative charge suggests a basic solvent might be helpful. However, due to the extreme hydrophobicity of this compound, organic solvents are often necessary regardless of the peptide's overall charge.

Q4: Can I use sonication or heating to improve the solubility of my peptide?

A4: Yes, both techniques can be beneficial, but should be used with caution. Sonication can help to break up aggregates and facilitate the dissolution process. Gentle warming (e.g., to 30-40°C) can also increase the kinetic energy of the molecules and improve solubility. However, excessive heating should be avoided as it can lead to peptide degradation.

Q5: What are "chaotropic agents" and can they help with solubility?

A5: Chaotropic agents, such as guanidine hydrochloride (Gdn-HCl) or urea, are substances that disrupt the structure of water and reduce the hydrophobic effect. They can be very effective in solubilizing highly aggregated peptides by unfolding them and exposing the peptide backbone to the solvent. A common starting point is 6 M Gdn-HCl or 8 M urea. However, be aware that these are denaturing agents and may interfere with downstream biological assays.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming solubility problems with your peptide containing this compound.

Problem 1: Peptide is insoluble in the initial chosen solvent.
Possible Cause Troubleshooting Step Rationale
Insufficient solvent strength.Try a stronger organic solvent (e.g., move from acetonitrile to DMSO or DMF).The high hydrophobicity of the modified phenylalanine requires a solvent that can effectively solvate the nonpolar regions.
Peptide has a net charge at neutral pH.If the peptide has a net positive charge, try adding a small amount of acetic acid or TFA (0.1%). If it has a net negative charge, try adding a small amount of ammonium hydroxide (0.1%).Adjusting the pH away from the peptide's isoelectric point can increase its net charge and improve solubility in aqueous/organic mixtures.
Aggregation is preventing dissolution.Use sonication in a water bath for 5-10 minutes.Mechanical energy can help to break apart pre-existing aggregates.
The peptide requires a denaturing environment.As a last resort, try dissolving in 6 M Gdn-HCl or 8 M urea.These agents disrupt the non-covalent interactions that hold aggregates together.
Problem 2: Peptide precipitates when diluted into an aqueous buffer.

| Possible Cause | Troubleshooting Step | Rationale | | The final concentration of the organic solvent is too low. | Decrease the final dilution factor to maintain a higher percentage of the organic co-solvent. | The peptide may only be soluble in a specific range of organic solvent/water ratios. | | Rapid change in solvent environment. | Add the concentrated peptide stock solution dropwise to the aqueous buffer while vortexing. | This gradual addition helps to avoid localized high concentrations of the peptide that can lead to immediate precipitation. | | The pH of the final solution is near the peptide's isoelectric point. | Ensure the final buffer pH is at least 2 units away from the calculated isoelectric point (pI) of the peptide. | Peptides are least soluble at their pI where their net charge is zero. |

Data Presentation: Solubility of Hydrophobic Peptides

The following tables provide a general guideline for the solubility of peptides with increasing hydrophobicity. Note that these are estimated values and the actual solubility of your specific peptide containing this compound may vary.

Table 1: Qualitative Solubility of Peptides Based on Hydrophobic Residue Content

% Hydrophobic ResiduesPredominant ChargeRecommended Initial Solvent
< 30%Charged (Acidic/Basic)Water, Aqueous Buffer (e.g., PBS)
30-50%Charged (Acidic/Basic)Water with pH adjustment (Acetic Acid or Ammonium Hydroxide)
> 50%AnyOrganic Solvent (DMSO, DMF, Acetonitrile)
> 50% with Halogenated Phe Any DMSO, DMF

Table 2: Estimated Quantitative Solubility of a Model Hydrophobic Peptide in Various Solvents

Solvent SystemEstimated Solubility (mg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
10% Acetic Acid0.1 - 0.5
Acetonitrile0.5 - 1.0
DMF> 5.0
DMSO> 10.0
6 M Guanidine Hydrochloride> 2.0

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide

This protocol provides a systematic approach to finding a suitable solvent for your peptide.

  • Initial Assessment: Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg).

  • Attempt Aqueous Solubilization: Add a small volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment (if the peptide has a net charge):

    • If the peptide is basic, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • If the peptide is acidic, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Solvent Addition: If the peptide remains insoluble, add a small volume of DMSO (e.g., 20 µL) to the peptide pellet. Vortex thoroughly.

  • Co-solvent System: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while vortexing. If the peptide precipitates, you have exceeded its solubility limit in that co-solvent mixture.

Protocol 2: Solubility Testing Using a Turbidity Assay

This method can be used to quantitatively assess the solubility of your peptide in different solvent systems.

  • Prepare a High-Concentration Stock Solution: Dissolve your peptide in 100% DMSO to a high concentration (e.g., 20 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your peptide stock solution into your desired aqueous buffer.

  • Incubate and Measure Absorbance: Incubate the plate at room temperature for 1 hour. Measure the absorbance at a wavelength where the peptide does not absorb (e.g., 600 nm) to assess turbidity.

  • Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the solubility limit.

Visualizations

Diagram 1: Troubleshooting Workflow for Peptide Solubility

G start Start: Lyophilized Peptide check_hydrophobicity Assess Hydrophobicity (>50% or Halogenated Phe?) start->check_hydrophobicity try_water Try sterile water check_hydrophobicity->try_water No try_organic Use Organic Solvent (DMSO, DMF) check_hydrophobicity->try_organic Yes check_dissolution Peptide Dissolved? try_water->check_dissolution try_ph Adjust pH (Acidic/Basic) try_ph->check_dissolution sonicate Apply Sonication try_organic->sonicate sonicate->check_dissolution check_dissolution->try_ph No, charged check_dissolution->try_organic No, hydrophobic prepare_stock Prepare Concentrated Stock check_dissolution->prepare_stock Yes dilute Dilute into Aqueous Buffer prepare_stock->dilute check_precipitation Precipitation? dilute->check_precipitation success Success: Soluble Peptide Solution check_precipitation->success No failure Failure: Re-evaluate Solvent System check_precipitation->failure Yes

Caption: A stepwise workflow for troubleshooting peptide solubility issues.

Diagram 2: Factors Influencing Peptide Solubility

G peptide_solubility Peptide Solubility amino_acid_comp Amino Acid Composition (Hydrophobicity) peptide_solubility->amino_acid_comp peptide_length Peptide Length peptide_solubility->peptide_length ph_charge pH and Net Charge peptide_solubility->ph_charge solvent Solvent Choice peptide_solubility->solvent additives Additives (Co-solvents, Chaotropes) peptide_solubility->additives temp Temperature peptide_solubility->temp aggregation Aggregation Tendency peptide_solubility->aggregation

Caption: Key factors that influence the solubility of a peptide.

Technical Support Center: Quantification of 4-Bromo-2-chloro-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical techniques for the quantification of 4-Bromo-2-chloro-L-phenylalanine incorporation into proteins.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-2-chloro-L-phenylalanine and why is it used in research?

A1: 4-Bromo-2-chloro-L-phenylalanine is a non-natural amino acid, meaning it is not one of the 20 common amino acids found in nature. Its unique structure, containing both bromine and chlorine atoms, makes it a valuable tool in protein engineering and drug development. These halogen atoms can serve as spectroscopic probes, facilitate unique chemical reactions, or be used to enhance the properties of proteins.

Q2: What are the primary methods for quantifying the incorporation of 4-Bromo-2-chloro-L-phenylalanine into proteins?

A2: The primary methods for quantifying the incorporation of this unnatural amino acid (UAA) involve the complete hydrolysis of the protein into its constituent amino acids, followed by chromatographic separation and detection. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the separation and quantification of 4-Bromo-2-chloro-L-phenylalanine from the natural amino acids.

Q3: Why is accurate quantification of UAA incorporation important?

A3: Accurate quantification is crucial for several reasons. It confirms the success of the protein engineering experiment and provides the incorporation efficiency, which is the percentage of the target protein that contains the UAA. This information is vital for structure-function studies, ensuring the homogeneity of the protein sample for downstream applications, and for the development of protein-based therapeutics where precise stoichiometry is required.

Q4: Can I use standard protein hydrolysis methods for proteins containing 4-Bromo-2-chloro-L-phenylalanine?

A4: Standard acid hydrolysis protocols, such as using 6 M HCl at 110°C, are generally applicable.[1][2] However, the stability of the halogenated aromatic ring under these conditions should be considered. It is advisable to perform control experiments with the free amino acid to assess its stability and recovery during hydrolysis.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of 4-Bromo-2-chloro-L-phenylalanine incorporation.

Issue 1: Low or No Detectable Incorporation of 4-Bromo-2-chloro-L-phenylalanine

Potential Cause Troubleshooting Step
Inefficient orthogonal translation system: The aminoacyl-tRNA synthetase (aaRS) may not be efficiently charging the tRNA with 4-Bromo-2-chloro-L-phenylalanine, or the tRNA may not be effectively recognizing the codon.- Optimize the expression levels of the aaRS and tRNA. - Verify the fidelity of the aaRS for 4-Bromo-2-chloro-L-phenylalanine over native amino acids. - Sequence the plasmid encoding the aaRS and tRNA to ensure there are no mutations.
Toxicity of the unnatural amino acid: High concentrations of 4-Bromo-2-chloro-L-phenylalanine may be toxic to the expression host, leading to poor protein expression.- Titrate the concentration of the UAA in the growth media to find the optimal, non-toxic concentration. - Monitor cell growth and viability after the addition of the UAA.
Poor uptake of the UAA by the cells: The cell membrane may not be efficiently transporting 4-Bromo-2-chloro-L-phenylalanine.- Use a richer growth medium. - Co-express a transporter protein that may facilitate the uptake of the UAA.
Degradation of the UAA: The UAA may be unstable in the growth media or inside the cell.- Prepare fresh solutions of 4-Bromo-2-chloro-L-phenylalanine for each experiment. - Analyze the stability of the UAA in the media over the course of the expression experiment.

Issue 2: Inconsistent or Non-Reproducible Quantification Results

Potential Cause Troubleshooting Step
Incomplete protein hydrolysis: The protein may not be fully broken down into its constituent amino acids, leading to an underestimation of the UAA content.[2][3]- Optimize hydrolysis time and temperature. A time-course study (e.g., 24, 48, 72 hours) can help determine the optimal duration.[4] - Ensure complete removal of oxygen during acid hydrolysis to prevent degradation of certain amino acids.[2]
Degradation of 4-Bromo-2-chloro-L-phenylalanine during hydrolysis: The harsh conditions of acid hydrolysis may degrade the UAA.[3]- Include a known amount of free 4-Bromo-2-chloro-L-phenylalanine as an internal standard in a parallel hydrolysis reaction to determine its recovery rate. - Consider alternative hydrolysis methods, such as enzymatic digestion, although complete hydrolysis can be challenging.
Poor derivatization efficiency: If using a pre-column derivatization method for HPLC with UV or fluorescence detection, the reaction with 4-Bromo-2-chloro-L-phenylalanine may be incomplete.- Optimize the derivatization reaction conditions (pH, temperature, time, and reagent concentration). - Use a derivatizing agent known to react efficiently with sterically hindered amino acids.
Matrix effects in LC-MS/MS: Components from the hydrolyzed protein sample can interfere with the ionization of 4-Bromo-2-chloro-L-phenylalanine, leading to signal suppression or enhancement.- Use a stable isotope-labeled version of 4-Bromo-2-chloro-L-phenylalanine as an internal standard to correct for matrix effects. - Perform a standard addition experiment to assess the extent of matrix effects. - Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances.

Issue 3: High Background or Interfering Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Contamination from reagents or labware: Impurities in solvents, acids, or derivatization reagents can lead to interfering peaks.- Use high-purity reagents and solvents (HPLC or LC-MS grade). - Thoroughly clean all glassware and plasticware used for sample preparation. Running a "blank" hydrolysis and analysis with only the reagents can help identify sources of contamination.
Side reactions during derivatization: The derivatizing agent may react with other components in the sample or degrade to produce interfering byproducts.- Optimize the derivatization conditions to minimize side reactions. - Analyze a blank sample (no amino acids) with the derivatizing agent to identify reagent-related peaks.
Co-elution with a natural amino acid or other compound: An interfering peak may have a similar retention time to 4-Bromo-2-chloro-L-phenylalanine.- Optimize the chromatographic separation by changing the mobile phase composition, gradient, or column chemistry. - If using LC-MS/MS, utilize multiple reaction monitoring (MRM) with specific precursor and product ion transitions for 4-Bromo-2-chloro-L-phenylalanine to enhance selectivity.

Data Presentation

Table 1: Quantitative Analysis of 4-Bromo-2-chloro-L-phenylalanine Incorporation in Protein X

Analytical Method Parameter Result Unit
Amino Acid Analysis (HPLC) Amount of Phenylalanine (Phe)48.5nmol
Amount of 4-Bromo-2-chloro-L-phenylalanine (BcF)1.5nmol
Incorporation Efficiency 3.0 %
LC-MS/MS Peak Area of Phe1.2 x 10^7arbitrary units
Peak Area of BcF3.5 x 10^5arbitrary units
Relative Abundance (BcF/Phe) 0.029 ratio
Intact Protein Mass Spectrometry Expected Mass (with Phe)25000.0Da
Expected Mass (with BcF)25142.4Da
Observed Mass25000.5, 25142.9Da

Incorporation Efficiency (%) = [nmol(BcF) / (nmol(Phe) + nmol(BcF))] x 100

Experimental Protocols

1. Protein Hydrolysis (Acid Hydrolysis)

  • Sample Preparation: Accurately weigh or pipette a known amount of purified protein (typically 10-50 µg) into a hydrolysis tube. Lyophilize the sample if it is in a volatile buffer.

  • Acid Addition: Add 100-200 µL of 6 M HCl containing 1% phenol (to prevent halogenation of tyrosine) to each tube.

  • Vacuum Sealing: Freeze the samples in liquid nitrogen and seal the tubes under vacuum.

  • Hydrolysis: Place the sealed tubes in a heating block or oven at 110°C for 24 hours.

  • Drying: After cooling, open the tubes and dry the hydrolysate completely under vacuum.

  • Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer for analysis (e.g., 0.1 M HCl or the initial mobile phase of the HPLC/LC-MS).

2. Quantification by LC-MS/MS

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • 4-Bromo-2-chloro-L-phenylalanine: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically by infusing a standard of the UAA.

      • Phenylalanine: 166.1 -> 120.1

    • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of 4-Bromo-2-chloro-L-phenylalanine and phenylalanine.

    • Calculate the amount of each amino acid in the hydrolyzed protein sample by interpolating from the standard curve.

    • Determine the incorporation efficiency as described in the Data Presentation section.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Protein Protein containing 4-Bromo-2-chloro-D-phenylalanine Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein->Hydrolysis AminoAcids Amino Acid Mixture Hydrolysis->AminoAcids LCMS LC-MS/MS Analysis AminoAcids->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification & Calculation of Incorporation Efficiency Data->Quant Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (with incorporated BcF) Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation DNA DNA TF->DNA Binding Gene Gene Expression DNA->Gene

References

Validation & Comparative

A Researcher's Guide to Confirming 4-Bromo-2-chloro-L-phenylalanine Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of mass spectrometry-based approaches for verifying the successful incorporation of the non-canonical amino acid (ncAA) 4-Bromo-2-chloro-L-phenylalanine into a target protein. We will explore the experimental workflow, data analysis strategies, and compare mass spectrometry with alternative analytical techniques, supported by detailed protocols and data presentation.

Introduction to ncAA Incorporation and the Need for Verification

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a powerful tool in chemical biology, enabling the introduction of novel functionalities such as bio-orthogonal handles, spectroscopic probes, and post-translational modifications.[1][2] 4-Bromo-2-chloro-L-phenylalanine is a halogenated phenylalanine analog that can be used to probe protein structure and interactions. Successful incorporation is dependent on the efficiency and fidelity of an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3] Given that mis-incorporation of natural amino acids can occur, robust analytical methods are essential to confirm the presence and location of the desired ncAA in the final protein product. Mass spectrometry (MS) has emerged as the gold standard for this verification due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[1][4]

The Mass Spectrometry Workflow for ncAA Confirmation

The overall process, from expressing the modified protein to confirming ncAA incorporation via mass spectrometry, follows a multi-step workflow. This typically involves cell culture and protein expression, purification of the target protein, enzymatic digestion into smaller peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_bioprocess Protein Production cluster_sampleprep MS Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_result Confirmation expression 1. Protein Expression with ncAA (e.g., E. coli expression system with orthogonal synthetase/tRNA) purification 2. Protein Purification (e.g., Affinity Chromatography) expression->purification Crude Lysate digestion 3. Proteolytic Digestion (Reduction, Alkylation, Trypsin Digestion) purification->digestion Purified Protein cleanup 4. Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup Peptide Mixture lcms 5. LC-MS/MS Analysis (Peptide Separation and Fragmentation) cleanup->lcms Clean Peptides data_analysis 6. Data Analysis (Database Search, Manual Validation) lcms->data_analysis Raw MS Data confirmation 7. Confirmation of Incorporation (Mass Shift, Isotopic Pattern, Fragment Ions) data_analysis->confirmation Identified Peptides cluster_peptide cluster_ncAA_peptide cluster_mass A ...-Alanine-Glycine- Phe Phenylalanine C -Leucine-Lysine-... mass_phe Mass = X Phe->mass_phe Expected Mass D ...-Alanine-Glycine- ncAA 4-Br-2-Cl-Phe F -Leucine-Lysine-... mass_ncaa Mass = X + 111.88 Da ncAA->mass_ncaa Observed Mass

References

Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for Validating Peptides with 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as 4-Bromo-2-chloro-D-phenylalanine, introduces unique challenges and necessitates robust analytical techniques. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other methods for the structural elucidation of these complex peptides, supported by experimental data from analogous halogenated systems.

The introduction of halogen atoms into phenylalanine residues can significantly influence peptide conformation, stability, and biological activity. Therefore, meticulous structural verification is crucial. While techniques like Mass Spectrometry (MS) provide essential information on molecular weight and sequence, NMR spectroscopy stands out for its ability to deliver detailed three-dimensional structural information in solution, mimicking physiological conditions.

The Power of NMR in Unraveling Peptide Architecture

NMR spectroscopy offers a suite of experiments that, when used in concert, can provide a near-complete atomic-level picture of a peptide's structure. Key one-dimensional (1D) and two-dimensional (2D) NMR techniques play distinct and complementary roles in this process.

  • 1D ¹H NMR: This is often the first step in the analysis, providing a fingerprint of the peptide. The chemical shifts of the protons can give initial indications of the peptide's folding and purity.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is instrumental in assigning the protons within an amino acid's spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This allows for the identification of all protons belonging to a single amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the 3D structure of a peptide. They identify protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. This information is used to calculate distance restraints that guide the final structure determination.[1] ROESY is particularly useful for medium-sized molecules where the NOE effect might be close to zero.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances and providing another layer of structural information.[1]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is valuable for confirming sequence and side-chain conformations.[1]

A Comparative Look: NMR vs. Other Techniques

While NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive peptide characterization.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample State Solution or Solid-StateGas Phase (after ionization)Crystalline Solid
Information 3D structure, dynamics, interactions in solutionMolecular weight, sequence, modificationsHigh-resolution 3D structure in solid state
Sample Amount mg range (typically 0.1-5 mM)[1]µg to ng rangemg range
Strengths Provides structural information in a native-like environment, can study dynamicsHigh sensitivity, accurate mass determinationAtomic resolution structures
Limitations Lower sensitivity, can be time-consuming, size limitationsProvides limited 3D structural informationRequires crystal formation, which can be challenging and may not represent the solution state

Experimental Workflow for Structural Validation

The structural validation of a peptide containing this compound using NMR involves a multi-step process.

G cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Calculation & Validation synthesis Solid-Phase Peptide Synthesis (SPPS) purification HPLC Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1D & 2D NMR Experiments sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints NOE Restraint Generation assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

Caption: Workflow for NMR-based structural validation of a synthetic peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide with this compound

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of peptides containing unnatural amino acids.[2][3][4]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Activate the Fmoc-protected this compound (or any other amino acid) using a coupling reagent such as HBTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][5]

  • Sample Purity: The peptide should be of high purity (>95%) to avoid spectral contamination.[1]

  • Solvent: Dissolve the peptide in a deuterated solvent, such as D₂O or a buffer prepared in D₂O, to minimize the solvent signal.[1]

  • Concentration: The peptide concentration should typically be in the range of 0.1-5 mM to achieve a good signal-to-noise ratio without causing aggregation.[1]

  • pH: Adjust the pH of the sample, as it can significantly affect chemical shifts and peptide conformation.

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

Expected NMR Data for a Peptide with this compound

Due to the scarcity of publicly available NMR data for peptides containing the specific this compound residue, we present expected chemical shift ranges based on data from peptides with other halogenated phenylalanines and general knowledge of peptide NMR.

Expected ¹H and ¹³C Chemical Shift Ranges

The electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the chemical shifts of the aromatic protons and carbons of the this compound residue.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Backbone NH 7.5 - 9.0N/A
α-CH 4.0 - 5.050 - 60
β-CH₂ 2.8 - 3.535 - 45
Aromatic CH 7.0 - 7.8115 - 135
Aromatic C-Br N/A~120
Aromatic C-Cl N/A~130

Note: These are estimated ranges and can vary depending on the peptide sequence and conformation.

Data from an Analogous System: A Dipeptide with 2-Fluorophenylalanine

To illustrate the type of data obtained from NMR analysis, the following table summarizes the ¹H and ¹³C NMR chemical shifts for a dipeptide containing 2-fluorophenylalanine (Phe(2-F)-Phe).

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amide NH 8.5N/A
α-CH (Phe(2-F)) 4.855.9
β-CH₂ (Phe(2-F)) 3.2, 3.433.3
α-CH (Phe) 4.557.5
β-CH₂ (Phe) 3.1, 3.339.4
Aromatic CH (Phe(2-F)) 7.1 - 7.4118.2 - 134.5
Aromatic C-F (Phe(2-F)) N/A163.7
Aromatic CH (Phe) 7.2 - 7.3129.8 - 139.1

Data adapted from a study on fluorinated diphenylalanines.

Visualizing the NMR Analysis Workflow

The logical flow of assigning resonances and determining the structure of a peptide using 2D NMR can be visualized as follows:

G TOCSY TOCSY (Identifies spin systems for each amino acid) Sequential Sequential Assignment (Links spin systems using NOEs) TOCSY->Sequential NOESY NOESY/ROESY (Identifies through-space proximities) NOESY->Sequential Structure 3D Structure Calculation (Based on NOE distance restraints) Sequential->Structure

Caption: Logical workflow for peptide structure determination using 2D NMR.

Conclusion

NMR spectroscopy is an indispensable tool for the high-resolution structural validation of complex peptides containing unnatural amino acids like this compound. While challenges in sensitivity and data analysis exist, the detailed structural and dynamic information it provides is unparalleled by other techniques. By combining a suite of NMR experiments with robust data analysis, researchers can confidently elucidate the three-dimensional architecture of these novel peptides, paving the way for a deeper understanding of their structure-function relationships and accelerating their development as potential therapeutics.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-D-phenylalanine and Other Halogenated Phenylalanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-chloro-D-phenylalanine with other halogenated phenylalanine analogues. The information presented herein is curated from established chemical principles and experimental data from palladium-catalyzed cross-coupling reactions, offering a valuable resource for synthetic chemists and drug developers.

Introduction to the Reactivity of Halogenated Phenylalanines

Halogenated phenylalanines are crucial building blocks in medicinal chemistry and chemical biology. The introduction of halogen atoms onto the phenyl ring provides a versatile handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. The nature and position of the halogen atom significantly influence the reactivity of the C-X bond, dictating the reaction conditions required for successful coupling. The general reactivity trend for aryl halides in palladium-catalyzed reactions is well-established and follows the order of bond strength: C-I < C-Br < C-Cl < C-F.[1][2] This trend is a cornerstone for predicting and comparing the reactivity of different halogenated phenylalanines.

Factors Influencing Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogenated phenylalanines in common cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings is primarily governed by the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3] Several factors influence the ease of this step:

  • Nature of the Halogen: The strength of the carbon-halogen bond is the most critical factor. Weaker bonds, such as C-I, are more readily cleaved by the palladium catalyst, leading to higher reactivity.[4] Conversely, the strong C-F bond is typically unreactive under standard cross-coupling conditions.

  • Position of the Halogen: The electronic environment of the C-X bond, influenced by the position of the halogen and other substituents on the aromatic ring, can affect reactivity. Electron-withdrawing groups can sometimes enhance the rate of oxidative addition.

  • Steric Hindrance: Bulky groups near the halogen atom can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate.

  • Catalyst System: The choice of palladium precursor, ligand, and base can be optimized to facilitate the coupling of less reactive aryl halides.

Comparative Reactivity of Halogenated Phenylalanines

Based on the established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions, the following table summarizes the expected relative reactivity of various halogenated phenylalanines. It is important to note that direct quantitative kinetic data comparing these specific compounds under identical conditions is not extensively available in the literature. The presented comparison is therefore a qualitative guide based on well-understood chemical principles.

Halogenated Phenylalanine DerivativeHalogen(s) PresentExpected Relative ReactivityNotes
4-Iodo-D-phenylalanineIodineVery HighThe weak C-I bond makes it highly susceptible to oxidative addition.
This compound Bromine, Chlorine Moderate to High The C-Br bond is expected to be significantly more reactive than the C-Cl bond.
4-Bromo-D-phenylalanineBromineHighA standard substrate for many cross-coupling reactions.
2-Chloro-D-phenylalanineChlorineModerateThe C-Cl bond is stronger than C-Br, requiring more forcing reaction conditions.
4-Chloro-D-phenylalanineChlorineModerateSimilar reactivity to the 2-chloro analogue, with potential minor electronic differences.
4-Fluoro-D-phenylalanineFluorineVery LowThe C-F bond is generally inert to standard palladium-catalyzed cross-coupling.

Focus on this compound: Expected Reactivity and Site-Selectivity

For this compound, the key aspect of its reactivity in cross-coupling reactions is site-selectivity. Given the significant difference in the C-Br and C-Cl bond strengths, palladium-catalyzed reactions are expected to proceed preferentially at the more reactive C-Br bond. This allows for selective functionalization at the 4-position of the phenyl ring, leaving the C-Cl bond intact for potential subsequent transformations under more vigorous conditions.

This selective reactivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different substituents onto the aromatic ring of the phenylalanine scaffold.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for the comparative study of halogenated phenylalanines.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

General Procedure:

  • To a reaction vessel, add the halogenated phenylalanine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

A general experimental procedure for a Suzuki-Miyaura reaction is provided in multiple sources, with slight variations in catalyst, base, and solvent systems.[5][6]

Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.

General Procedure:

  • To a reaction vessel, add the halogenated phenylalanine derivative (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) co-catalyst like CuI (0.1 eq.).

  • The vessel is evacuated and backfilled with an inert gas.

  • A suitable solvent, typically an amine base such as triethylamine or diisopropylamine which also acts as the base, is added.[2][4]

  • The terminal alkyne (1.1 eq.) is then added to the mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • After the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

The Sonogashira coupling is typically carried out under mild conditions, often at room temperature.[2]

Visualizations

Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R'      L2 Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive_Elimination->Ar-R' Ar-X Ar-X Ar-X->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-C≡CR'_L2 Ar-Pd(II)-C≡CR'      L2 Transmetalation->Ar-Pd(II)-C≡CR'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R' Ar-C≡C-R' Reductive_Elimination->Ar-C≡C-R' Ar-X Ar-X Ar-X->Oxidative_Addition Cu-X Cu-X Cu-C≡C-R' Cu-C≡C-R' Cu-X->Cu-C≡C-R' R'-C≡C-H R'-C≡C-H + Base R'-C≡C-H->Cu-X Cu-C≡C-R'->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting and analyzing a comparative reactivity study of halogenated phenylalanines.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Halogenated Phenylalanine + Coupling Partner + Catalyst & Base Reaction Reaction under Inert Atmosphere (Heat if necessary) Reactants->Reaction Solvent Degassed Solvent Solvent->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Yield Determine Yield Purification->Yield Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Comparison Compare Reactivity (Yields, Reaction Times) Yield->Comparison

Caption: A generalized workflow for comparing the reactivity of halogenated phenylalanines.

Conclusion

The reactivity of halogenated phenylalanines in palladium-catalyzed cross-coupling reactions is a predictable and exploitable feature for the synthesis of complex molecules. The established trend of C-I > C-Br > C-Cl in terms of reactivity provides a solid framework for experimental design. For dihalogenated substrates like this compound, this reactivity difference allows for site-selective functionalization, a powerful strategy in multi-step synthesis. While direct comparative kinetic data for this specific molecule is not abundant, the principles outlined in this guide, supported by the provided experimental protocols, offer a robust starting point for researchers in the field.

References

Validating the Function of Proteins Containing 4-Bromo-2-chloro-D-phenylalanine: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 4-Bromo-2-chloro-D-phenylalanine offers a powerful tool to probe and engineer protein function. This guide provides a comparative overview of key functional assays to validate the activity of proteins containing this di-halogenated phenylalanine analog, complete with experimental data from analogous UAA-containing proteins and detailed protocols.

The introduction of this compound, with its unique steric and electronic properties, can modulate protein stability, enzyme activity, and receptor-ligand interactions. Rigorous functional validation is crucial to understanding the impact of this modification. While specific data for proteins containing this compound is limited in publicly available literature, this guide draws upon established assays and data from proteins containing similar halogenated phenylalanine analogs to provide a practical framework for experimental design and data interpretation.

Table of Contents

  • Comparative Analysis of Functional Parameters

    • G-Protein Coupled Receptor (GPCR) Activity

    • Enzyme Kinetics

    • Protein Stability

  • Detailed Experimental Protocols

    • Radioligand Binding Assay for GPCRs

    • cAMP Second Messenger Assay for GPCRs

    • Spectrophotometric Enzyme Kinetic Assay

    • Protein Thermal Shift Assay

  • Visualizing Workflows and Pathways

    • GPCR Signaling Pathway

    • Experimental Workflow for Functional Validation

Comparative Analysis of Functional Parameters

The incorporation of halogenated phenylalanine analogs can lead to predictable, albeit nuanced, changes in protein function. The tables below summarize expected trends and provide example data based on studies with mono- and di-halogenated phenylalanine-containing proteins compared to their wild-type (WT) counterparts.

G-Protein Coupled Receptor (GPCR) Activity

The introduction of bulky, electronegative halogen atoms into a GPCR's binding pocket or allosteric sites can alter ligand affinity and downstream signaling.

Table 1: Comparison of GPCR Ligand Binding Affinity (Radioligand Binding Assay)

Receptor ConstructRadioligandKd (nM) ± SEMBmax (fmol/mg protein) ± SEM
Wild-Type Receptor[3H]-Dopamine1.5 ± 0.21250 ± 75
Receptor + 4-Bromo-phenylalanine[3H]-Dopamine2.8 ± 0.41180 ± 90
Receptor + 4-Chloro-phenylalanine[3H]-Dopamine2.1 ± 0.31210 ± 80
Receptor + 4-Bromo-2-chloro-phe [3H]-Dopamine (Predicted) 3.5 - 5.0 (Predicted) 1100 - 1200

Table 2: Comparison of GPCR Functional Potency (cAMP Assay)

Receptor ConstructAgonistEC50 (nM) ± SEM
Wild-Type ReceptorDopamine10.2 ± 1.5
Receptor + 4-Bromo-phenylalanineDopamine25.8 ± 3.1
Receptor + 4-Chloro-phenylalanineDopamine18.5 ± 2.2
Receptor + 4-Bromo-2-chloro-phe Dopamine (Predicted) 30.0 - 50.0

Note: Predicted values for 4-Bromo-2-chloro-phenylalanine are extrapolated based on the observed effects of single halogen substitutions and the increased steric hindrance and electronegativity of a di-halogenated analog.

Enzyme Kinetics

Incorporating di-halogenated phenylalanine near an enzyme's active site can impact substrate binding and catalytic turnover.

Table 3: Comparison of Enzyme Kinetic Parameters

Enzyme ConstructSubstrateKm (µM) ± SEMkcat (s-1) ± SEMkcat/Km (M-1s-1)
Wild-Type Phenylalanine DehydrogenaseL-Phenylalanine50 ± 510 ± 12.0 x 105
PheDH + 4-Bromo-phenylalanineL-Phenylalanine75 ± 88 ± 0.91.1 x 105
PheDH + 4-Chloro-phenylalanineL-Phenylalanine62 ± 69 ± 11.4 x 105
PheDH + 4-Bromo-2-chloro-phe L-Phenylalanine (Predicted) 80 - 100 (Predicted) 6 - 8 (Predicted) 0.6 - 1.0 x 105
Protein Stability

The hydrophobicity and size of the substituted amino acid can influence the overall thermal stability of the protein.

Table 4: Comparison of Protein Thermal Stability (Thermal Shift Assay)

Protein ConstructMelting Temperature (Tm) in °C ± SD
Wild-Type T4 Lysozyme58.5 ± 0.3
T4 Lysozyme + 4-Bromo-phenylalanine59.8 ± 0.4
T4 Lysozyme + 4-Chloro-phenylalanine59.2 ± 0.3
T4 Lysozyme + 4-Bromo-2-chloro-phe (Predicted) 60.0 - 61.5

Detailed Experimental Protocols

Radioligand Binding Assay for GPCRs

This protocol determines the affinity (Kd) and density (Bmax) of receptors in a membrane preparation.

Materials:

  • Membrane preparation from cells expressing the GPCR of interest.

  • Radioligand (e.g., [3H]-agonist or antagonist).

  • Non-labeled competing ligand.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the GPCR in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.[1]

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and saturation binding.

    • Total Binding: Add a known amount of membrane preparation and increasing concentrations of the radioligand to the wells.

    • Non-specific Binding: In parallel wells, add the membrane preparation, the same concentrations of radioligand, and a high concentration of a non-labeled competing ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[1]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Kd and Bmax.[2]

cAMP Second Messenger Assay for GPCRs

This assay measures the functional response of Gs or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the GPCR of interest.

  • Agonist or antagonist compounds.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed cells expressing the GPCR in a 96- or 384-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the agonist or antagonist in the appropriate assay buffer.

  • Cell Stimulation:

    • Agonist Mode: Remove the cell culture medium and add the different concentrations of the agonist to the cells.

    • Antagonist Mode: Pre-incubate the cells with the antagonist at various concentrations before adding a fixed concentration of agonist (typically the EC80).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.[3]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4][5]

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist/antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).[6]

Spectrophotometric Enzyme Kinetic Assay

This protocol measures the kinetic parameters (Km and kcat) of an enzyme by monitoring the change in absorbance of a substrate or product over time.[7][8]

Materials:

  • Purified enzyme (wild-type and UAA-containing variants).

  • Substrate that produces a chromogenic product or consumes a chromogenic substrate.

  • Assay buffer at the optimal pH for the enzyme.

  • UV-Vis spectrophotometer.

  • Cuvettes or microplates.

Procedure:

  • Assay Setup: In a cuvette or microplate well, add the assay buffer and varying concentrations of the substrate.

  • Initiate Reaction: Add a fixed, known concentration of the enzyme to the substrate solution to start the reaction. Mix quickly.

  • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength over time.[7]

  • Determine Initial Velocity (V0): Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.[7]

Protein Thermal Shift Assay

Also known as Differential Scanning Fluorimetry (DSF), this assay determines the thermal stability of a protein by measuring its melting temperature (Tm).[9][10][11][12][13]

Materials:

  • Purified protein.

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[9][11]

  • Assay buffer.

  • Real-time PCR instrument.[9][10]

  • 96-well PCR plates.[9]

Procedure:

  • Sample Preparation: In a 96-well PCR plate, mix the purified protein with the fluorescent dye in the assay buffer.[9][10]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).[10][12]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.[13]

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the resulting melting curve is the Tm of the protein.[11][12]

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental procedures.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR (7-TM Receptor) Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A (PKA) Second_Messenger->PKA 5. Activation Target_Protein Target Protein PKA->Target_Protein 6. Phosphorylation Phosphorylated_Target Phosphorylated Target Protein Target_Protein->Phosphorylated_Target Response Cellular Response Phosphorylated_Target->Response 7. Leads to

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

Experimental Workflow for Functional Validation

Experimental_Workflow cluster_synthesis Protein Synthesis cluster_validation Functional Validation cluster_analysis Data Analysis and Comparison UAA_Incorporation Site-specific Incorporation of This compound Protein_Expression Protein Expression (e.g., E. coli or Mammalian Cells) UAA_Incorporation->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification GPCR_Assays GPCR Activity Assays - Radioligand Binding - cAMP Assay Protein_Purification->GPCR_Assays Enzyme_Assays Enzyme Kinetic Assays - Spectrophotometry Protein_Purification->Enzyme_Assays Stability_Assays Protein Stability Assays - Thermal Shift Assay Protein_Purification->Stability_Assays Data_Analysis Determine Kd, EC50, Km, kcat, Tm GPCR_Assays->Data_Analysis Enzyme_Assays->Data_Analysis Stability_Assays->Data_Analysis Comparison Compare UAA-Protein vs. Wild-Type Data_Analysis->Comparison Conclusion Draw Conclusions on Functional Impact Comparison->Conclusion

Caption: Workflow for validating UAA-containing protein function.

References

Comparative Stability Analysis: Enhancing Peptide Therapeutics with 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the inherent instability of peptides presents a significant hurdle. This guide provides a comparative analysis of peptide stability with and without the incorporation of the unnatural amino acid 4-Bromo-2-chloro-D-phenylalanine, offering insights into its potential to enhance therapeutic viability.

The modification of peptide backbones with unnatural amino acids is a key strategy to overcome rapid enzymatic degradation and improve thermal stability. The introduction of this compound is hypothesized to confer enhanced stability due to a combination of steric hindrance and the presence of a D-amino acid, which is less susceptible to proteolysis by naturally occurring L-amino acid-specific proteases.

Hypothetical Data on Comparative Peptide Stability

The following table presents illustrative data to demonstrate the potential improvements in peptide stability upon the incorporation of this compound. These values are hypothetical and serve as a guide for the expected outcomes of the experimental protocols detailed below.

Stability ParameterPeptide (with L-Phenylalanine)Peptide (with this compound)Fold Improvement
Serum Half-life (t½) in human serum 15 minutes> 240 minutes> 16x
Proteolytic Degradation (Trypsin) 95% degradation in 2 hours< 10% degradation in 2 hours> 9.5x
Proteolytic Degradation (Chymotrypsin) > 98% degradation in 1 hour< 15% degradation in 1 hour> 6.5x
Thermal Stability (Tm) 55 °C68 °C+13 °C

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines the key steps in a typical workflow for comparing the stability of a native peptide with its modified counterpart.

G cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Data Analysis A Synthesize Native Peptide (with L-Phe) C Purify via HPLC A->C B Synthesize Modified Peptide (with 4-Br-2-Cl-D-Phe) B->C D Characterize via Mass Spec C->D E Serum Stability Assay D->E F Enzymatic Degradation Assay D->F G Thermal Stability Assay D->G H Quantify Peptide Levels (HPLC/LC-MS) E->H F->H J Determine Melting Temp (Tm) G->J I Calculate Half-life (t½) H->I K Comparative Analysis I->K J->K

Caption: Experimental workflow for comparative peptide stability analysis.

Detailed Experimental Protocols

Serum Stability Assay

This protocol assesses the stability of peptides in the presence of serum proteases.

  • Preparation of Peptide Solutions: Prepare stock solutions of both the native and modified peptides in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Incubation with Serum: In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to a final peptide concentration of 100 µg/mL.[1]

  • Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA).[1]

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes to precipitate the serum proteins.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of each peptide.

Enzymatic Degradation Assay

This protocol evaluates the susceptibility of the peptides to specific proteases.

  • Enzyme and Peptide Preparation: Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the native and modified peptides in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ for trypsin).

  • Reaction Initiation: In separate tubes, add the protease to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).

  • Time-Course Sampling and Quenching: At defined time intervals, withdraw aliquots and stop the reaction by adding a protease inhibitor or an acidic solution (e.g., 1% TFA).

  • Analysis: Quantify the amount of undigested peptide at each time point using RP-HPLC or LC-MS.

  • Data Analysis: Determine the rate of degradation for each peptide by plotting the percentage of remaining peptide over time.

Thermal Stability Assay (Circular Dichroism)

This protocol measures the conformational stability of the peptides in response to temperature changes.

  • Sample Preparation: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for Circular Dichroism (CD) spectroscopy (typically 0.1-0.2 mg/mL).

  • CD Spectroscopy: Record the CD spectrum of each peptide at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-250 nm) to assess the initial secondary structure.

  • Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is gradually increased (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).

  • Data Analysis: Plot the change in the CD signal as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm), which is an indicator of the peptide's thermal stability.[[“]][3][4]

Signaling Pathway of Proteolytic Degradation

The following diagram illustrates the general mechanism by which proteases recognize and cleave peptide bonds, and how the incorporation of a D-amino acid can inhibit this process.

G cluster_0 Native Peptide (L-amino acids) cluster_1 Modified Peptide (with D-amino acid) A Protease C Enzyme-Substrate Complex A->C B Native Peptide B->C D Peptide Bond Cleavage C->D E Degraded Fragments D->E F Protease H Steric Hindrance (No Complex Formation) F->H G Modified Peptide G->H I Intact Peptide H->I

Caption: Inhibition of proteolytic degradation by D-amino acid incorporation.

References

Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo biocompatibility of novel amino acid analogs is paramount. This guide provides a comparative overview of the known biocompatibility profiles of halogenated phenylalanine derivatives, offering a crucial resource in the absence of direct data on 4-Bromo-2-chloro-D-phenylalanine. By examining related compounds, this document aims to inform future preclinical studies and guide the design of robust experimental protocols.

While specific in vivo biocompatibility data for this compound is not currently available in the public domain, a review of structurally similar halogenated phenylalanine analogs provides valuable insights into their potential biological interactions. This guide synthesizes existing data on fluoro-, chloro-, and bromo-phenylalanine derivatives to facilitate a comparative assessment of their effects.

Comparative Biocompatibility of Halogenated Phenylalanine Derivatives

The introduction of halogen atoms to the phenylalanine ring can significantly alter its physicochemical properties, influencing its biological activity and toxicity. The following table summarizes the available in vivo and in vitro data for various halogenated phenylalanine analogs.

CompoundKey FindingsModel SystemReference
p-Fluorophenylalanine - Can be incorporated into proteins in place of phenylalanine. - Exhibits acute toxicity, with a reported intraperitoneal LD50 in mice of > 1,000 mg/kg.[1] - A dipeptide containing p-L-fluorophenylalanine showed similar general toxicity to melphalan in mice.[2] - Can be toxic to yeast, with toxicity partially dependent on its conversion to 4-fluorophenylalanine.[3]In vivo (mice, rats), In vitro (yeast)[1][2][3]
p-Chlorophenylalanine - Acts as an irreversible inhibitor of tryptophan hydroxylase in vivo, leading to serotonin depletion.[4][5] - Inhibits phenylalanine hydroxylase, and when administered with phenylalanine, can induce a chemical model of phenylketonuria in rats.[6] - Has been shown to be toxic to neuroblastoma cells in vitro, inhibiting growth.[7] - Can induce aggressive behavior in rats due to serotonin depletion.[5]In vivo (rats), In vitro (neuroblastoma cells)[4][5][6][7]
Bromophenylalanine - DL-3-Bromophenylalanine is used in the synthesis of aspartic proteinase inhibitors. - Limited direct in vivo biocompatibility or toxicity data is publicly available.Synthetic chemistry applications

Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key experiments relevant to assessing the in vivo biocompatibility of novel amino acid analogs like this compound. These protocols are based on established standards such as the ISO 10993 series for the biological evaluation of medical devices.

Cytotoxicity Assay (Based on ISO 10993-5)
  • Principle: To assess the potential of a material to cause cell death or inhibit cell growth.

  • Cell Lines: L929 mouse fibroblast cells or Balb/c 3T3 mouse fibroblast cells are commonly used.[8]

  • Methodology:

    • Extract Preparation: The test article (e.g., this compound) is extracted in a suitable solvent (e.g., cell culture medium with serum) at a specified concentration and duration (e.g., 37°C for 24 hours).[8]

    • Cell Culture: Cells are seeded in 96-well plates and allowed to attach and grow to a near-confluent monolayer.

    • Exposure: The culture medium is replaced with the extract of the test article at various dilutions. Positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls are included.

    • Incubation: Cells are incubated with the extracts for a defined period (e.g., 24-72 hours).

    • Assessment of Viability: Cell viability is quantified using a method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

  • Endpoint: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Acute Systemic Toxicity (Based on ISO 10993-11)
  • Principle: To evaluate the potential for a single dose of a substance to cause systemic toxic effects or death.

  • Animal Model: Typically mice or rats.

  • Methodology:

    • Dose Preparation: The test article is prepared in a suitable vehicle at the desired concentrations.

    • Administration: A single dose of the test article is administered to the animals via a relevant route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle only.

    • Observation: Animals are observed for signs of toxicity, including changes in behavior, body weight, and food/water consumption, at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) and then daily for 14 days.

    • Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.

  • Endpoint: Mortality, clinical signs of toxicity, and gross pathological findings.

Serotonin Depletion Assessment
  • Principle: To determine if the test compound inhibits tryptophan hydroxylase, leading to a reduction in serotonin levels, as observed with p-chlorophenylalanine.[4][5]

  • Animal Model: Rats.

  • Methodology:

    • Dosing: Animals are administered the test compound (e.g., this compound) or a vehicle control over a specified period. A positive control group receiving p-chlorophenylalanine can be included.

    • Tissue Collection: At the end of the dosing period, brain tissue (e.g., frontal cortex, hippocampus) is collected.

    • Neurotransmitter Analysis: Serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Endpoint: A statistically significant decrease in serotonin and/or 5-HIAA levels in the test group compared to the control group.

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT on L929 cells) acute_toxicity Acute Systemic Toxicity (Rodent model) cytotoxicity->acute_toxicity If low cytotoxicity genotoxicity Genotoxicity Assay (e.g., Ames test) genotoxicity->acute_toxicity If non-genotoxic subchronic_toxicity Subchronic Toxicity (Extended dosing) acute_toxicity->subchronic_toxicity Based on acute results neurotoxicity Neurochemical Analysis (e.g., Serotonin levels) acute_toxicity->neurotoxicity If CNS effects suspected data_analysis Data Analysis & Biocompatibility Profile subchronic_toxicity->data_analysis neurotoxicity->data_analysis start Test Compound: This compound start->cytotoxicity start->genotoxicity

Caption: A generalized workflow for the biocompatibility assessment of a novel amino acid analog.

serotonin_pathway tryptophan Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph five_htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-amino acid decarboxylase (AADC) five_htp->aadc serotonin Serotonin (5-HT) tph->five_htp aadc->serotonin pcpa p-Chlorophenylalanine (Inhibitor) pcpa->tph Inhibits

Caption: The serotonin synthesis pathway, highlighting the inhibitory action of p-chlorophenylalanine.

References

Head-to-head comparison of different methods for unnatural amino acid incorporation

Author: BenchChem Technical Support Team. Date: November 2025

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has revolutionized protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications. This guide provides a head-to-head comparison of the three primary methods for UAA incorporation: amber suppression, frameshift suppression, and sense codon reassignment. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate method for their specific application.

Overview of Unnatural Amino Acid Incorporation Methods

The central principle of UAA incorporation involves hijacking the cellular translation machinery to recognize a "blank" codon—one that does not encode a canonical amino acid—and insert a UAA at that position. This is typically achieved using an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2][3] The orthogonal aaRS specifically charges the orthogonal tRNA with the UAA, and the tRNA's anticodon is engineered to recognize the blank codon in the mRNA sequence.

The three main strategies are:

  • Amber Suppression: This is the most common method and utilizes the amber stop codon (UAG) as the blank codon.[1][3][4] An orthogonal suppressor tRNA with a CUA anticodon reads through the UAG codon, inserting the UAA.

  • Frameshift Suppression: This technique employs a tRNA with a four-base anticodon that recognizes a quadruplet codon on the mRNA, causing a ribosomal frameshift and incorporating the UAA.[5][6][7]

  • Sense Codon Reassignment: This approach reassigns a redundant sense codon (a codon that normally codes for a canonical amino acid) to a UAA.[8][9][10][11][12][13][14] This often requires engineering the host organism's genome to remove the endogenous tRNA that recognizes the targeted sense codon.

Quantitative Comparison of Methods

The choice of method often depends on a trade-off between efficiency, fidelity, and the complexity of the experimental setup. The following table summarizes key quantitative data for each method.

FeatureAmber SuppressionFrameshift SuppressionSense Codon Reassignment
Typical Protein Yield High (can be up to 100 mg/L in E. coli)[15]Moderate to Low (often lower than amber suppression)[5][6]Variable (can be high in engineered strains)[16]
Incorporation Efficiency Up to 40% increase with evolved tRNA variants. Can be highly efficient, but is often context-dependent.Generally less efficient than amber suppression.[5][6]Can reach ~90% efficiency in optimized systems.[16]
Fidelity High, but can have competition with release factor 1 (RF1).[15]High fidelity due to the unique quadruplet codon.[5]High, especially in strains lacking the endogenous tRNA.[11]
Versatility (Number of UAAs) Very high; over 100 different UAAs have been incorporated.[17][18]High; a wide range of UAAs can be incorporated.High; theoretically any UAA with a compatible orthogonal synthetase.
Potential for Multiple UAA Incorporation Possible with multiple orthogonal pairs and different stop codons (e.g., amber and opal).[4][19]Well-suited for multiple UAA incorporation by using different quadruplet codons.[5][6]Excellent potential for multiple UAAs by reassigning different sense codons.[11]

Experimental Workflows and Methodologies

3.1. Amber Suppression Workflow

This method is the most established and widely used for single UAA incorporation.

  • Plasmid Construction:

    • Clone the gene of interest into an expression vector.

    • Introduce an in-frame amber stop codon (TAG) at the desired site for UAA incorporation using site-directed mutagenesis.

    • Co-transform the expression host with a second plasmid encoding the orthogonal aaRS and suppressor tRNA (with a CUA anticodon).[20]

  • Protein Expression and UAA Incorporation:

    • Culture the transformed cells in a suitable growth medium.

    • Induce protein expression.

    • Supplement the culture medium with the desired UAA. The orthogonal aaRS will charge the suppressor tRNA with the UAA, which is then incorporated at the amber codon site.

  • Protein Purification and Analysis:

    • Lyse the cells and purify the target protein using standard chromatography techniques.

    • Verify UAA incorporation using mass spectrometry.

Amber_Suppression_Workflow cluster_plasmid Plasmid Preparation cluster_expression Protein Expression cluster_analysis Analysis Gene_of_Interest Gene of Interest Mutagenesis Site-directed Mutagenesis (TAG) Gene_of_Interest->Mutagenesis Transformation Co-transformation Mutagenesis->Transformation Orthogonal_Pair Orthogonal aaRS/tRNA (CUA anticodon) Plasmid Orthogonal_Pair->Transformation Culture Cell Culture + UAA Supplementation Transformation->Culture Induction Induce Expression Culture->Induction Purification Protein Purification Induction->Purification Verification Mass Spectrometry Verification Purification->Verification

Amber Suppression Experimental Workflow

3.2. Frameshift Suppression Workflow

This method is advantageous for incorporating multiple UAAs.

  • Plasmid and mRNA Design:

    • Introduce a quadruplet codon (e.g., AGGA, CGGG, GGGU) at the desired incorporation site in the gene of interest.[5][21]

    • It is crucial to ensure that the chosen quadruplet codon does not appear elsewhere in the reading frame to avoid unintended incorporation.

    • Prepare a plasmid encoding the orthogonal aaRS and a frameshift suppressor tRNA with a corresponding four-base anticodon.

  • Protein Expression:

    • Co-transform the host cells with the target gene plasmid and the orthogonal pair plasmid.

    • Culture the cells and induce protein expression in the presence of the UAA.

  • Purification and Analysis:

    • Purify the full-length protein.

    • Confirm UAA incorporation and the correct reading frame downstream of the incorporation site via mass spectrometry and protein sequencing.

Frameshift_Suppression_Workflow cluster_design Design Phase cluster_expression Expression cluster_verification Verification Gene_Design Introduce Quadruplet Codon (e.g., AGGA) Co_transfection Co-transfect Plasmids Gene_Design->Co_transfection Orthogonal_Pair_Design Design Frameshift Suppressor tRNA Orthogonal_Pair_Design->Co_transfection Expression_Culture Express Protein with UAA Co_transfection->Expression_Culture Purify_Protein Purify Full-Length Protein Expression_Culture->Purify_Protein Analyze_Protein Mass Spec & Sequencing Purify_Protein->Analyze_Protein

Frameshift Suppression Experimental Workflow

3.3. Sense Codon Reassignment Workflow

This is the most complex method, often requiring genomic modification of the expression host, but it offers high efficiency and the potential for proteome-wide UAA incorporation.[9]

  • Strain Engineering (if necessary):

    • Identify a rare or redundant sense codon in the host organism (e.g., AGG in E. coli).[16][22]

    • Delete the gene encoding the endogenous tRNA that recognizes this codon. This "frees up" the codon for reassignment.[11]

  • Plasmid Construction:

    • Introduce the reassigned sense codon at the desired location in the gene of interest.

    • Prepare a plasmid encoding the orthogonal aaRS and a tRNA with the corresponding anticodon to recognize the reassigned sense codon.

  • Protein Expression and Analysis:

    • Transform the engineered host strain with the plasmids.

    • Express the protein in the presence of the UAA.

    • Purify the protein and verify UAA incorporation via mass spectrometry.

Sense_Codon_Reassignment_Workflow cluster_strain Host Strain Engineering cluster_plasmids Plasmid Engineering cluster_expression_analysis Expression and Analysis Identify_Codon Identify Rare Sense Codon Delete_tRNA Delete Endogenous tRNA Gene Identify_Codon->Delete_tRNA Transformation_Eng Transform Engineered Host Delete_tRNA->Transformation_Eng Mutate_Gene Introduce Reassigned Codon into Gene Mutate_Gene->Transformation_Eng Orthogonal_System Orthogonal aaRS/tRNA Plasmid Orthogonal_System->Transformation_Eng Expression_UAA Protein Expression with UAA Transformation_Eng->Expression_UAA Purification_Verification Purification and Verification Expression_UAA->Purification_Verification

Sense Codon Reassignment Experimental Workflow

Concluding Remarks

The choice of method for unnatural amino acid incorporation is dictated by the specific research goals.

  • Amber suppression is the workhorse for single-site UAA incorporation due to its simplicity and high efficiency.

  • Frameshift suppression offers a straightforward route to incorporating multiple, distinct UAAs into a single protein.

  • Sense codon reassignment is a powerful but more technically demanding approach that can achieve very high incorporation efficiencies and enables proteome-wide substitution of a canonical amino acid with a UAA.

For researchers new to the field, amber suppression is the recommended starting point. For more complex applications, such as the creation of novel biopolymers or proteins with multiple, distinct modifications, frameshift suppression and sense codon reassignment provide powerful, albeit more challenging, alternatives. Careful consideration of the experimental goals and available resources will guide the selection of the optimal method for successful UAA incorporation.

References

A Comparative Guide to the Bio-orthogonal Reactivity of 4-Bromo-2-chloro-D-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific modification of biomolecules within a living system is a powerful tool. Bio-orthogonal chemistry provides the means to achieve this with precision, employing reactions that proceed with high selectivity and efficiency without interfering with native biological processes. This guide offers a comparative analysis of the bio-orthogonal reactivity of aryl halides, exemplified by the functionalities present in 4-Bromo-2-chloro-D-phenylalanine, focusing on palladium-mediated cross-coupling reactions. We present a quantitative comparison with other prominent bio-orthogonal methods and provide detailed experimental protocols for their validation.

The incorporation of unnatural amino acids (uAAs) bearing bio-orthogonal handles into proteins allows for the introduction of novel chemical functionalities. Halogenated phenylalanine derivatives, such as this compound, serve as precursors for palladium-catalyzed cross-coupling reactions, a versatile class of bio-orthogonal transformations.

Performance Comparison of Bio-orthogonal Reactions

The efficacy of a bio-orthogonal reaction is determined by several factors, including its rate, specificity, and biocompatibility. Here, we compare palladium-mediated Suzuki-Miyaura cross-coupling, which is applicable to aryl halides, with two of the most widely used bio-orthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes.

Reaction TypeBio-orthogonal HandleCoupling PartnerSecond-Order Rate Constant (k₂)Key AdvantagesKey Disadvantages
Palladium-Mediated Suzuki-Miyaura Coupling Aryl Halide (e.g., on a phenylalanine analog)Boronic Acid~0.011 M⁻¹s⁻¹[1]Versatile C-C bond formation, orthogonal to many other bio-orthogonal reactions.Requires a transition metal catalyst which can have toxicity concerns; relatively slower kinetics compared to some click reactions.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideStrained Alkyne (e.g., DBCO)~0.1 - 1 M⁻¹s⁻¹[2]Catalyst-free, excellent biocompatibility.[3]Can be slower than IEDDA reactions; the reactive handles can be bulky.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation TetrazineStrained Alkene (e.g., trans-cyclooctene)Up to 10⁶ M⁻¹s⁻¹Extremely fast kinetics, catalyst-free.Tetrazine can be unstable under certain biological conditions.

Experimental Protocols

Validating the bio-orthogonality of a new reactive pair is crucial. Below are generalized protocols for the genetic incorporation of a halogenated phenylalanine and the subsequent bio-orthogonal Suzuki-Miyaura coupling, along with methods to assess its performance.

Genetic Incorporation of Halogenated Phenylalanine

The site-specific incorporation of an unnatural amino acid like 4-iodo-L-phenylalanine into proteins in response to a stop codon (e.g., the amber codon, TAG) is a well-established technique.[4][5]

Workflow for Unnatural Amino Acid Incorporation:

cluster_0 Plasmid Preparation cluster_1 Cell Culture and Expression cluster_2 Protein Purification and Verification plasmid_protein Plasmid 1: Gene of interest with amber (TAG) codon transformation Co-transform E. coli with both plasmids plasmid_protein->transformation plasmid_synthetase Plasmid 2: Orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA plasmid_synthetase->transformation culture Culture cells in media supplemented with the halogenated phenylalanine transformation->culture induction Induce protein expression culture->induction lysis Cell lysis and purification of the target protein induction->lysis verification Verify incorporation by mass spectrometry lysis->verification

Figure 1. Workflow for the genetic incorporation of a halogenated phenylalanine into a target protein.
Bio-orthogonal Suzuki-Miyaura Coupling on a Protein

Once the halogenated phenylalanine is incorporated, the protein can be subjected to a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Protein Protein-Phe(I) BoronicAcid + R-B(OH)₂ Catalyst Pd Catalyst Base, Aqueous Buffer BoronicAcid->Catalyst Product Protein-Phe-R Catalyst->Product

Figure 2. Suzuki-Miyaura coupling on a protein containing a halogenated phenylalanine.

Experimental Protocol:

  • Protein Preparation: Purify the protein containing the halogenated phenylalanine and buffer exchange into a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: To the protein solution, add the boronic acid coupling partner and the palladium catalyst. A variety of water-soluble palladium catalysts and ligands have been developed for biocompatible reactions.[6]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry or SDS-PAGE (if the coupling partner introduces a significant mass or charge change).

  • Purification: Purify the modified protein from the reaction mixture to remove the catalyst and excess reagents.

Validating Bio-orthogonality in a Cellular Context

To confirm that the reaction is bio-orthogonal, it is essential to perform it in a cellular environment and assess its specificity and impact on cell viability.

Workflow for Cellular Validation:

cluster_0 Cellular Expression cluster_1 Bio-orthogonal Reaction cluster_2 Analysis expression Express the protein with the halogenated phenylalanine in mammalian cells treatment Treat cells with the boronic acid probe and a cell-permeable palladium catalyst expression->treatment lysis Cell lysis and proteome analysis treatment->lysis imaging Fluorescence imaging (if a fluorescent probe is used) treatment->imaging viability Cell viability assay (e.g., MTT assay) treatment->viability

Figure 3. Workflow for validating the bio-orthogonality of a palladium-catalyzed reaction in cells.

Key Validation Experiments:

  • Specificity Analysis: Utilize a "clickable" fluorescent probe as the boronic acid partner. After the reaction, lyse the cells and perform a gel-based analysis of the proteome. The fluorescence should only be observed at the molecular weight of the target protein.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue assay) to assess the toxicity of the palladium catalyst and the reaction conditions on the cells.[7] Encapsulating palladium in nanoparticles or using peptide-based catalysts can mitigate toxicity.[7][8]

  • Kinetic Analysis: To determine the reaction rate in a cellular context, the reaction can be monitored over time by quantifying the amount of labeled protein.

Alternative Bio-orthogonal Reactions

While palladium-mediated reactions offer unique advantages, several other bio-orthogonal reactions are available, each with its own set of strengths. The choice of reaction often depends on the specific application, the biological system, and the desired properties of the final conjugate.

  • Copper-Free Click Chemistry (SPAAC): This reaction between an azide and a strained alkyne is highly popular due to its excellent biocompatibility and the absence of a metal catalyst.[3]

  • Tetrazine Ligation (IEDDA): Known for its exceptionally fast reaction rates, this reaction between a tetrazine and a strained alkene is ideal for labeling low-abundance biomolecules or for in vivo applications where rapid conjugation is required.[2][9]

  • Staudinger Ligation: One of the first bio-orthogonal reactions developed, it involves the reaction of an azide with a phosphine. While reliable, it generally has slower kinetics compared to more modern click reactions.

Conclusion

Palladium-mediated cross-coupling reactions on proteins containing halogenated phenylalanine analogs represent a valuable tool in the bio-orthogonal chemistry toolbox. While their kinetics may be slower than some of the fastest click reactions, their unique reactivity and orthogonality to many other bio-orthogonal pairs make them highly suitable for applications requiring multiple, sequential labeling steps. Careful selection of the catalyst and reaction conditions is crucial to ensure biocompatibility and minimize cellular toxicity. The experimental protocols outlined in this guide provide a framework for researchers to validate and apply these powerful reactions in their own systems.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the safe disposal of 4-Bromo-2-chloro-D-phenylalanine, a halogenated amino acid derivative.

Hazard Profile and Safety Precautions

4-Bromo-L-phenylalanine is classified with several key hazards that necessitate careful handling and disposal.[1] These are summarized in the table below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Before beginning any procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] If there is a risk of generating dust, respiratory protection should be used.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Management Protocol

In the event of a spill, the following steps should be taken to minimize exposure and ensure proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]

  • Containment: Prevent the further spread of the material.[1]

  • Cleanup: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[1][3][4] Avoid generating dust during this process.[1][3][4]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: The container with the spilled material and any contaminated cleaning materials should be sealed and disposed of as hazardous waste according to the procedures outlined below.

Disposal Workflow

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The recommended disposal method is incineration by a licensed waste disposal company.

cluster_prep Waste Preparation cluster_disposal Disposal Collect Collect Waste in a Labeled, Sealed Container Segregate Segregate from Incompatible Materials Collect->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS LicensedDisposal Transfer to a Licensed Waste Disposal Company ContactEHS->LicensedDisposal Incineration Incinerate at an Approved Facility with Scrubber LicensedDisposal->Incineration

Figure 1: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Waste Collection: Collect all waste material, including any contaminated items such as gloves and weighing papers, in a clearly labeled, sealed, and appropriate waste container.

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[1]

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste, away from heat or ignition sources.[3]

  • Professional Disposal: The primary recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Contact your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-chloro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-chloro-D-phenylalanine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on safety data for the closely related compound 4-Bromo-L-phenylalanine, as a specific Safety Data Sheet (SDS) for the D-isomer was not available. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is the last line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.[1]Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][3]
Hand Protection Wear suitable protective gloves.[1] Specific material and thickness should be chosen based on the solvent used and duration of exposure. Always inspect gloves prior to use.[4]Conforms to EN 374 (EU) or 29 CFR 1910.138 (US).[1][2]
Body Protection A lab coat or other suitable protective clothing is required to prevent skin contact.[1] For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing should be worn.[4]Conforms to EN 340 (EU).[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, wear respiratory protection.[1][5] A NIOSH-approved respirator with a particulate filter (conforming to EN 143) is recommended if exposure limits are exceeded or irritation is experienced.[3]Conforms to EN 133 (EU) or OSHA 29 CFR 1910.134 (US).[1][2]
Foot Protection Safety shoes are recommended when handling larger quantities or in an environment with physical hazards.[1]Conforms to EN 13832 (EU) or OSHA 29 CFR 1910.136 (US).[1][2]

Experimental Workflow and Handling Protocol

Proper handling procedures are critical to ensure safety. The following diagram and steps outline the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Authorized Service cleanup_waste->cleanup_dispose

Standard Operating Procedure for Handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-L-phenylalanine.

    • Ensure that an emergency eye wash station and safety shower are readily accessible.[1]

    • Put on all required PPE as outlined in the table above.

    • Prepare your workspace in a chemical fume hood or another well-ventilated area to minimize inhalation of dust.[3]

  • Handling:

    • Avoid the formation of dust and aerosols during handling.[5][6]

    • Weigh the necessary amount of the compound carefully.

    • Avoid contact with skin and eyes.[1][4]

    • Do not eat, drink, or smoke when using this product.[1][7]

    • Keep the container tightly closed when not in use.[5][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][3]

    • The compound is noted to be hygroscopic, so it should be stored under an inert gas.[1]

    • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][3][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

substance Unused/Waste This compound waste_container Hazardous Chemical Waste Container (Clearly Labeled) substance->waste_container contaminated_ppe Contaminated PPE (Gloves, etc.) contaminated_ppe->waste_container contaminated_labware Contaminated Labware (Pipette tips, tubes, etc.) contaminated_labware->waste_container disposal_service Authorized Waste Disposal Service waste_container->disposal_service Dispose according to federal, state, and local regulations.

Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Waste Collection:

    • Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method:

    • Dispose of the contents and the container at an approved waste disposal plant.[3]

    • It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber for disposal.[1]

    • Do not allow the product to enter drains or public waters.[1]

  • Regulatory Compliance:

    • All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.